molecular formula C8H12N2O2 B1603032 methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate CAS No. 88398-73-6

methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B1603032
CAS No.: 88398-73-6
M. Wt: 168.19 g/mol
InChI Key: QQCDTXYUOXYOTM-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-ethyl-5-methylpyrazole-3-carboxylate
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InChI

InChI=1S/C8H12N2O2/c1-4-10-7(8(11)12-3)5-6(2)9-10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCDTXYUOXYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623125
Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

88398-73-6
Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Record name Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Record name METHYL 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLATE
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Foundational & Exploratory

methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the fields of medicinal chemistry and agrochemistry.[1][2][3] Its unique electronic and steric properties allow for diverse substitutions, leading to a vast library of compounds with a broad spectrum of biological activities.[4][5] Pyrazole derivatives are the core of numerous leading drugs, including the anti-inflammatory agent Celebrex and the erectile dysfunction medication Viagra.[4] Their applications extend to agriculture, where they are integral to the development of potent fungicides, herbicides, and insecticides.[6][7]

This guide focuses on a specific, highly versatile derivative: This compound (CAS No. 88398-73-6). This compound serves as a critical intermediate, a molecular building block for the synthesis of more complex, high-value molecules.[6] Its strategic importance lies in the combination of a stable pyrazole core with three distinct functional handles: an N-ethyl group, a C-methyl group, and a reactive methyl ester. Understanding its chemical properties is paramount for researchers and drug development professionals seeking to leverage its synthetic potential. This document provides a comprehensive overview of its structure, synthesis, spectral characteristics, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Molecular Structure and Physicochemical Properties

The structural arrangement of this compound dictates its physical and chemical behavior. The ethyl group at the N1 position and the methyl group at the C3 position sterically influence the molecule's interactions, while the methyl carboxylate group at C5 serves as a primary site for chemical modification.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

PropertyValueReference
CAS Number 88398-73-6[6]
Molecular Formula C₈H₁₂N₂O₂[6]
Molecular Weight 168.20 g/mol [6]
Appearance Colorless liquid[6]
Boiling Point 66-72 °C / 4 mmHg[6]
Purity ≥ 98% (by GC)[6]
Storage Conditions Store at 0-8°C, sealed[6]

Synthesis and Purification

The synthesis of asymmetrically substituted pyrazoles like this compound requires regioselective control. A robust and common strategy involves the N-alkylation of a pre-existing pyrazole ring. This approach offers superior control over isomer formation compared to the cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound, where two isomeric products can often form.

The logical precursor for this synthesis is methyl 3-methyl-1H-pyrazole-5-carboxylate. The N-H proton on the pyrazole ring is acidic and can be removed by a suitable base to generate a pyrazolate anion, which then acts as a nucleophile to displace a leaving group from an ethylating agent, such as iodoethane or diethyl sulfate.

Synthesis_Workflow Start Methyl 3-methyl-1H- pyrazole-5-carboxylate Reaction N-Alkylation Reaction (Nucleophilic Substitution) Start->Reaction Reagents Base (e.g., K₂CO₃) Ethylating Agent (e.g., Iodoethane) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Purification Purification (Silica Gel Chromatography) Workup->Purification Product Methyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate Purification->Product

Caption: General workflow for the synthesis via N-alkylation.

Experimental Protocol: N-Ethylation of Methyl 3-methyl-1H-pyrazole-5-carboxylate

This protocol is a representative procedure based on standard N-alkylation methods for pyrazoles.

Materials:

  • Methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Iodoethane (C₂H₅I) (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Add iodoethane (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Causality: Potassium carbonate acts as the base to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate in situ. DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack on the iodoethane. An excess of the base ensures complete deprotonation, while a slight excess of the electrophile drives the reaction to completion.

  • Reaction Monitoring: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

    • Self-Validation: The washing steps are critical. The brine wash helps to break any emulsions and further removes water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound as a colorless liquid.

Spectral and Analytical Characterization

Unambiguous characterization of the final product is essential. While a dedicated spectrum for this specific CAS number is not publicly available, a highly accurate prediction of its spectral data can be synthesized from the analysis of close structural analogs, such as the corresponding carboxylic acid and related pyrazole esters.[8][9][10][11][12]

Technique Predicted Data and Interpretation
¹H NMR δ (ppm) in CDCl₃: ~4.25 (q, 2H, J ≈ 7.2 Hz): The methylene protons (-N-CH₂ -CH₃) adjacent to the pyrazole nitrogen.~2.35 (s, 3H): The methyl protons at the C3 position (-C-CH₃ ).~6.60 (s, 1H): The lone proton at the C4 position on the pyrazole ring.~3.90 (s, 3H): The methyl protons of the ester group (-COOCH₃ ).~1.45 (t, 3H, J ≈ 7.2 Hz): The terminal methyl protons of the N-ethyl group (-N-CH₂-CH₃ ).
¹³C NMR δ (ppm) in CDCl₃: ~162.0: Carbonyl carbon of the ester.~149.0: C3 of the pyrazole ring (attached to methyl).~140.0: C5 of the pyrazole ring (attached to ester).~108.0: C4 of the pyrazole ring.~52.0: Methoxy carbon (-OC H₃).~45.0: Methylene carbon of N-ethyl (-N-C H₂-CH₃).~15.0: Methyl carbon of N-ethyl (-N-CH₂-C H₃).~13.0: Methyl carbon at C3.
FT-IR ν (cm⁻¹): ~2980-2940 (C-H stretch, alkyl)~1725 (C=O stretch, ester carbonyl) - A strong, sharp absorbance characteristic of the ester functional group.~1550 (C=N stretch, pyrazole ring)~1250, 1100 (C-O stretch, ester)
Mass Spec. (EI, m/z): 168 ([M]⁺): Molecular ion peak.153 ([M-CH₃]⁺): Loss of a methyl radical.139 ([M-C₂H₅]⁺): Loss of the N-ethyl group.137 ([M-OCH₃]⁺): Loss of the methoxy group from the ester, a common fragmentation pathway.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional regions: the ester group at C5 and the electron-rich aromatic pyrazole ring, specifically at the C4 position.

Reactivity_Pathways Core Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Acid 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid Core->Acid  Hydrolysis  (NaOH, H₂O/EtOH) Amide 1-Ethyl-3-methyl-1H- pyrazole-5-carboxamide Core->Amide  Aminolysis  (R₂NH, heat) Halogen Methyl 4-halo-1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Core->Halogen  Electrophilic Halogenation  (NBS or NCS, CCl₄)

Caption: Key reaction pathways for the target compound.

  • Reactions at the Ester Group:

    • Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH or KOH in an aqueous alcohol solution) followed by acidic workup to yield the corresponding 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid .[13] This carboxylic acid is a valuable intermediate for forming amides, acid chlorides, or other ester derivatives.

    • Aminolysis: Direct reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding carboxamide . This is a fundamental transformation in drug discovery for creating diverse compound libraries.

  • Reactions on the Pyrazole Ring:

    • Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.[14]

    • Halogenation: The compound can be halogenated at the C4 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a bromine or chlorine atom, respectively. This provides a handle for further functionalization through cross-coupling reactions. A patent describes a similar chlorination process using HCl and hydrogen peroxide on a related substrate.[15]

Applications in Research and Development

This compound is not typically an end-product but rather a high-value intermediate in multi-step syntheses.[6]

  • Agrochemical Chemistry: This compound is a building block for creating new herbicides and fungicides.[6] The pyrazole scaffold is known to inhibit specific enzymes in fungi and plants, and modifications at the C5 position via the carboxylate group allow for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

  • Pharmaceuticals and Drug Discovery: In medicinal chemistry, this intermediate is used in the synthesis of active pharmaceutical ingredients (APIs).[6] The pyrazole core is associated with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and kinase-inhibiting effects.[1][4][7] The ability to convert the C5-ester into an amide allows for its incorporation into larger molecules designed to interact with specific biological targets.

Conclusion

This compound is a synthetically versatile and commercially significant chemical intermediate. Its well-defined structure, predictable reactivity at both the ester functional group and the pyrazole C4-position, and straightforward synthesis make it an invaluable tool for chemists. For researchers in drug discovery and agrochemical development, this compound provides a reliable and adaptable scaffold for constructing novel molecules with tailored biological activities. A thorough understanding of its chemical properties, as outlined in this guide, is the foundation for its effective application in the laboratory and beyond.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physicochemical characteristics of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific methyl ester in peer-reviewed literature, this document synthesizes information from its carboxylic acid precursor, established chemical principles, and standard analytical methodologies. It is designed to be a practical resource for scientists, offering both theoretical understanding and actionable experimental protocols.

Introduction and Molecular Identity

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmacologically active molecules. Understanding its physicochemical properties is a critical first step in any research and development pipeline, as these characteristics govern its solubility, stability, absorption, and overall suitability as a drug candidate or intermediate.

The logical starting point for characterizing the target methyl ester is to understand its immediate precursor, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. The properties of this well-documented starting material provide a baseline for predicting the characteristics of its ester derivative.

Table 1: Core Identity of the Precursor and Target Compound

Property1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acidThis compound (Predicted)
Molecular Structure Chemical structure of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acidPredicted structure of this compound
Molecular Formula C₇H₁₀N₂O₂[1]C₈H₁₂N₂O₂
Molecular Weight 154.17 g/mol [1]168.19 g/mol
CAS Number 50920-65-5[2]Not assigned or found in public databases
IUPAC Name 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid[1]This compound
Physical Form SolidExpected to be a liquid or low-melting solid

Synthesis and Purification Workflow

The target compound, this compound, can be readily synthesized from its corresponding carboxylic acid via standard esterification methods. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.

Rationale for Experimental Choices
  • Choice of Esterification: Fischer esterification is a classic, cost-effective, and scalable method for producing methyl esters from carboxylic acids.

  • Catalyst: Sulfuric acid is a highly effective and common catalyst for this reaction. Its role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Solvent and Reagent: Methanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side due to its large excess.

  • Purification: An aqueous workup with a mild base (e.g., sodium bicarbonate) is necessary to neutralize the acid catalyst and remove any unreacted carboxylic acid. Subsequent extraction into an organic solvent and purification by column chromatography ensures high purity of the final product.

Detailed Experimental Protocol: Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL per gram of carboxylic acid).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid + Methanol catalyst Add H₂SO₄ Catalyst start->catalyst reflux Reflux (4-6h) catalyst->reflux quench Quench with NaHCO₃ (aq) reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na₂SO₄ & Concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical Properties and Their Determination

The following table summarizes the predicted and required experimental determinations for the key physicochemical properties of this compound.

Table 2: Summary of Physicochemical Properties

PropertyPredicted Value / StateStandard Experimental ProtocolCausality and Significance
Melting Point Expected to be a low-melting solid or liquidDifferential Scanning Calorimetry (DSC) or Capillary Melting Point ApparatusDefines the physical state at room temperature and is a key indicator of purity.
Boiling Point Higher than the carboxylic acid precursorVacuum DistillationImportant for purification by distillation and assessing volatility.
Solubility Higher solubility in non-polar organic solvents compared to the precursorKinetic and thermodynamic solubility assays in various solvents (e.g., water, DMSO, ethanol, octanol)Crucial for formulation, biological assays, and predicting in-vivo absorption.
pKa The basicity of the pyrazole nitrogens would be the primary determinant.Potentiometric titration or UV-spectrophotometryInfluences the ionization state at physiological pH, which affects solubility, permeability, and target binding.
LogP / LogD Expected to be higher than the carboxylic acidShake-flask method (octanol/water) or calculated via software (e.g., ChemDraw)Measures lipophilicity, which is critical for predicting membrane permeability and ADME properties.

Spectroscopic and Analytical Characterization

A crucial aspect of synthesizing and characterizing a new compound is the rigorous confirmation of its chemical structure and purity. The following spectroscopic and analytical techniques are essential.

Predicted Spectral Data
  • ¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons around 3.8-3.9 ppm. The characteristic peaks for the ethyl and methyl groups on the pyrazole ring will remain, though their chemical shifts may be slightly altered compared to the carboxylic acid precursor.

  • ¹³C NMR: A new resonance for the methyl ester carbon should appear around 52 ppm, and the carbonyl carbon signal will be in the typical ester range (around 160-165 ppm).

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will be absent. A strong C=O stretch for the ester will be present around 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₈H₁₂N₂O₂ (168.0899) should be observed in high-resolution mass spectrometry (HRMS).

Analytical Workflow for Structure and Purity Confirmation

G cluster_structure Structural Elucidation cluster_purity Purity Assessment product Synthesized Product nmr ¹H and ¹³C NMR product->nmr ms HRMS product->ms ir FT-IR product->ir hplc HPLC-UV/MS product->hplc final Characterized Compound nmr->final ms->final ir->final hplc->final

Caption: Analytical workflow for structural confirmation and purity assessment.

Standard Operating Procedure for Purity Analysis via HPLC
  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column, UV detector, and ideally coupled to a mass spectrometer.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the gradient method.

  • Data Interpretation: Purity is determined by the area percentage of the main peak in the chromatogram at a suitable wavelength (e.g., 254 nm). The identity of the peak can be confirmed by the mass-to-charge ratio from the mass spectrometer.

Conclusion

References

An In-depth Technical Guide to Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide details its chemical identity, synthesis, and spectroscopic characterization. It also explores the broader context of the pyrazole scaffold in pharmaceuticals, offering insights into its applications as a crucial building block for the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing both foundational knowledge and practical methodologies.

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of numerous therapeutic agents.[1] Its metabolic stability and versatile chemical functionality have rendered it a "privileged scaffold" in medicinal chemistry. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The unique electronic properties of the pyrazole ring, with one nitrogen atom acting as a hydrogen bond donor and the other as a hydrogen bond acceptor, facilitate diverse interactions with biological targets.

This compound is a significant derivative within this class of compounds. Its ester functionality provides a reactive handle for further chemical modifications, making it an invaluable intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide will delve into the specifics of this compound, from its fundamental properties to its synthesis and characterization.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not prominently available in public databases, it is unequivocally identified as the methyl ester derivative of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 50920-65-5) .[2] The structural and key physicochemical properties of the parent carboxylic acid are well-documented and provide a baseline for understanding the properties of its methyl ester.

Table 1: Physicochemical Properties of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

PropertyValueSource
CAS Number 50920-65-5PubChem[2]
Molecular Formula C₇H₁₀N₂O₂PubChem[2]
Molecular Weight 154.17 g/mol PubChem[2]
Appearance SolidSigma-Aldrich
Melting Point 132-145 °CSigma-Aldrich
InChIKey VFMGOJUUTAPPDA-UHFFFAOYSA-NPubChem[2]

The conversion of the carboxylic acid to its methyl ester is a standard chemical transformation that is expected to alter these properties, for instance, by lowering the melting point and increasing lipophilicity.

Synthesis of this compound

The synthesis of the target molecule can be efficiently achieved through the esterification of its parent carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. This section provides a detailed, self-validating protocol for this transformation, grounded in established chemical principles.

Rationale for Synthetic Approach

The chosen method is a standard acid-catalyzed esterification (Fischer esterification), a reliable and well-understood reaction. The causality behind the experimental choices is as follows:

  • Methanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the product side.

  • Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • The work-up procedure involving neutralization with sodium bicarbonate is crucial to remove the acid catalyst and any unreacted carboxylic acid. The subsequent extraction with an organic solvent isolates the desired ester.

Experimental Protocol: Fischer Esterification

Materials:

  • 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 1-ethyl-3-methyl-1H- pyrazole-5-carboxylic acid Reaction Reaction: Fischer Esterification (Reflux) Start->Reaction Add Reagents Reagents: Methanol (solvent/reactant) Sulfuric Acid (catalyst) Reagents->Reaction Add Workup Work-up: 1. Evaporation of Methanol 2. Neutralization (NaHCO3) 3. Extraction (Ethyl Acetate) Reaction->Workup Proceed to Purification Purification: Column Chromatography Workup->Purification Crude Product Product Product: Methyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following sections describe the expected outcomes from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

  • ¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H NMR (δ, ppm) Predicted ¹³C NMR (δ, ppm)
Pyrazole-H~6.5 - 7.0 (s, 1H)~110 - 115
O-CH₃~3.8 - 4.0 (s, 3H)~50 - 55
N-CH₂-CH₃~4.1 - 4.3 (q, 2H)~45 - 50
Pyrazole-CH₃~2.2 - 2.4 (s, 3H)~10 - 15
N-CH₂-CH₃~1.3 - 1.5 (t, 3H)~14 - 16
C=O-~160 - 165
Pyrazole-C-CH₃-~145 - 150
Pyrazole-C-COOCH₃-~135 - 140

Note: These are predicted values based on known data for similar pyrazole derivatives and may vary slightly in experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure. The fragmentation pattern of esters often involves cleavage at the ester linkage.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound.

  • Loss of -OCH₃: A significant fragment resulting from the cleavage of the methoxy group from the ester.

  • Loss of -COOCH₃: A fragment corresponding to the loss of the entire carbomethoxy group.

  • Further fragmentation of the pyrazole ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands:

  • ~1720-1740 cm⁻¹: Strong absorption due to the C=O stretching of the ester group.

  • ~1100-1300 cm⁻¹: C-O stretching of the ester.

  • ~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. This compound, as a functionalized pyrazole, serves as a versatile building block for the synthesis of a wide array of potential drug candidates.

Role as a Synthetic Intermediate

The ester group of this compound can be readily converted into other functional groups, such as amides, hydrazides, or can be reduced to an alcohol. This chemical versatility allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Areas

Given the broad biological activities of pyrazole derivatives, compounds synthesized from this compound could be investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory effects.

  • Anticancer agents: The pyrazole scaffold is present in several anticancer drugs.

  • Antimicrobial agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.

Logical Relationship in Drug Development

Drug_Development_Logic Start Methyl 1-ethyl-3-methyl-1H- pyrazole-5-carboxylate Modification Chemical Modification (e.g., Amidation, Reduction) Start->Modification Library Library of Pyrazole Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Logical progression from the starting material to a drug candidate.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. This guide has provided a detailed overview of its synthesis, characterization, and potential applications. As research in medicinal chemistry continues to evolve, the strategic use of such versatile scaffolds will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

solubility and stability of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyrazole derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive technical overview of the predicted solubility and stability profile of this compound, outlines detailed protocols for empirical determination, and offers insights into its handling and storage. The methodologies described are grounded in established principles of pharmaceutical sciences and are designed to ensure data integrity and regulatory compliance.

Introduction and Molecular Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[2] this compound belongs to this important class of heterocyclic compounds. Its structure, featuring a methyl ester functional group, suggests specific chemical behaviors that dictate its solubility and susceptibility to degradation. Accurate characterization of these properties is a critical, non-negotiable step in the development pipeline, as it directly impacts bioavailability, formulation strategy, shelf-life, and the selection of appropriate storage conditions. This document serves as a foundational guide for researchers initiating work with this molecule.

Physicochemical Properties

A molecule's behavior in solution is governed by its intrinsic physicochemical properties. While extensive empirical data for this specific molecule is not widely published, we can compile known information and draw reliable inferences from closely related analogs to build a predictive profile.

PropertyThis compoundEthyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate (Analog A)1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (Analog B)
Molecular Formula C₈H₁₂N₂O₂[1]C₉H₁₄N₂O₂[3]C₇H₁₀N₂O₂[4]
Molecular Weight 168.2 g/mol [1]182.22 g/mol [3]154.17 g/mol [4]
Appearance Colorless liquid[1]--
Boiling Point 66-72 °C at 4 mmHg[1]--
Predicted XLogP3 -1.6[3]0.8[4]
Hydrogen Bond Donors 00[3]1[4]
Hydrogen Bond Acceptors 33[3]3[4]

Data compiled from various sources.[1][3][4]

The structure lacks hydrogen bond donors and possesses a moderate number of acceptors, suggesting that its solubility in aqueous media will be limited. The ester functionality makes it susceptible to hydrolysis, a key consideration for its stability.

Solubility Profile: A Predictive and Practical Guide

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in process chemistry to absorption and bioavailability in pharmacology.

Theoretical Solubility Assessment

Based on its chemical structure—a relatively nonpolar pyrazole core with an ester group—this compound is predicted to exhibit the following solubility characteristics:

  • High Solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • Moderate to High Solubility in lower-alcohols like methanol and ethanol, and chlorinated solvents like dichloromethane.

  • Low Solubility in non-polar solvents such as hexanes and toluene.

  • Very Low Intrinsic Solubility in aqueous media. The absence of readily ionizable groups suggests that its aqueous solubility will not be significantly modulated by pH changes within a typical physiological range.

Experimental Workflow for Solubility Determination

To move beyond prediction, a systematic experimental evaluation is necessary. The following protocol describes a standard workflow for determining both kinetic and thermodynamic solubility, which are relevant for early-stage screening and formulation development, respectively.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

Rationale: This method is considered the gold standard for determining the true equilibrium solubility of a compound. By allowing the system to reach equilibrium over 24 hours, it avoids the kinetic traps of precipitation from a supersaturated solution, providing data crucial for formulation.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials. Ensure solid is present to guarantee saturation.

  • Solvent Addition: To each vial, add 1.0 mL of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO).

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a consistent temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, allow the vials to stand for 30 minutes to let undissolved solid settle. Alternatively, centrifuge the samples at 10,000 x g for 10 minutes.

  • Sampling and Filtration: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter (ideally, a filter material with low compound binding, like PTFE or PVDF) to remove any remaining particulates.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile).

    • Dilute the filtered supernatant with the same solvent used for the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration. The concentration represents the thermodynamic solubility in that solvent.

Stability Profile: Uncovering Degradation Pathways

Stability is not an inherent property but a measure of a compound's resistance to chemical modification under specific environmental conditions. For an ester-containing molecule, hydrolysis, oxidation, and photolysis are primary concerns.

Key Degradation Pathways
  • Hydrolytic Degradation: The ester moiety is the most probable site of instability. It can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid (Analog B) and methanol. Studies on similar pyrazole ester derivatives have shown they can degrade rapidly in aqueous buffers, particularly at basic pH.[5][6]

  • Oxidative Degradation: While the pyrazole ring itself is generally stable, interaction with oxidative agents could potentially lead to N-oxide formation or other degradation products.[7]

  • Photodegradation: Aromatic systems like pyrazole can absorb UV radiation, which may induce photochemical reactions and degradation.

Experimental Workflow: Forced Degradation Studies

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a compound under harsh conditions.[8] Its purpose is to identify likely degradation products and to develop a "stability-indicating" analytical method capable of separating the parent compound from any degradants.[9][10]

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol: Forced Degradation Study

Rationale: This protocol is designed based on ICH guidelines to expose the compound to a variety of stresses.[8] The goal is to achieve 5-20% degradation, which is sufficient to produce and detect major degradants without completely consuming the parent drug.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Store all samples protected from light, except for the photostability samples.

    • Acid Hydrolysis: Mix with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60 °C.

    • Base Hydrolysis: Mix with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Base hydrolysis is often rapid for esters; frequent time points are recommended.

    • Oxidative Degradation: Mix with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Mix with the 50:50 acetonitrile:water diluent. Incubate at 60 °C.

    • Photostability: Place the solution in a transparent vial inside a photostability chamber that complies with ICH Q1B guidelines. Run a parallel dark control sample.

  • Time Points and Quenching:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method, typically a reverse-phase C18 column with a gradient elution.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on the parent peak and any new peaks that appear.

    • Calculate the percentage of degradation and perform a mass balance to ensure all components are accounted for.

Recommended Handling and Storage

Based on the predicted chemical nature of this compound, the following handling and storage procedures are recommended to maintain its integrity:

  • Storage Temperature: Store in a tightly sealed container at low temperatures, as recommended by suppliers (0-8 °C).[1] This minimizes the rate of potential hydrolytic and thermal degradation.

  • Protection from Moisture: The ester functionality is susceptible to hydrolysis. Store in a desiccated environment to prevent exposure to atmospheric moisture.

  • Protection from Light: To prevent potential photodegradation, store in amber vials or in a dark location.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

Conclusion

This compound is a molecule of interest with a predictable physicochemical profile. It is expected to have good solubility in common organic solvents but limited aqueous solubility. Its primary stability liability is the ester functional group, which is prone to hydrolysis, especially under basic conditions. The experimental protocols detailed in this guide provide a robust framework for empirically determining its solubility and stability characteristics. This essential data will empower researchers, formulation scientists, and drug development professionals to unlock the full potential of this valuable chemical intermediate.

References

Foreword: The Pyrazole Carboxylate Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity Screening of Substituted Pyrazole Carboxylates

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] When functionalized with a carboxylate group and various substituents, these molecules become substituted pyrazole carboxylates, a chemical class renowned for its remarkable versatility and broad spectrum of biological activities.[4][5]

This guide provides a comprehensive, field-proven framework for navigating the biological activity screening of novel substituted pyrazole carboxylates. We will move beyond rote protocols to explore the underlying scientific rationale, the causality behind experimental choices, and the integrated workflows that transform a library of synthesized compounds into promising lead candidates. This document is designed for the hands-on researcher, the drug development professional, and the medicinal chemist seeking to unlock the full therapeutic potential of this versatile chemical class.

Strategic Framework: The Screening Cascade

The journey from a newly synthesized pyrazole carboxylate to a viable drug candidate is a process of systematic filtration. This is best visualized as a "Screening Cascade," a hierarchical approach designed to efficiently identify potent, selective, and drug-like molecules while eliminating unsuitable compounds early to conserve resources.[6][7] The key is to increase the biological complexity and resource intensity of the assays only for the most promising compounds that pass through preceding filters.

Screening_Cascade cluster_0 Early Discovery cluster_1 Hit-to-Lead cluster_2 Lead Optimization Compound_Library Substituted Pyrazole Carboxylate Library Primary_HTS Primary High-Throughput Screen (HTS) (e.g., Biochemical Assay) Compound_Library->Primary_HTS Identify 'Hits' Hit_Confirmation Hit Confirmation & Triage (Dose-Response, Counter-Screens) Primary_HTS->Hit_Confirmation Confirm Activity, Eliminate False Positives Secondary_Assays Secondary & Orthogonal Assays (e.g., Cell-Based Assays) Hit_Confirmation->Secondary_Assays Validate Mechanism SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Optimize Potency & Selectivity SAR_Studies->Secondary_Assays Iterative Optimization ADME_Tox Early ADME/Tox Profiling SAR_Studies->ADME_Tox Assess Drug-like Properties Lead_Candidate Lead Candidate (In Vivo Studies) ADME_Tox->Lead_Candidate Select Candidate

Caption: The Drug Discovery Screening Cascade for Pyrazole Carboxylates.

Target Selection: Aligning the Scaffold with Biology

The pyrazole core is not universally active; its potential is realized when its substituents are designed to interact with a specific biological target. The choice of initial screen is therefore a critical, strategy-defining step. Historical success and computational modeling guide the selection of primary targets for a novel pyrazole library.

Table 1: Common Biological Targets for Pyrazole Derivatives

Biological ActivityPrimary Molecular TargetsRepresentative References
Anti-inflammatory Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX), mPGES[1][8][9]
Anticancer Protein Kinases (e.g., Aurora, CK2, AKT1), Telomerase, Topoisomerase[10][11][12][13][14]
Antimicrobial Bacterial enzymes (e.g., DNA gyrase), Fungal metabolic pathways[15][16][17][18]
Neuroprotective N-methyl-D-aspartate (NMDA) receptors[19]
Metabolic Disorders Cannabinoid-1 (CB1) receptor[20]

For this guide, we will focus on two of the most prominent areas for pyrazole carboxylates: protein kinase inhibition for anticancer applications and COX inhibition for anti-inflammatory effects.

Primary Screening & Hit Identification

The goal of primary screening is to rapidly test a large number of compounds at a single concentration to identify "hits"—compounds that show a predetermined level of activity.[21][22][23] This is almost always performed using high-throughput screening (HTS) in 96-well or 384-well plate formats.[24][25]

Example Protocol 1: In Vitro Protein Kinase Inhibition Assay (Aurora Kinase A)

Protein kinases are crucial regulators of cell signaling, and their abnormal expression is linked to cancer.[13][14] Pyrazole scaffolds are well-established as "hinge-binding" motifs in kinase inhibitors.[26]

Causality & Rationale: This is a biochemical assay that directly measures the ability of a compound to inhibit the enzymatic activity of Aurora Kinase A. We use a fluorescence-based readout, as these are highly sensitive and common in HTS.[22] The ATP concentration is set near its Michaelis-Menten constant (Km) to ensure that we can sensitively detect competitive inhibitors.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 5 µL of kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) into all wells of a 384-well plate.

  • Compound Addition: Add 50 nL of test compounds (from a 10 mM DMSO stock) to the appropriate wells for a final screening concentration of 10 µM. For control wells, add 50 nL of pure DMSO.

  • Positive & Negative Controls (Self-Validation):

    • Negative Control (100% Activity): Wells containing DMSO vehicle only.

    • Positive Control (0% Activity): Wells containing a known, potent Aurora Kinase A inhibitor (e.g., Alisertib) at a high concentration (e.g., 50 µM).

  • Enzyme Addition: Add 5 µL of Aurora Kinase A enzyme solution (prepared in assay buffer to a 2x final concentration) to all wells except the "no enzyme" background controls. Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (containing a fluorescent peptide substrate and ATP at its Km value) to all wells.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination & Detection: Add 10 µL of a stop reagent (e.g., a solution containing EDTA to chelate Mg²⁺). Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis & Hit Criteria:

    • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Calculate the Z-factor for the plate to validate assay quality: Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|. A Z-factor > 0.5 indicates an excellent assay.[22]

    • A "hit" is defined as any compound exhibiting >50% inhibition (or 3 standard deviations from the mean of the negative controls).

Hit Confirmation and Secondary Screening

A "hit" from a primary screen is not a confirmed active compound. It is a candidate that requires further validation to eliminate false positives and confirm its mechanism of action.[21]

  • Hit Confirmation: Re-test the initial hits in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).

  • Counter-Screening: This is critical for weeding out non-specific or "promiscuous" inhibitors.[21] These compounds often act through mechanisms like aggregation, sequestration of the enzyme, or interference with the assay technology itself. A simple counter-screen involves re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which disrupts colloidal aggregates. True inhibitors should retain their activity.

  • Orthogonal Assays: An orthogonal assay confirms the biological effect through a different method or in a more complex system. If the primary screen was biochemical, the secondary screen should ideally be cell-based.[27]

Example Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

For a potential anticancer compound, demonstrating that it can kill cancer cells is a critical next step. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][27][28]

Causality & Rationale: This assay provides more physiologically relevant data than a purely biochemical screen.[27] It tests whether the compound can cross the cell membrane and engage its target in a complex cellular environment to produce a cytotoxic or cytostatic effect. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.[28]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT116 colorectal cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the confirmed pyrazole carboxylate hits in culture medium. Add 100 µL of these dilutions to the cells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2_Enzyme COX-2 Enzyme (Upregulated at site of inflammation) Arachidonic_Acid->COX2_Enzyme Prostaglandin_H2 Prostaglandin H2 Prostaglandins Prostaglandins (PGE2) (Mediate Inflammation, Pain) Prostaglandin_H2->Prostaglandins COX2_Enzyme->Prostaglandin_H2 Catalysis Pyrazole_Inhibitor Pyrazole Carboxylate (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Inhibition

References

The Pyrazole Scaffold: A Privileged Framework for Targeting a Spectrum of Therapeutic Avenues

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of non-covalent interactions have established it as a "privileged scaffold" – a molecular framework that can be readily adapted to bind with high affinity and selectivity to a diverse array of biological targets. This guide provides a comprehensive exploration of the key therapeutic targets of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their discovery and validation.

Cyclooxygenase (COX) Enzymes: The Foundation of Anti-Inflammatory Pyrazoles

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, represents one of the most clinically successful applications of pyrazole-based drugs.[1][2][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain, inflammation, and fever.[4] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a critical strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

The selective inhibition of COX-2 by diaryl-substituted pyrazoles, such as the archetypal celecoxib, is attributed to the presence of a sulfonamide or a similar pharmacophore. This group can insert into a secondary pocket present in the active site of COX-2 but absent in COX-1.[3] Key SAR insights for pyrazole-based COX-2 inhibitors include:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for potent inhibitory activity.

  • Para-Sulfonamide Moiety: A sulfonamide or methylsulfonyl group at the para-position of the N-1 phenyl ring is a hallmark of many selective COX-2 inhibitors, as it facilitates interaction with the secondary pocket of the enzyme.[5]

  • Substituents on the 5-Aryl Ring: The nature and position of substituents on the C-5 phenyl ring can significantly influence potency and selectivity.[6]

Quantitative Data on Pyrazole-Based COX-2 Inhibitors
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
SC-558100.00195263
Compound 6k[6]>1000.05>2000
Compound 6m[6]>1000.06>1667
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., Amplex Red)

  • Test pyrazole compounds and reference inhibitors (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Protein Kinases: A Major Frontier in Oncology

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective protein kinase inhibitors.[8] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] Pyrazole derivatives have been successfully designed to target a wide range of kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Bruton's Tyrosine Kinase (BTK).[8]

Mechanism of Action and SAR

Most pyrazole-based kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[8] The SAR for pyrazole kinase inhibitors is highly dependent on the specific kinase being targeted, but some general principles have emerged:

  • Hinge-Binding Motif: The pyrazole core often serves as a scaffold to present a hinge-binding motif, typically through one of its nitrogen atoms, which forms hydrogen bonds with the kinase hinge region.

  • Substituents at N-1 and C-3/C-5: These positions are frequently modified to achieve selectivity and potency by exploring different hydrophobic and hydrophilic pockets within the ATP-binding site.

  • Solvent-Exposed Region: Substituents pointing towards the solvent-exposed region can be modified to improve physicochemical properties such as solubility and cell permeability.[10]

Quantitative Data on Pyrazole-Based Kinase Inhibitors
CompoundTarget KinaseIC50 (nM)
Afuresertib (GSK2110183)[8]Akt10.08 (Ki)
Barasertib (AZD1152)[8]Aurora B0.37
CrizotinibALK/MET24/8
RuxolitinibJAK1/JAK23.3/2.8
Experimental Protocol: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Specific substrate peptide

  • ATP and MgCl₂

  • Test pyrazole compounds

  • Detection system (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibody)

Procedure:

  • Prepare serial dilutions of the test pyrazole compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, the test compound, and the substrate in a suitable reaction buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction and quantify kinase activity. This can be done by measuring ADP production or by detecting the phosphorylated substrate using a specific antibody.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[11]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Caption: Inhibition of the EGFR signaling cascade by pyrazole derivatives.[12][13]

Monoamine Oxidases (MAOs): Targeting Neurological and Psychiatric Disorders

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[14] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, making MAO inhibitors valuable therapeutic agents for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[15][16] Pyrazole and its derivatives have emerged as a promising scaffold for the development of selective MAO inhibitors.[11][14]

Mechanism of Action and SAR

Pyrazole-based MAO inhibitors can act through both reversible and irreversible mechanisms. The pyrazole ring can be considered a cyclic hydrazine moiety, a class of compounds known to be MAO inhibitors.[14] Key SAR findings include:

  • Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence both the potency and selectivity for MAO-A versus MAO-B.[11][17]

  • N-1 Phenyl Substitution: An N-phenyl group is often present, and substituents on this ring can modulate activity.

  • Additional Rings: The presence of additional fused or appended rings can enhance potency and selectivity.[17]

Quantitative Data on Pyrazole-Based MAO Inhibitors
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
Compound 5[11]0.0088.5MAO-A selective
Compound 16[11]0.00445.2MAO-A selective
Compound 22[11]12.50.015MAO-B selective
Experimental Protocol: In Vitro MAO-A/MAO-B Inhibition Assay

This protocol describes a common fluorometric method for assessing MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Substrate (e.g., kynuramine for non-selective, or specific substrates for each isoform)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Test pyrazole compounds and reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a black 96-well plate, add the MAO enzyme (A or B), HRP, Amplex Red, and the test compound or vehicle.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of fluorescence increase is proportional to MAO activity.

  • Calculate the percentage of inhibition and determine the IC50 values.[18]

Signaling Pathway: MAO-B and Dopamine Metabolism

MAOB_Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B DOPAC DOPAC MAO-B->DOPAC Neurotoxic Metabolites Neurotoxic Metabolites MAO-B->Neurotoxic Metabolites Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->MAO-B Inhibition Increased Dopamine Levels Increased Dopamine Levels Pyrazole Inhibitor->Increased Dopamine Levels

Caption: Inhibition of dopamine metabolism by pyrazole-based MAO-B inhibitors.[15][16]

Phosphodiesterases (PDEs): Modulating Second Messenger Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By hydrolyzing these cyclic nucleotides, PDEs play a crucial role in a wide range of cellular processes. Inhibition of specific PDE isoforms has therapeutic potential in various diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.[19] Pyrazole derivatives have been identified as potent inhibitors of several PDE families, particularly PDE4.[20]

Mechanism of Action and SAR

Pyrazole-based PDE inhibitors typically act by competing with the natural substrate (cAMP or cGMP) for the active site of the enzyme. The SAR for pyrazole PDE4 inhibitors often involves:

  • Core Scaffold: The pyrazole ring serves as a central scaffold for orienting key substituents.

  • Substituents Mimicking Adenine: Portions of the molecule are designed to mimic the adenine moiety of cAMP to facilitate binding to the active site.

  • Hydrophobic Pockets: Substituents are often designed to occupy hydrophobic pockets within the enzyme's active site to enhance potency and selectivity.[20]

Quantitative Data on Pyrazole-Based PDE Inhibitors
CompoundTarget PDEIC50 (nM)
Roflumilast (not a pyrazole, for comparison)PDE40.8
Pyrazole No. 21[20]PDE4D21
Compound 16[21]PDE4<1 (TNF-α inhibition)
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) based assay for measuring PDE4 inhibition.

Materials:

  • Recombinant human PDE4 enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Test pyrazole compounds and a reference inhibitor (e.g., rolipram)

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a suitable microplate, add the PDE4 enzyme and the test compound or vehicle.

  • Incubate to allow for inhibitor binding.

  • Add the FAM-cAMP substrate to initiate the reaction.

  • Incubate for a specific time to allow for cAMP hydrolysis.

  • Measure the fluorescence polarization. In the absence of inhibition, the small FAM-cAMP tumbles rapidly, resulting in low polarization. Upon inhibition, the unbound FAM-cAMP remains, leading to a sustained low polarization signal.

  • Calculate the percentage of inhibition and determine the IC50 values.[22]

Signaling Pathway: PDE4 and cAMP Degradation

PDE4_Pathway GPCR Activation GPCR Activation Adenylyl Cyclase Adenylyl Cyclase GPCR Activation->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 PKA/Epac Activation PKA/Epac Activation cAMP->PKA/Epac Activation AMP AMP PDE4->AMP Hydrolyzes Downstream Effects Downstream Effects PKA/Epac Activation->Downstream Effects Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->PDE4 Inhibition

References

The Pyrazole Core: Strategic Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Status of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of exceptional importance in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this versatile scaffold has become a cornerstone in the development of therapeutic agents across a vast spectrum of diseases.[3][4] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor allow it to engage with biological targets in a highly specific manner.[5][6]

The significance of pyrazoles is underscored by their presence in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction drug Sildenafil (Viagra®), and a growing number of kinase inhibitors for cancer therapy.[7][8][9] The therapeutic breadth of pyrazole-containing compounds is remarkable, encompassing anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic activities.[1][10][11]

This guide moves beyond a simple recitation of reactions. It is designed to provide senior researchers and drug development professionals with a strategic overview of pyrazole synthesis, grounded in mechanistic understanding and practical application. We will explore the causality behind choosing one synthetic route over another, delve into the structure-activity relationships (SAR) that drive successful drug design, and provide detailed, field-proven protocols for the synthesis of these vital compounds.

Chapter 1: Foundational Synthetic Strategies for Constructing the Pyrazole Ring

The construction of the pyrazole core is a well-established field, yet a deep understanding of the foundational methods is critical for troubleshooting, optimization, and innovation. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required regioselectivity.

The Knorr Pyrazole Synthesis: The Archetypal Cyclocondensation

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] This reaction's enduring prevalence is due to its reliability and the commercial availability of a vast array of starting materials.

Causality and Mechanistic Insight: The reaction proceeds via an initial condensation of the more nucleophilic hydrazine nitrogen onto one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom onto the remaining carbonyl, followed by dehydration, yields the aromatic pyrazole ring. The critical challenge in the Knorr synthesis is controlling regioselectivity. When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, two regioisomeric products can form.[7] The outcome is often governed by the relative reactivity of the two carbonyl groups and the steric hindrance imposed by the hydrazine substituent.

Figure 1: Generalized workflow of the Knorr Pyrazole Synthesis.
[3+2] Dipolar Cycloaddition: A Modern Approach to Regiocontrol

For cases where the Knorr synthesis yields inseparable mixtures or fails altogether, 1,3-dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative.[12] This strategy involves the reaction of a 1,3-dipole (a three-atom species with 4 π-electrons) with a dipolarophile (a two-atom species with 2 π-electrons).

Causality and Mechanistic Insight: The most common approach for pyrazole synthesis involves the reaction of a diazo compound (e.g., diazomethane or ethyl diazoacetate) as the 1,3-dipole with an alkyne or alkene as the dipolarophile.[13][14] The reaction is believed to proceed via a concerted mechanism, where the regioselectivity is controlled by the electronic and steric properties of the substituents on both components, as dictated by frontier molecular orbital theory. This method provides direct access to pyrazolines (from alkenes) which can be oxidized to pyrazoles, or directly to pyrazoles (from alkynes).

Cycloaddition_Mechanism reactants 1,3-Dipole (Diazo Compound) + Dipolarophile (Alkyne) transition_state [Transition State] reactants:dipole->transition_state [3+2] Cycloaddition reactants:dipolarophile->transition_state product Pyrazole Ring Formed in a single, concerted step transition_state->product

Figure 2: Conceptual diagram of a [3+2] dipolar cycloaddition reaction.

Chapter 2: Advanced & Emergent Synthetic Methodologies

To meet the demands of modern drug discovery for efficiency, diversity, and sustainability, synthetic strategies have evolved significantly. These advanced methods offer streamlined access to complex pyrazole derivatives that are often inaccessible through classical routes.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), in which three or more reactants are combined in a single pot to form a product that contains portions of all reactants, are a cornerstone of modern synthetic efficiency.[7][15] This approach aligns perfectly with the needs of medicinal chemistry by enabling the rapid synthesis of large libraries of structurally diverse compounds from simple building blocks.[16]

Causality and Experimental Choice: The decision to employ an MCR is driven by a need for high "pot, atom, and step economy" (PASE).[16] For example, a common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[7] This strategy obviates the need to isolate and purify intermediates, saving time, resources, and reducing waste. The reaction conditions are often mild, and the complexity of the final product can be easily tuned by varying the starting components.

MCR_Workflow sub_a Aldehyde (R¹CHO) one_pot One-Pot Reaction Vessel (Catalyst, Solvent, Temp) sub_a->one_pot sub_b β-Ketoester sub_b->one_pot sub_c Hydrazine (R²NHNH₂) sub_c->one_pot product Complex Pyrazole Product one_pot->product High Atom & Step Economy

Figure 3: Workflow for a three-component pyrazole synthesis.
Transition-Metal Catalysis: Precision and Novel Reactivity

Transition-metal catalysis has revolutionized pyrazole chemistry, enabling both the efficient construction of the pyrazole ring and its late-stage functionalization.[3]

  • Ring Formation: Copper- and palladium-catalyzed reactions, such as the aerobic oxidative [3+2] cycloaddition of hydrazines with alkynes, provide novel pathways to substituted pyrazoles under mild conditions.[17] These methods often exhibit high regioselectivity and functional group tolerance.

  • C-H Functionalization: Perhaps the most powerful application is the direct functionalization of C-H bonds on a pre-formed pyrazole ring.[18][19] This strategy avoids the traditional, often lengthy, process of pre-functionalizing the ring with halides or other leaving groups for cross-coupling. Using directing groups (often the pyrazole's own nitrogen atoms), catalysts can selectively activate a specific C-H bond for arylation, alkylation, or other transformations, enabling rapid lead optimization.[19]

Green Chemistry Strategies: Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact.[20] For pyrazole synthesis, this involves the use of alternative energy sources and environmentally benign solvent systems.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving yields.[21][22] This is particularly effective for condensation reactions.

  • Green Solvents: Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents (DES) is a key focus.[23][24] Many pyrazole syntheses, including multicomponent reactions, have been successfully adapted to aqueous media, simplifying workup and reducing toxic waste.[23][25]

Synthetic Strategy Key Advantages Primary Limitations Typical Yields
Knorr Synthesis Reliable, wide substrate availabilityRegioselectivity issues, harsh conditions50-90%
[3+2] Cycloaddition Excellent regiocontrol, mild conditionsAvailability/stability of diazo compounds60-95%
Multicomponent (MCR) High efficiency, diversity, step economyComplex optimization, finding compatible reactants59-98%[3]
Transition-Metal C-H Late-stage functionalization, high atom economyCatalyst cost/toxicity, directing group required60-90%
Microwave-Assisted Drastically reduced reaction times, higher yieldsScalability challenges, specialized equipment75-95%[21]

Table 1: Comparative analysis of major pyrazole synthesis methodologies.

Chapter 3: From Scaffold to Drug - A Case Study in Pyrazole-Based Drug Design

The true value of a synthetic strategy lies in its ability to produce compounds that effectively modulate a biological target. The pyrazole scaffold serves as an exemplary case study in rational drug design.

Case Study: Celecoxib (Celebrex®) and the Logic of Selective COX-2 Inhibition

The development of Celecoxib was a landmark achievement in anti-inflammatory therapy, driven by a clear understanding of the underlying biology.[26]

The Therapeutic Hypothesis: Scientists discovered two isoforms of the cyclooxygenase (COX) enzyme: COX-1, which is constitutively expressed and has protective roles in the GI tract, and COX-2, which is induced during inflammation.[26][27] The hypothesis was that selectively inhibiting COX-2 would provide potent anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[28]

Structure-Activity Relationship (SAR): The design of Celecoxib is a masterclass in medicinal chemistry.

  • Pyrazole Core: Provides a rigid, stable scaffold to orient the key pharmacophoric elements.

  • 1,5-Diaryl Substitution: The two phenyl rings at the 1- and 5-positions are crucial for binding within the hydrophobic channel of the COX active site.

  • Para-Sulfonamide Moiety: This is the key to selectivity. The COX-2 active site has a larger, secondary side pocket that is absent in COX-1. The polar sulfonamide group of Celecoxib fits snugly into this side pocket, anchoring the drug and preventing it from binding effectively to the smaller COX-1 active site.[26][28]

  • Trifluoromethyl Group: The CF₃ group on the C-3 phenyl ring enhances binding potency.

Celecoxib_Pharmacophore Celecoxib Key Pharmacophoric Features celecoxib Celecoxib scaffold Pyrazole Scaffold (Rigid Core) celecoxib->scaffold is built on diaryl 1,5-Diaryl Rings (Hydrophobic Binding) celecoxib->diaryl positions sulfonamide p-Sulfonamide (SO₂NH₂) (Key to COX-2 Selectivity) celecoxib->sulfonamide achieves selectivity with cf3 Trifluoromethyl (CF₃) (Potency Enhancement) celecoxib->cf3 enhances potency with

Figure 4: Logical relationship of Celecoxib's structural features to its function.
Case Study: Pyrazoles as Privileged Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cell signaling and represent one of the most important classes of drug targets, especially in oncology.[29] The pyrazole ring has emerged as a premier "hinge-binding" scaffold for ATP-competitive kinase inhibitors.[30][31]

The Hinge-Binding Motif: The ATP-binding site of kinases contains a flexible "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic this interaction. The pyrazole scaffold is perfectly suited for this role: its adjacent N-H (donor) and N (acceptor) atoms can form one or two crucial hydrogen bonds with the kinase hinge, effectively anchoring the inhibitor in the active site.[29][31]

Structure-Activity Relationship (SAR): The synthetic accessibility of all four positions of the pyrazole ring makes it ideal for optimization.

  • N1-Substitution: This position is often directed towards the solvent-exposed region. Large or polar groups can be installed here to improve solubility and fine-tune pharmacokinetics without disrupting hinge binding.

  • C3-Amino Group: A common feature is a 3-amino-1H-pyrazole, where the amino group can provide an additional hydrogen bond donor interaction.[29][32]

  • C4-Substitution: This position points towards the "gatekeeper" residue. Modifying substituents here can control the selectivity of the inhibitor for different kinases.

  • C5-Substitution: This vector often explores a deeper hydrophobic pocket in the active site. Attaching larger aryl or heterocyclic groups can significantly increase potency.[33][34]

Chapter 4: Validated Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checkpoints for reaction monitoring and characterization to ensure reproducibility and trustworthiness.

Protocol 1: Classical Knorr Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-p-tolyl-1H-pyrazole

This protocol is a representative synthesis of a Celecoxib analog, demonstrating the classical cyclocondensation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq), phenylhydrazine (1.05 eq), and absolute ethanol (20 mL/g of dione).

  • Reaction: Add glacial acetic acid (2-3 drops) as a catalyst. Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. Self-Validation: The reaction is complete upon the disappearance of the starting 1,3-dione spot.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A solid precipitate should form. Collect the crude solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from hot ethanol/water to yield the pure pyrazole product as a white or off-white solid.

  • Characterization: Dry the product under vacuum. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product should show characteristic signals for the tolyl, phenyl, and pyrazole protons, and a mass corresponding to the molecular weight of the product.

Protocol 2: One-Pot, Three-Component Synthesis of a Tetrasubstituted Pyrano[2,3-c]pyrazole

This protocol demonstrates the efficiency of MCRs for building complex heterocyclic systems.[16]

  • Setup: In a 50 mL round-bottom flask, combine malononitrile (1.0 mmol), an aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.1 mmol) in ethanol (10 mL).

  • Catalysis: Add a catalytic amount of a basic catalyst such as piperidine or triethylamine (0.1 mmol). Causality: The base catalyzes both the initial Knoevenagel condensation between the aldehyde and malononitrile, and the condensation steps leading to the pyrazole and pyran rings.

  • Reaction: Stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours. Monitor the formation of the product by TLC. A precipitate often forms as the reaction proceeds.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual starting materials.

  • Purification & Validation: The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol. The structure should be validated by NMR and MS to confirm the formation of the fused pyranopyrazole system.

References

Methodological & Application

synthesis of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Methyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

Introduction and Strategic Overview

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The synthesis of this specific molecule presents a common challenge in heterocyclic chemistry: the regioselective functionalization of a non-symmetrical ring system.

This guide provides a detailed, two-step protocol for the synthesis of this compound. The chosen synthetic strategy is logical and grounded in well-established chemical principles:

  • Step 1: Knorr Pyrazole Synthesis. Formation of the pyrazole core by reacting a β-ketoester with hydrazine. This is a classic, high-yielding method for creating the pyrazole ring.[1][2]

  • Step 2: Regioselective N-Alkylation. Introduction of the ethyl group onto the N1 position of the pyrazole ring. This step is critical as alkylation can potentially occur at two different nitrogen atoms, leading to isomeric products.[3][4]

This document will explain the chemical reasoning behind each step, provide detailed experimental protocols, and outline the necessary safety precautions and characterization methods for researchers and drug development professionals.

Overall Synthetic Pathway

The synthesis proceeds via an initial condensation to form the pyrazole heterocycle, followed by a subsequent ethylation to yield the final product.

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: N-Ethylation Methyl_2_4_dioxopentanoate Methyl 2,4-dioxopentanoate Intermediate Methyl 3-methyl-1H-pyrazole-5-carboxylate Methyl_2_4_dioxopentanoate->Intermediate Condensation & Cyclization Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Intermediate Final_Product Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate Intermediate->Final_Product Alkylation Ethylating_Agent Iodoethane Ethylating_Agent->Final_Product Base K₂CO₃ Base->Final_Product

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of Methyl 3-methyl-1H-pyrazole-5-carboxylate (Intermediate)

This step employs the Knorr pyrazole synthesis, a robust method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][5]

Reaction Mechanism

The reaction begins with the nucleophilic attack of one nitrogen atom from hydrazine onto one of the carbonyl groups of methyl 2,4-dioxopentanoate, forming a hydrazone intermediate. The second nitrogen atom then undergoes an intramolecular cyclization by attacking the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the stable, aromatic pyrazole ring. The reaction is typically acid-catalyzed to facilitate the dehydration step.[2]

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 2,4-dioxopentanoateC₆H₈O₄144.1310.0 g69.4 mmol
Hydrazine monohydrateH₆N₂O50.063.82 mL76.3 mmol
Ethanol (EtOH)C₂H₅OH46.07100 mL-
Acetic Acid (AcOH), glacialCH₃COOH60.051 mL-
Saturated NaHCO₃ solution--50 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL-
Anhydrous Na₂SO₄Na₂SO₄142.04As needed-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2,4-dioxopentanoate (10.0 g, 69.4 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).

  • Addition of Hydrazine: Cool the solution to 0 °C in an ice bath. Slowly add hydrazine monohydrate (3.82 mL, 76.3 mmol) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 15 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 100 mL of cold water. Neutralize the solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, methyl 3-methyl-1H-pyrazole-5-carboxylate, can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture to obtain a white solid. A typical yield for this reaction is in the range of 90-97%.[6]

Part 2: Synthesis of this compound (Final Product)

This step involves the N-alkylation of the pyrazole intermediate. The key challenge is controlling the regioselectivity to favor ethylation at the N1 position over the N2 position.

Causality and Regioselectivity

The alkylation of an unsymmetrical pyrazole can lead to two regioisomers: the 1,3,5-trisubstituted product and the 1,3,4-trisubstituted product. The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The substituent at the 3-position (methyl group) can sterically hinder the approach of the ethylating agent to the adjacent N2 nitrogen, thereby favoring alkylation at the less hindered N1 position.

  • Base and Solvent: The choice of base and solvent is crucial. A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is effective for this transformation. Stronger bases like sodium hydride (NaH) can also be used but may require more stringent anhydrous conditions.[7] The use of K₂CO₃ provides a good balance of reactivity and ease of handling.

While N1 alkylation is generally favored, the formation of the N2 isomer is possible. Therefore, purification by column chromatography is essential to isolate the desired product.[3][4]

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Methyl 3-methyl-1H-pyrazole-5-carboxylateC₆H₈N₂O₂140.145.0 g35.7 mmol
Iodoethane (EtI)C₂H₅I155.973.15 mL39.3 mmol
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.217.4 g53.5 mmol
Acetonitrile (MeCN)C₂H₃N41.0575 mL-
Water (H₂O)H₂O18.02100 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL-
Brine--50 mL-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add methyl 3-methyl-1H-pyrazole-5-carboxylate (5.0 g, 35.7 mmol), anhydrous potassium carbonate (7.4 g, 53.5 mmol), and acetonitrile (75 mL).

  • Addition of Ethylating Agent: Stir the suspension vigorously and add iodoethane (3.15 mL, 39.3 mmol) in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to separate the desired N1-ethyl isomer from any N2-ethyl isomer and other impurities. The final product should be a pale yellow oil.[4][7]

Characterization

The final product, this compound, should be characterized to confirm its structure and purity.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), two methyl groups (singlets), and the pyrazole ring proton (a singlet).

  • ¹³C NMR: Signals should correspond to all nine unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z = 182.22, confirming the molecular weight.

Safety Precautions

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Iodoethane: A lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.

  • Solvents: Ethanol, ethyl acetate, and acetonitrile are flammable. Keep away from ignition sources.

  • General: Always wear appropriate PPE during all procedures.

References

The Knorr Pyrazole Synthesis: A Comprehensive Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knorr pyrazole synthesis, a classic cyclocondensation reaction first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of substituted pyrazoles using this robust methodology. We will delve into the mechanistic underpinnings of the reaction, explore strategies to overcome common challenges such as regioselectivity, provide detailed, field-proven protocols for the synthesis of key pyrazole and pyrazolone structures, and discuss modern advancements that enhance the efficiency and scope of this venerable reaction.

Introduction: The Enduring Relevance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and conformational rigidity allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Consequently, pyrazole derivatives are found at the core of numerous blockbuster drugs, including the COX-2 inhibitor Celecoxib (Celebrex®) and the free radical scavenger Edaravone.[2][3][4] The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a direct, efficient, and highly adaptable route to this critical heterocyclic motif.[1][5] Its operational simplicity and the ready availability of starting materials make it an indispensable tool in the modern drug discovery pipeline.

The Reaction Mechanism: A Tale of Two Carbonyls

The Knorr pyrazole synthesis is typically performed under acidic conditions, which serve to catalyze the key steps of the reaction.[1][6] The generally accepted mechanism proceeds as follows:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine derivative onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the faster of the two condensations.

  • Intramolecular Cyclization: Following the initial condensation to form a hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7]

  • Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.[5]

The reaction is energetically favorable due to the formation of the highly stable aromatic pyrazole system, which often results in high yields.[5]

Diagram: General Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (+ Hydrazine) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Hemiaminal Intermediate Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Cyclic->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Challenge of Regioselectivity

A critical consideration when employing unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7][8] This can complicate purification and reduce the yield of the desired isomer.

The regiochemical outcome is a delicate balance of three primary factors:

  • Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon will preferentially react with the most nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl for attack.[8]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine will sterically hinder the approach to the nearby carbonyl group, directing the attack to the less hindered position.[8]

  • Reaction Conditions (Solvent & pH): This is often the most influential and tunable factor.

    • pH: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms. This can sometimes reverse the selectivity observed under neutral conditions.[8][9]

    • Solvent: The choice of solvent can have a profound impact. It has been demonstrated that highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[10] This effect is attributed to the solvent's ability to selectively solvate and stabilize transition states, thereby lowering the activation energy for the formation of one isomer over the other.

Diagram: Regioselectivity in Knorr Pyrazole Synthesis

Regioselectivity cluster_pathways Reaction Pathways cluster_products Products Reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine PathwayA Attack at Carbonyl 1 Reactants->PathwayA PathwayB Attack at Carbonyl 2 Reactants->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B PathwayB->IsomerB Control Controlling Factors: - Steric Hindrance - Electronic Effects - Solvent (e.g., TFE, HFIP) - pH Control->Reactants

Caption: Factors influencing the formation of regioisomers.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis of representative pyrazole derivatives. Optimization may be required for specific substrates.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of a pyrazolone via the reaction of a β-ketoester with a substituted hydrazine under solvent-free conditions.[4]

Materials:

  • Ethyl acetoacetate (1.63 mL, 12.5 mmol, 1.0 eq)

  • Phenylhydrazine (1.25 mL, 12.5 mmol, 1.0 eq)

  • Diethyl ether

  • Ethanol (95%) for recrystallization

  • Round-bottomed flask (50 mL), reflux condenser, heating mantle, ice bath, Büchner funnel

Procedure:

  • Reaction Setup: In a 50 mL round-bottomed flask, carefully add ethyl acetoacetate followed by the slow addition of phenylhydrazine in a fume hood. Caution: The addition is slightly exothermic.[4]

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135-145 °C. The mixture will become a heavy syrup.[4]

  • Isolation & Crystallization: Cool the flask to room temperature, then place it in an ice-water bath. Add approximately 2 mL of diethyl ether and stir the viscous syrup vigorously with a spatula or glass rod until the crude product precipitates as a solid. Add another 6-8 mL of diethyl ether to complete the precipitation.[11]

  • Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel and wash with a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from hot 95% ethanol. Note: Use a minimal amount of hot solvent to avoid significant product loss, as edaravone has moderate solubility.[11] Dry the purified white crystals in a desiccator.

  • Characterization: Determine the yield and melting point (Lit. mp: 125–127 °C).[4]

Protocol 2: Synthesis of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (Celecoxib)

This protocol describes a two-step synthesis of the selective COX-2 inhibitor Celecoxib, involving an initial Claisen condensation followed by the Knorr cyclocondensation.[3][12]

Part A: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (Intermediate)

  • Reaction Setup: To a solution of 4'-methylacetophenone (50 g) in toluene (52 mL), add sodium methoxide (25.6 g).[13]

  • Addition: Slowly add a solution of methyl trifluoroacetate (56.8 g) in toluene (52 mL) at 20-25 °C over 1 hour.[13]

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours.[13]

  • Work-up: Cool the mixture to 30 °C and pour it into 3N aqueous hydrochloric acid (210 mL). Separate the layers and extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, wash with water, and remove the solvent under vacuum to yield the β-diketone intermediate.[13]

Part B: Cyclocondensation to Synthesize Celecoxib

  • Reaction Setup: In a suitable reaction vessel, combine the intermediate 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[3]

  • Heating: Heat the mixture to 65 °C and stir for 10 hours.[3]

  • Isolation: Cool the reaction mixture to 25-30 °C and remove the solvent completely under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture, to yield Celecoxib as a white solid.

CompoundStarting MaterialsKey ConditionsTypical YieldReference
EdaravoneEthyl acetoacetate, PhenylhydrazineNeat, 135-145°C, 1 hrHigh[4]
Celecoxib4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, 4-Hydrazinylbenzenesulfonamide HClMethanol, 65°C, 10 hrGood to Excellent[3]
2,4-Dihydro-5-phenyl-3H-pyrazol-3-oneEthyl benzoylacetate, Hydrazine hydrate1-Propanol, Acetic acid (cat.), 100°C, 1 hrHigh[5]

Modern Methodologies: Microwave-Assisted Synthesis

To meet the demands of high-throughput medicinal chemistry, the Knorr synthesis has been adapted for accelerated reaction times using microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including rapid and uniform heating, which can lead to dramatically reduced reaction times (minutes vs. hours), higher yields, and fewer side reactions.[14][15]

General Protocol for Microwave-Assisted Pyrazolone Synthesis (Solvent-Free):

  • Reactant Mixing: In a microwave-safe reaction vial, combine the β-ketoester (1.0 eq), the hydrazine derivative (1.0 eq), and an aldehyde (1.0 eq) if performing a three-component variation.[16]

  • Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-20 minutes).[15]

  • Work-up: After cooling, the product can often be isolated directly by adding a suitable solvent (like ethanol) to precipitate the product, followed by filtration and washing.

This approach is particularly amenable to library synthesis for structure-activity relationship (SAR) studies.[16]

Troubleshooting and Practical Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; suboptimal temperature; product loss during workup or recrystallization.Monitor reaction by TLC to ensure full consumption of the limiting reagent.[5] Purify starting materials if necessary. Optimize temperature and reaction time. During recrystallization, use a minimal amount of hot solvent and cool slowly to maximize crystal recovery.[11]
Formation of a Dark/Red/Yellow Oil or Impurities Decomposition or side reactions of the hydrazine starting material, especially if it is old or has been exposed to air.Use freshly distilled or high-purity hydrazine.[17] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[17]
Mixture of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.Primary Strategy: Change the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) to enhance selectivity.[10] Secondary Strategies: Modify the steric or electronic properties of the substrates if possible. Carefully control the pH of the reaction. Isomers may require careful chromatographic separation (e.g., column chromatography) if their formation cannot be suppressed.[8]
Product Oiling Out/Difficulty Crystallizing The product may have a low melting point or impurities are inhibiting crystallization.Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal if available. If the product separates as an oil, try redissolving in a minimal amount of hot solvent and cooling very slowly. Consider purification by column chromatography before attempting recrystallization again.[11]

Conclusion

The Knorr pyrazole synthesis is a powerful and enduring reaction that provides access to a molecular scaffold of immense importance in drug discovery. By understanding its mechanism, recognizing the factors that govern its regiochemical outcome, and applying both classical and modern protocols, researchers can effectively leverage this reaction to build diverse libraries of substituted pyrazoles. The detailed protocols and troubleshooting guide presented here serve as a practical resource for scientists aiming to harness the full potential of this classic transformation in their pursuit of novel therapeutic agents.

References

Application Note & Protocol: A Researcher's Guide to the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents, including celecoxib (an anti-inflammatory), rimonabant (an anti-obesity drug), and various anticancer agents.[1][2] Their prevalence is due to their unique electronic properties, metabolic stability, and ability to act as versatile pharmacophores. The most fundamental and widely utilized method for their synthesis is the Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3][4] This guide provides an in-depth exploration of the underlying reaction mechanism, a detailed experimental protocol for the synthesis of a model pyrazole, and critical insights into reaction optimization and regioselectivity for drug discovery professionals.

Part I: The Reaction Mechanism - Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][4] The reaction is typically performed under acidic conditions, as acid catalysis plays a crucial role in activating the carbonyl groups for nucleophilic attack.[3][5][6]

The mechanism proceeds through several distinct steps:

  • Initial Condensation to Hydrazone: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, facilitating the attack.[6][7] This step forms a tetrahedral carbinolamine (or hemiaminal) intermediate.

  • Dehydration: The carbinolamine intermediate quickly undergoes dehydration (loss of a water molecule) to form a more stable hydrazone intermediate.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as an intramolecular nucleophile, attacking the remaining carbonyl carbon. This key step forms the five-membered heterocyclic ring.

  • Final Dehydration and Aromatization: A second dehydration event occurs, eliminating another water molecule and forming a double bond within the ring. This final step results in the formation of the stable, aromatic pyrazole ring.[3][8]

Knorr_Pyrazole_Synthesis Figure 1: Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Protonation Acid-Catalyzed Protonation of Carbonyl Reactants->Protonation + H⁺ Carbinolamine Carbinolamine Intermediate Protonation->Carbinolamine Nucleophilic Attack Hydrazone Hydrazone Intermediate Carbinolamine->Hydrazone - H₂O (Dehydration) Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack on 2nd Carbonyl Cyclic_Intermediate Cyclic Hemiaminal Intermediate Cyclization->Cyclic_Intermediate Pyrazole Final Pyrazole Product (Aromatic) Cyclic_Intermediate->Pyrazole - H₂O (Aromatization)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Critical Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, a mixture of two constitutional isomers can be formed.[9][10] This occurs because the initial nucleophilic attack can happen at either of the two non-equivalent carbonyl carbons, leading to different pyrazole regioisomers.[9][11] Controlling this selectivity is paramount in drug development, where a single isomer is typically responsible for the desired biological activity.

The primary factors governing the regiochemical outcome are:

  • Electronic Effects: The presence of electron-withdrawing groups (like a -CF₃ group) can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial attack.[9]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[9]

  • Reaction Conditions (pH and Solvent): This is often the most influential factor. Acidic conditions can protonate the more basic nitrogen of a substituted hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[6][9] The choice of solvent is also critical; for example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in certain cases.[10]

Part II: Experimental Protocol - Synthesis of 3,5-Dimethylpyrazole

This protocol details the synthesis of 3,5-dimethylpyrazole from acetylacetone (a symmetric 1,3-dicarbonyl) and hydrazine sulfate. This procedure is adapted from a robust and validated method published in Organic Syntheses, known for its reliability and high yield.[12]

Materials & Reagents:

ReagentFormulaMW ( g/mol )AmountMolesNotes
Hydrazine SulfateN₂H₆SO₄130.1265.0 g0.50Toxic; handle with extreme care in a fume hood.
Sodium HydroxideNaOH40.0040.0 g1.00For preparing 10% (w/v) aqueous solution.
AcetylacetoneC₅H₈O₂100.1250.0 g0.50Also known as 2,4-pentanedione. Limiting reagent.
Diethyl Ether(C₂H₅)₂O74.12~300 mL-For extraction. Highly flammable.
Anhydrous K₂CO₃K₂CO₃138.21As needed-For drying the organic phase.
Saturated NaCl(aq)--~50 mL-For washing the organic phase.

Step-by-Step Methodology:

  • Preparation of Hydrazine Solution: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.

    • Scientist's Note: Hydrazine sulfate is a stable, crystalline solid that is easier and safer to handle than highly volatile hydrazine hydrate. The NaOH solution liberates the free hydrazine base in situ, which is the active nucleophile for the reaction.

  • Cooling: Immerse the flask in an ice-water bath and stir the solution until the temperature drops to approximately 15°C.

    • Scientist's Note: The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of side products, and ensure safety, especially as reactions with hydrazine can sometimes be violent.[12]

  • Addition of Dicarbonyl: Add 50.0 g (0.50 mol) of acetylacetone dropwise from the dropping funnel over a period of about 30 minutes. Ensure the temperature of the reaction mixture is maintained at or below 15°C throughout the addition.

    • Scientist's Note: A slow, dropwise addition is essential for temperature control. A rapid addition could lead to an uncontrolled exotherm.

  • Reaction: After the addition is complete, continue stirring the mixture at 15°C for 1 hour. A white precipitate of the product, 3,5-dimethylpyrazole, should form during this time.[12]

  • Work-up and Extraction: a. Dilute the reaction mixture with 200 mL of water to dissolve any precipitated sodium sulfate. b. Transfer the entire mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether. c. Separate the layers and extract the aqueous layer four more times with 40 mL portions of ether.

    • Scientist's Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.

  • Drying and Isolation: a. Combine all the ether extracts and wash them once with a saturated sodium chloride solution (brine). This helps to remove residual water from the organic phase. b. Dry the ether layer over anhydrous potassium carbonate. c. Filter the drying agent and remove the ether by rotary evaporation. The residue is a slightly yellow crystalline solid.

    • Scientist's Note: Potassium carbonate is a suitable drying agent here as it is basic and will not react with the pyrazole product.

  • Final Product: Dry the resulting solid under reduced pressure to obtain 37–39 g (77–81% yield) of 3,5-dimethylpyrazole with a melting point of 107–108°C.[12]

  • Characterization: The purity and structure of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[13][14]

Part III: Optimization & Troubleshooting

The efficiency and outcome of the Knorr pyrazole synthesis are highly dependent on the reaction conditions. The following table summarizes key parameters and their impact, providing a guide for optimization.

ParameterVariation & RationaleExpected Impact on Yield/PurityPotential Issues
Catalyst Acidic (e.g., AcOH, H₂SO₄): Protonates the carbonyl, increasing its electrophilicity and accelerating the reaction.[6][7]Generally increases reaction rate and yield.Strong, non-volatile acids can complicate work-up. May alter regioselectivity.
Basic/Neutral: Relies on the inherent nucleophilicity of hydrazine.Slower reaction times, may require heating. Can be cleaner for sensitive substrates.May be ineffective for less reactive dicarbonyls.
Solvent Protic (e.g., EtOH, H₂O): Good for dissolving reagents and facilitating proton transfer. Ethanol is commonly used.[11]Generally provides good yields.Can lead to mixtures of regioisomers with unsymmetrical substrates.[11]
Aprotic (e.g., DMA, Toluene): Can offer better regioselectivity in specific cases.[11]May improve selectivity but could require higher temperatures.Reagent solubility might be an issue.
Fluorinated Alcohols (TFE, HFIP): Can dramatically improve regioselectivity through specific solvent-substrate interactions.[10]Significant improvement in the ratio of desired to undesired regioisomer.Higher cost and may require specific handling procedures.
Temperature Low (0-25°C): Provides better control, minimizes side reactions, and can improve selectivity.May lead to cleaner reactions and higher purity.Reaction times can be significantly longer.
Reflux/Heating: Increases reaction rate, useful for less reactive substrates.[15][16]Shorter reaction times and can drive the reaction to completion.Can lead to decomposition of starting materials or products, and lower selectivity.
Hydrazine Source Hydrazine Hydrate: Highly reactive but also volatile and toxic.Often gives high yields and fast reactions.[17]Can be difficult to handle safely; reactions can be highly exothermic.
Hydrazine Salts (e.g., Sulfate, HCl): More stable, safer to handle crystalline solids.[12][18]Provides a safer, more controlled reaction.Requires a base (like NaOH or KOAc) to liberate the free hydrazine.[12][18]

References

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A Versatile Building Block for Agrochemical and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the pyrazole scaffold stands out as a privileged N-heterocycle, integral to the design of a myriad of biologically active compounds.[1] Its derivatives are foundational to numerous applications in medicinal chemistry and agrochemical research, demonstrating a broad spectrum of activities including anti-inflammatory, anticancer, herbicidal, and fungicidal properties.[2][3] Among the vast family of pyrazole-based synthons, methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate emerges as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring an N-ethyl group, a C3-methyl group, and a reactive C5-methoxycarbonyl moiety, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed, field-proven protocols for its preparation and subsequent transformations, elucidating the chemical principles that underpin these synthetic strategies. Furthermore, we will explore its utility in the synthesis of high-value molecules, thereby showcasing its significance as a key intermediate in the development of next-generation agrochemicals and pharmaceuticals.

Synthesis of the Building Block

The synthesis of this compound is most efficiently achieved through a two-step process, commencing with the construction of the pyrazole core, followed by N-alkylation. This approach allows for controlled substitution and generally provides good overall yields.

Protocol 1: Synthesis of the Precursor, Methyl 3-methyl-1H-pyrazole-5-carboxylate

The initial step involves the classical Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] In this protocol, we utilize methyl 2,4-dioxopentanoate and hydrazine hydrate.

Reaction Scheme:

Protocol_1 reagents Methyl 2,4-dioxopentanoate + Hydrazine Hydrate product Methyl 3-methyl-1H-pyrazole-5-carboxylate reagents->product Ethanol, 0 °C to rt

A schematic of the synthesis of the pyrazole precursor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,4-dioxopentanoate144.1220.0 g0.139
Hydrazine hydrate (~64%)50.068.7 g~0.174
Ethanol (200 proof)46.07400 mL-
Saturated aq. NaHCO₃-50 mL-
Ethyl acetate (EtOAc)88.113 x 150 mL-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add methyl 2,4-dioxopentanoate (20.0 g, 0.139 mol) and ethanol (400 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (8.7 g, ~0.174 mol) dropwise to the stirred solution over 15 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-15 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing 250 mL of water and 50 mL of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Yield: ~85-95%. The product, methyl 3-methyl-1H-pyrazole-5-carboxylate, is typically a white to off-white solid.[4]

Protocol 2: N-Ethylation to Afford this compound

The second step involves the selective N-ethylation of the pyrazole ring. While various alkylating agents can be employed, the use of diethyl sulfate in the presence of a base is a common and effective method.

Reaction Scheme:

Protocol_2 reagents Methyl 3-methyl-1H-pyrazole-5-carboxylate + Diethyl Sulfate product This compound reagents->product NaH, DMF, 80-100 °C

A schematic of the N-ethylation reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 3-methyl-1H-pyrazole-5-carboxylate154.1515.4 g0.10
Sodium hydride (60% dispersion in oil)24.004.4 g0.11
Diethyl sulfate154.1917.0 g0.11
Anhydrous N,N-Dimethylformamide (DMF)73.09200 mL-
Ethyl acetate (EtOAc)88.113 x 100 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add methyl 3-methyl-1H-pyrazole-5-carboxylate (15.4 g, 0.10 mol) and anhydrous DMF (200 mL).

  • Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise at room temperature under a nitrogen atmosphere. Caution: Hydrogen gas is evolved.

  • Stir the mixture for 30 minutes at room temperature, then heat to 80-100 °C.

  • Slowly add diethyl sulfate (17.0 g, 0.11 mol) dropwise to the reaction mixture.

  • Maintain the reaction at 80-100 °C for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water (50 mL).

  • Pour the mixture into a separatory funnel containing 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil.

Expected Yield: ~80-90%.[5]

Applications in Organic Synthesis

The utility of this compound as a building block lies in the selective reactivity of its functional groups. The ester moiety can be readily transformed into a variety of other functionalities, most notably the corresponding carboxylic acid and subsequent amide derivatives.

Key Transformation 1: Hydrolysis to 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens the door to a wide range of subsequent reactions, particularly amide bond formation.

Reaction Scheme:

Hydrolysis start This compound product 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid start->product 1. NaOH, H₂O/MeOH 2. HCl (aq)

A schematic of the ester hydrolysis.

Protocol 3: Saponification of the Methyl Ester

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound182.2018.2 g0.10
Sodium hydroxide (NaOH)40.006.0 g0.15
Methanol (MeOH)32.04100 mL-
Water18.0250 mL-
Concentrated HCl (~37%)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (18.2 g, 0.10 mol) in methanol (100 mL).

  • Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl.

  • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid as a white solid.[6]

Expected Yield: >90%.

Key Transformation 2: Amide Coupling to Form Pyrazole Carboxamides

The synthesis of pyrazole carboxamides is arguably the most significant application of this building block, as this moiety is present in numerous commercial agrochemicals.[7] The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents.

Reaction Scheme:

Amide_Coupling acid 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid product N-substituted-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide acid->product acid->product EDC, HOBt, DIPEA, DMF amine Amine (R-NH₂) amine->product amine->product EDC, HOBt, DIPEA, DMF

A schematic of the amide coupling reaction.

Protocol 4: EDC/HOBt Mediated Amide Coupling

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid154.171.54 g0.010
Substituted Aniline-1.1 eq0.011
EDC·HCl191.702.11 g0.011
HOBt135.121.49 g0.011
DIPEA129.243.88 g0.030
Anhydrous DMF73.0950 mL-

Procedure:

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (1.54 g, 0.010 mol), the desired substituted aniline (0.011 mol), HOBt (1.49 g, 0.011 mol), and anhydrous DMF (50 mL).

  • Stir the solution until all solids have dissolved, then add EDC·HCl (2.11 g, 0.011 mol).

  • Add DIPEA (3.88 g, 5.0 mL, 0.030 mol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide.[8]

Expected Yield: 60-90%, depending on the amine substrate.

Case Study: Synthesis of an Intermediate for the Insecticide Tolfenpyrad

Tolfenpyrad is a broad-spectrum insecticide and fungicide that contains a pyrazole carboxamide core structure.[9] A key intermediate in its synthesis is 4-chloro-1-methyl-3-ethyl-1H-pyrazole-5-carboxylic acid, which can be prepared from a derivative of our title building block. This highlights the industrial relevance of this class of compounds. The synthesis of Tolfenpyrad involves the amide coupling of this pyrazole carboxylic acid with 4-(4-methylphenoxy)benzylamine.[10]

Tolfenpyrad_Intermediate start This compound step1 Chlorination (e.g., SO₂Cl₂) start->step1 step2 Hydrolysis step1->step2 intermediate 4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid step2->intermediate product Tolfenpyrad Analog intermediate->product Amide Coupling amine 4-(4-methylphenoxy)benzylamine amine->product

A conceptual pathway to a Tolfenpyrad analog.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The protocols detailed in this application note provide robust and reproducible methods for its synthesis and subsequent derivatization. The strategic positioning of its functional groups allows for straightforward conversion into the corresponding carboxylic acid and a diverse array of pyrazole carboxamides, which are key structural motifs in a number of commercially successful agrochemicals and promising pharmaceutical candidates. The presented methodologies are scalable and utilize readily available reagents, making this building block an attractive starting point for discovery and process chemistry alike.

References

Application Notes & Protocols: The 1,3,5-Trisubstituted Pyrazole-5-Carboxylate Scaffold in Modern Medicinal Chemistry, Featuring Methyl 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Overview of the Pyrazole-5-Carboxylate Scaffold

The pyrazole ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives are integral to numerous commercial drugs, demonstrating a spectrum of pharmacological activities including anti-inflammatory, anticancer, and antipsychotic effects.[2] This guide focuses on a specific, highly versatile subclass: the 1,3,5-trisubstituted pyrazole-5-carboxylates.

The core value of this scaffold lies in its synthetic tractability and the distinct vectoral orientation of its substituents, which allows for precise three-dimensional exploration of a target's binding pocket. The nitrogen atoms can act as hydrogen bond acceptors, while the substituents at the 1, 3, and 5 positions can be systematically modified to modulate potency, selectivity, and pharmacokinetic properties.

Featured Compound: Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Structure: (Illustrative Structure)

  • Molecular Formula: C₉H₁₄N₂O₂[3]

  • Molecular Weight: 182.22 g/mol [3]

  • Significance: This specific molecule serves as an exemplary starting point for a drug discovery campaign. The methyl ester at the C5 position is a versatile chemical handle for derivatization, the N1-ethyl group provides a vector for probing specific hydrophobic pockets, and the C3-methyl group can be modified to fine-tune electronic and steric properties. While direct, extensive literature on this exact molecule is nascent, its close analogs have demonstrated significant biological activities, providing a strong rationale for its exploration.

Section 2: Synthesis Strategies & Core Protocols

The construction of the 1,3,5-trisubstituted pyrazole core is typically achieved through a highly reliable and scalable condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine. Subsequent N-alkylation establishes the final substitution pattern.

Workflow for Synthesis

Synthesis_Workflow start1 Ethyl Acetoacetate intermediate1 Ethyl 2,4-Dioxopentanoate (Diketone Intermediate) start1->intermediate1 start2 Diethyl Oxalate start2->intermediate1 base Sodium Ethoxide (Strong Base) base->intermediate1 Claisen Condensation cyclization Cyclocondensation intermediate1->cyclization hydrazine Ethylhydrazine hydrazine->cyclization product_acid 1-Ethyl-3-methyl-1H- pyrazole-5-carboxylic acid cyclization->product_acid esterification Esterification (MeOH, H+) product_acid->esterification final_product Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate esterification->final_product

Caption: General synthetic workflow for this compound.

Protocol 2.1: Synthesis of Ethyl 5(3)-methyl-1H-pyrazole-3(5)-carboxylate

This protocol, adapted from established literature, details the foundational cyclization step.[4] The reaction of ethyl 2,4-dioxovalerate with hydrazine hydrate typically yields a mixture of regioisomers, which can often be used collectively in initial screens or separated chromatographically if necessary.

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq.) in a 100:1 mixture of ethanol (EtOH) and acetic acid (AcOH), cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq.) dropwise to the cooled solution while stirring.

    • Causality Note: The reaction is performed at 0°C initially to control the exothermicity of the condensation. The small amount of acetic acid acts as a catalyst for the imine formation step.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 15 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. This is often of sufficient purity for the next step.

Protocol 2.2: N-Alkylation to Yield this compound

This protocol is a generalized procedure for N-alkylation, a critical step for installing substituents that can probe specific protein-ligand interactions.[5]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the product from Protocol 2.1 (1 eq.) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C. Allow the mixture to stir for 30 minutes.

    • Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, creating a nucleophilic anion. Anhydrous conditions are critical as NaH reacts violently with water.

  • Alkylation: Add the alkylating agent (e.g., ethyl iodide or diethyl sulfate, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching & Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product should be purified by column chromatography on silica gel to separate the N1 and N2 alkylated regioisomers and provide the pure target compound. The ester can then be converted from ethyl to methyl via transesterification if required.

Section 3: Key Applications & Target Classes

The pyrazole-5-carboxylate scaffold is a versatile template for targeting several key protein families implicated in disease.

Biological_Targets scaffold {Pyrazole-5-Carboxylate Core | this compound} kinases Kinases (e.g., CDK2, EGFR, BCR-Abl) scaffold->kinases Anticancer cox Cyclooxygenases (COX-1/COX-2) scaffold->cox Anti-inflammatory cb1 Cannabinoid Receptors (CB1 Antagonists) scaffold->cb1 Anti-obesity/Neurological cah Carbonic Anhydrases (CA-II, CA-IX) scaffold->cah Anticancer/Antiglaucoma microbes Microbial Enzymes (e.g., for antibacterial/antifungal) scaffold->microbes Anti-infective

Caption: Diverse biological targets of the pyrazole-5-carboxylate scaffold.

  • Anti-inflammatory Agents: Pyrazole derivatives are famously exemplified by Celecoxib, a selective COX-2 inhibitor. The core scaffold can be decorated to achieve potent anti-inflammatory activity.[1][6][7] Studies on related ethyl 5-(substituted)-1H-pyrazole-3-carboxylates have demonstrated significant anti-inflammatory effects in carrageenan-induced rat paw edema models.[8]

  • Anticancer Therapeutics: The scaffold is widely used to design inhibitors of protein kinases, which are critical regulators of cell proliferation. Derivatives have shown activity against cyclin-dependent kinase-2 (CDK2), EGFR, and HER-2 tyrosine kinases.[9] The ability to modify the N1 and C3 positions allows for tuning selectivity and overcoming resistance mutations.

  • Cannabinoid Receptor (CB1) Antagonists: The anti-obesity drug Rimonabant, a 1,5-diaryl-pyrazole-3-carboxamide, highlighted the scaffold's potential in neurology and metabolic disorders.[10] Structure-activity relationship (SAR) studies revealed that a carboxamide at the 3-position (or, in our case, a convertible ester at the 5-position) is a key feature for potent CB1 antagonism.[10][11]

  • Carbonic Anhydrase Inhibitors: By incorporating sulfonamide moieties, pyrazole-carboxamides can be directed to inhibit carbonic anhydrase isoforms, which are targets for anticancer and antiglaucoma agents.[12]

Section 4: Protocol for Scaffold-Based Lead Optimization

This section provides a validated, step-by-step workflow for using this compound as a starting point for generating a library of diverse amides to probe SAR for a hypothetical kinase target.

Lead Optimization Workflow

Lead_Optimization start_mol Start: Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate hydrolysis Step 1: Saponification (LiOH or NaOH) start_mol->hydrolysis intermediate_acid Intermediate: 1-Ethyl-3-methyl- 1H-pyrazole-5-carboxylic acid hydrolysis->intermediate_acid coupling Step 2: Amide Coupling (EDC, HOBt, Amine Library) intermediate_acid->coupling library Product: Diverse Amide Library coupling->library screening Step 3: In Vitro Screening Cascade (Primary Screen -> IC50 -> Selectivity) library->screening data_analysis Step 4: SAR Analysis screening->data_analysis sar_table SAR Data Table (Structure vs. Activity) data_analysis->sar_table next_gen Design Next-Generation Compounds sar_table->next_gen

Caption: A standard medicinal chemistry workflow for lead optimization.

Protocol 4.1: Hydrolysis to the Carboxylic Acid
  • Setup: Dissolve the starting methyl ester (1 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until all starting material is consumed.

  • Workup: Acidify the reaction mixture to pH ~2-3 with 1N hydrochloric acid (HCl). The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract with ethyl acetate.

    • Self-Validation: The resulting carboxylic acid, 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, can be validated by NMR and mass spectrometry, and its properties should align with known data for this compound.[13]

Protocol 4.2: Parallel Amide Library Synthesis
  • Array Setup: In a 96-well plate or an array of reaction vials, dispense a solution of the carboxylic acid from Protocol 4.1 (1 eq.) in DMF.

  • Reagent Addition: To each well, add a solution of the coupling agents EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq.) and HOBt (Hydroxybenzotriazole, 1.2 eq.). Allow to activate for 15-20 minutes.

    • Causality Note: EDC/HOBt is a classic coupling system. HOBt reacts with the EDC-activated acid to form an active ester, which is less prone to side reactions and racemization, leading to cleaner and more reliable amide formation.

  • Amine Addition: Add a solution of a unique primary or secondary amine (1.1 eq.) from a pre-plated library to each corresponding well, followed by a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 eq.).

  • Reaction: Seal the plate and shake at room temperature overnight.

  • Purification: The crude products can be purified using high-throughput parallel purification techniques, such as reversed-phase HPLC.

Data Presentation & SAR Analysis

The resulting library is then screened against the biological target. The data should be organized to facilitate SAR analysis.

Table 1: Hypothetical SAR Data for Amide Derivatives Against Kinase X

Compound IDR-Group (from Amine R-NH₂)Kinase X IC₅₀ (nM)
LIB-001 -CH₂-Ph850
LIB-002 -CH₂-(4-F-Ph)220
LIB-003 -CH₂-(4-Cl-Ph)150
LIB-004 -CH₂-(4-MeO-Ph)>10,000
LIB-005 Cyclohexyl4,500
LIB-006 Morpholinoethyl980
  • Interpretation: From this hypothetical data, a clear SAR trend emerges. Small, electron-withdrawing halogens on a benzylamine substituent (LIB-002, LIB-003) are well-tolerated and improve potency over the unsubstituted parent (LIB-001). A bulky, electron-donating group like methoxy (LIB-004) is detrimental, suggesting a potential steric clash or unfavorable electronic interaction in the binding pocket. The poor activity of the aliphatic cyclohexyl group (LIB-005) compared to the benzyl series suggests a requirement for an aromatic interaction, such as a pi-stacking event.

Section 5: Conclusion and Future Directions

This compound is an excellent starting scaffold for medicinal chemistry programs. Its robust synthesis and the strategic positioning of its functional groups provide a validated platform for generating novel chemical entities. The ester at C5 is a gateway to diverse amide libraries, enabling rapid SAR exploration, while the N1 and C3 positions offer secondary sites for optimization of properties like metabolic stability, solubility, and target selectivity. Future work could involve using this scaffold to develop more complex molecules like Proteolysis Targeting Chimeras (PROTACs), where the pyrazole core acts as the warhead binding to the protein of interest.

References

Synthetic Routes to Functionalized Pyrazole-5-Carboxylates: An Application Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazole-5-Carboxylate Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, and for good reason. This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a versatile scaffold in a vast array of pharmacologically active agents.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design.[1] Among the diverse family of pyrazole derivatives, functionalized pyrazole-5-carboxylates stand out for their significant therapeutic potential, finding applications as anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic methods to provide a deeper understanding of the causality behind experimental choices. We will explore robust and regioselective synthetic strategies, offering detailed protocols and mechanistic insights to empower you in the efficient construction of diverse pyrazole-5-carboxylate libraries.

Strategic Approaches to the Pyrazole-5-Carboxylate Core

The synthesis of functionalized pyrazole-5-carboxylates can be broadly categorized into several key strategies. The choice of route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Power of [3+2] Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the pyrazole ring is the [3+2] dipolar cycloaddition. This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkyne or an alkene equivalent.[6][7]

The Huisgen 1,3-dipolar cycloaddition of diazo compounds with alkynes is a classic and efficient route to pyrazoles.[6] The reaction proceeds through a concerted mechanism, leading to the formation of the five-membered ring in a single step. The regioselectivity of the addition is a key consideration and is influenced by the electronic and steric properties of both the dipole and the dipolarophile.

G cluster_reactants Reactants cluster_product Product R1_N2_CH R1-C≡N+-N--R2 (Nitrile Imine) pyrazole Functionalized Pyrazole-5-carboxylate R1_N2_CH->pyrazole [3+2] Cycloaddition R3_alkyne_R4 R3-C≡C-COOR5 (Alkyne) R3_alkyne_R4->pyrazole

Caption: Generalized [3+2] cycloaddition for pyrazole synthesis.

This protocol describes a green and efficient synthesis of a pyrazole-5-carboxylate via a thermal, solvent-free cycloaddition.[6]

Materials:

  • Ethyl diazoacetate

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with temperature control

  • TLC plates (silica gel)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl diazoacetate (1 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C with continuous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often solidifies upon cooling and can be used without further purification in many cases.

  • If necessary, the product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Expected Outcome: This reaction typically affords the desired pyrazole-3,4-dicarboxylate in high yield (>90%). The regioselectivity is generally excellent with α-diazocarbonyl compounds.

Multicomponent Reactions: A Strategy for Molecular Diversity

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation.[8][9][10] This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.[10]

This protocol outlines a three-component reaction for the synthesis of a pyrazole-5-carboxylate from an aldehyde, a β-ketoester, and a hydrazine, a variation of the Knorr pyrazole synthesis.[8][9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux condenser

  • Beaker

  • Stirring hotplate

Procedure:

  • To a round-bottom flask containing ethanol (20 mL), add the aromatic aldehyde (10 mmol), the β-ketoester (10 mmol), and hydrazine hydrate (10 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • The mixture is refluxed with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Outcome: This MCR typically provides good to excellent yields of the corresponding polysubstituted pyrazole. The specific substitution pattern will depend on the starting materials used.

G Aldehyde Aldehyde Intermediate In situ generated α,β-unsaturated ketone Aldehyde->Intermediate Knoevenagel Condensation BetaKetoester β-Ketoester BetaKetoester->Intermediate Hydrazine Hydrazine Pyrazole Functionalized Pyrazole-5-carboxylate Hydrazine->Pyrazole Intermediate->Pyrazole Cyclocondensation

Caption: Workflow for a three-component pyrazole synthesis.

The Knorr Pyrazole Synthesis and its Variations

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles and pyrazolones.[11][12][13][14] The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][13]

The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular condensation to form the pyrazole ring with the elimination of water.[11] When an unsymmetrical 1,3-dicarbonyl compound is used, the formation of regioisomers is possible.

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine, which can exist in tautomeric equilibrium with a pyrazole-5-carboxylate.[11]

Materials:

  • Ethyl benzoylacetate

  • Phenylhydrazine

  • 1-Propanol

  • Glacial acetic acid

  • Scintillation vial (20 mL)

  • Stirring hotplate

  • TLC plates (silica gel)

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and phenylhydrazine (3 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid.

  • Heat the reaction mixture on a stirring hotplate at approximately 100 °C for 1 hour.

  • Monitor the reaction by TLC (30% ethyl acetate/70% hexane).

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Allow the mixture to cool slowly to room temperature while stirring.

  • Collect the precipitated product by vacuum filtration, wash with a small amount of water, and air dry.

Expected Outcome: This reaction typically yields the corresponding pyrazolone in good yield. The product can be characterized by melting point and TLC analysis.

Synthesis from Hydrazones and Alkynes

An alternative and regioselective approach to pyrazoles involves the reaction of hydrazones with alkynes.[15] This method is particularly useful for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regiocontrol.[15]

This protocol is adapted from a method for the synthesis of 1,3,5-trisubstituted pyrazoles and can be applied to the synthesis of pyrazole-5-carboxylates by using an appropriate alkyne.[15]

Materials:

  • N-alkylated tosylhydrazone

  • Terminal alkyne bearing an ester group (e.g., ethyl propiolate)

  • Potassium tert-butoxide (t-BuOK)

  • Pyridine

  • 18-crown-6

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the N-alkylated tosylhydrazone (1 mmol), the terminal alkyne (1.2 mmol), t-BuOK (2 mmol), and 18-crown-6 (0.1 mmol).

  • Add dry pyridine (5 mL) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles in good to high yields.[15]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
[3+2] Cycloaddition Reaction of a 1,3-dipole with a dipolarophile.[6][7]High atom economy, often high yields, good regioselectivity with certain substrates.[6]May require synthesis of the 1,3-dipole; regioselectivity can be an issue with some substrates.70-95%
Multicomponent Reactions Three or more components react in a single step.[8][10]High efficiency, molecular diversity, operational simplicity.[10]Optimization can be complex; purification of the final product can be challenging.60-90%
Knorr Pyrazole Synthesis Condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12]Readily available starting materials, simple procedure, generally good yields.[11]Potential for regioisomer formation with unsymmetrical dicarbonyls.75-95%
Hydrazone + Alkyne Reaction of a hydrazone with an alkyne.[15]Excellent regioselectivity, good functional group tolerance.[15]May require the synthesis of specific hydrazone precursors.65-85%

Post-Synthetic Functionalization of the Pyrazole-5-Carboxylate Core

Once the pyrazole-5-carboxylate scaffold is constructed, further functionalization can be achieved through various reactions targeting the nitrogen or carbon atoms of the ring.

  • N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated to introduce further diversity.[5][16]

  • C-H Functionalization: Direct C-H functionalization of the pyrazole ring is a powerful strategy for the late-stage introduction of functional groups, avoiding the need for pre-functionalized starting materials.[17]

Conclusion: A Versatile Toolkit for Drug Discovery

The synthetic routes outlined in this guide provide a robust and versatile toolkit for the construction of functionalized pyrazole-5-carboxylates. By understanding the underlying principles of each method and carefully selecting the appropriate starting materials and reaction conditions, researchers can efficiently generate diverse libraries of these valuable compounds for biological screening. The continued development of novel synthetic methodologies, particularly in the areas of multicomponent reactions and C-H functionalization, promises to further expand the chemical space accessible to medicinal chemists and accelerate the discovery of new pyrazole-based therapeutics.

References

Application Notes and Protocols for Pyrazole Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the discovery of modern agrochemicals.[1][2][3] Its structural versatility, synthetic accessibility, and capacity to engage with a wide array of biological targets have led to the development of market-leading fungicides, insecticides, and herbicides.[1][3] Pyrazole amide derivatives, in particular, have proven to be a highly successful class, forming the chemical foundation for numerous commercial products that are critical for crop protection and pest management.[1][4][5] This guide provides an in-depth look at the application of pyrazole derivatives across these key agrochemical sectors, complete with detailed mechanistic insights and actionable laboratory protocols.

Part 1: Pyrazole Carboxamides as Fungicides - Targeting Fungal Respiration

Application Note: Succinate Dehydrogenase Inhibitors (SDHIs)

A major class of pyrazole-based fungicides functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[6][7] Commercial examples like Penthiopyrad, Bixafen, and Fluxapyroxad are all pyrazole carboxamides that target this enzyme.

Mechanism of Action: SDH is a critical enzyme complex that links the Krebs cycle (tricarboxylic acid cycle) with the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these pyrazole fungicides physically obstruct the electron transfer from succinate to ubiquinone.[7][8] This blockage halts ATP production, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death.[8] The efficacy of these compounds is often enhanced by specific substituents on the pyrazole and amide portions of the molecule, which improve binding affinity and systemic properties within the plant.[4]

Causality in Design: The design of pyrazole SDHIs is a prime example of rational agrochemical development. The pyrazole-carboxamide core acts as the "warhead" that anchors the molecule within the enzyme's active site. The various substituents are optimized to enhance spectrum of activity, plant mobility (systemicity), and metabolic stability, while minimizing off-target effects. For instance, the trifluoromethyl group on the pyrazole ring, common in many SDHIs, is known to enhance fungicidal activity.[4][9]

Mitochondrial_ETC_Inhibition cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII->Fumarate ComplexII->Q e- transfer ComplexIII Complex III CytC Cyt c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis Q->ComplexIII CytC->ComplexIV Inhibitor Pyrazole Carboxamide (e.g., Penthiopyrad) Inhibitor->ComplexII BLOCKS GABA_Receptor_Antagonism cluster_normal Normal State (Inhibition) cluster_fipronil Fipronil Action (Excitation) GABA GABA Receptor GABA Receptor (Open Channel) GABA->Receptor Binds Neuron Postsynaptic Neuron Receptor->Neuron Cl- influx (Hyperpolarization) Fipronil Fipronil Receptor_Blocked GABA Receptor (Blocked Channel) Fipronil->Receptor_Blocked BLOCKS Neuron_Excited Postsynaptic Neuron (Hyperexcitation) Receptor_Blocked->Neuron_Excited No Cl- influx HPPD_Inhibition_Workflow Tyrosine Tyrosine HPPD HPPD Enzyme Tyrosine->HPPD Catabolism HGA Homogentisic Acid (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Synthesis Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor for Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Destruction (No Protection) Herbicide Pyrazole Herbicide (e.g., Topramezone) Herbicide->HPPD INHIBITS

References

Application Notes & Protocols: The Utility of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate as a Versatile Synthon for High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective therapeutic agents. Fused pyrazole systems, such as pyrazolopyrimidines and pyrazolopyridines, are of particular interest as they form the core of numerous approved drugs and clinical candidates, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2][3]

Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a highly valuable and functionalized building block, or synthon, for the construction of these complex heterocyclic systems. Its strategic placement of functional groups—an ester for cyclization or derivatization, and reactive sites on the pyrazole ring—offers multiple avenues for synthetic elaboration. This guide provides detailed protocols and scientific rationale for leveraging this synthon to create diverse and medicinally relevant heterocyclic compounds.

Part 1: Synthesis of the Core Synthon

The first critical step is the reliable synthesis of the starting material, this compound. A common and robust method involves a two-step process: initial pyrazole formation via cyclocondensation, followed by N-alkylation.

Protocol 1.1: Synthesis of Ethyl 3-methyl-1H-pyrazole-5-carboxylate

The foundational pyrazole ring is typically formed by the condensation of a β-dicarbonyl compound with hydrazine.[4][5]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product node_A Ethyl 2,4-dioxovalerate node_C Ethyl 3-methyl-1H- pyrazole-5-carboxylate node_A->node_C EtOH/AcOH, 0°C to RT node_B Hydrazine monohydrate node_B->node_C

Caption: Synthesis of the pyrazole core via cyclocondensation.

Methodology:

  • Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1.0 eq) in a 100:1 mixture of ethanol (EtOH) and acetic acid (AcOH) (approx. 0.2 M), cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Causality Note: The dropwise addition at low temperature helps to control the exothermicity of the initial condensation reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Pour the reaction mixture into water and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product, which can often be used in the next step without further purification.[4]

Protocol 1.2: N-Ethylation to Yield this compound

N-alkylation of the pyrazole ring provides the target synthon. The choice of base and electrophile is crucial for regioselectivity.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product node_A Ethyl 3-methyl-1H- pyrazole-5-carboxylate node_D Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate node_A->node_D DMF, 0°C to RT node_B Iodoethane node_B->node_D node_C NaH node_C->node_D

Caption: N-alkylation to furnish the target synthon.

Methodology:

  • Reaction Setup: Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Safety Note: NaH is highly reactive with water and flammable. Handle with extreme care. Stir the mixture at 0°C for 30 minutes. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion.

  • Alkylation: Add iodoethane (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Compound Molecular Formula Molecular Weight Physical Form
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidC₇H₁₀N₂O₂154.17Solid
This compoundC₉H₁₄N₂O₂182.22Oil or low-mp solid

Data sourced from PubChem and commercial suppliers.[6][7]

Part 2: Application in Fused Heterocycle Synthesis

The true utility of this synthon is realized in its conversion to fused heterocyclic systems of high medicinal value.

Application 2.1: Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known for a wide range of biological activities, including their roles as kinase inhibitors and antimicrobial agents.[8][9] The synthesis often involves the conversion of the pyrazole ester to an amino-pyrazole intermediate, followed by cyclization. A more direct route involves converting the ester to a carbohydrazide, which can then be cyclized. However, a highly efficient method involves the reaction of a 5-aminopyrazole derivative with reagents like formamide or urea.[8]

Starting from our synthon, we first need to introduce an amino group at the 4-position, which typically involves nitration followed by reduction. A more direct approach for building the pyrimidine ring involves converting the ester to a more reactive intermediate. Let's consider a common transformation: converting the ester to an amide and then cyclizing.

Protocol 2.1: Conversion to Pyrazolo[3,4-d]pyrimidin-4-one

This protocol demonstrates a common route where the ester is first hydrolyzed, activated, and then cyclized with an appropriate nitrogen source. A more streamlined approach involves direct reaction with formamide.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product node_A 5-Amino-1-ethyl-3-methyl- 1H-pyrazole-4-carboxylate node_C 1-Ethyl-3-methyl-1,5-dihydro- 4H-pyrazolo[3,4-d]pyrimidin-4-one node_A->node_C Reflux node_B Formamide node_B->node_C

Caption: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.

Note: This protocol assumes the starting material is the corresponding 5-amino-4-carboxylate derivative, a common intermediate in pyrazolo[3,4-d]pyrimidine synthesis.[8][10]

Methodology:

  • Reaction Setup: Combine the 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 eq) with an excess of formamide (10-20 eq).

  • Heating: Heat the mixture to reflux (approx. 180-200°C) for 4-8 hours. Causality Note: Formamide serves as both the solvent and the source of the C2 and N3 atoms of the pyrimidine ring. The high temperature is necessary to drive the condensation and cyclization.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate. Add water to the mixture to further precipitate the product and dissolve excess formamide.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Product Class Key Biological Activities Typical Yield Range
Pyrazolo[3,4-d]pyrimidinesKinase inhibition (e.g., VEGFR-2), anticancer, antimicrobial60-85%

Data synthesized from related literature.[8][10]

Application 2.2: Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is another privileged structure found in numerous kinase inhibitors and CNS-active agents.[2][3] The synthesis typically proceeds via the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[11] To utilize our synthon, it must first be converted to a 5-aminopyrazole derivative.

Protocol 2.2: From Synthon to a Pyrazolo[1,5-a]pyrimidine Derivative

This multi-step process first involves converting the C5-ester into a group that can be transformed into an amino group (e.g., via Curtius rearrangement of a corresponding acyl azide) or, more practically, starting from a precursor that yields a 5-aminopyrazole. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds is a very common and effective strategy.[3][11]

Reaction Scheme:

cluster_reactants Reactants cluster_products Product node_A 5-Amino-1-ethyl-3-methyl-1H-pyrazole node_C 2,5,7-Trimethyl-3-ethyl- pyrazolo[1,5-a]pyrimidine node_A->node_C AcOH, Reflux node_B Acetylacetone (1,3-dicarbonyl) node_B->node_C

Caption: Synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-amino-1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetylacetone (1.1 eq) to the solution.

  • Heating: Heat the reaction mixture to reflux for 3-5 hours. Causality Note: Acetic acid acts as both a solvent and a catalyst, protonating the carbonyl oxygen and facilitating the nucleophilic attack by the amino group, followed by cyclization and dehydration.

  • Work-up: Cool the reaction to room temperature and pour it onto crushed ice.

  • Neutralization & Extraction: Neutralize the mixture with a base (e.g., aqueous NaOH or NH₄OH) to a pH of 7-8. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Application 2.3: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are valuable scaffolds in medicinal chemistry, often investigated as potential antimicrobial and anticancer agents.[12][13] A powerful synthetic route is the Friedländer annulation, which involves the reaction of a 5-aminopyrazole bearing a carbonyl group at the 4-position with a compound containing an activated methylene group. A more direct approach involves reacting 5-aminopyrazoles with α,β-unsaturated ketones.[14]

Protocol 2.3: Cyclocondensation to form a Pyrazolo[3,4-b]pyridine

Reaction Scheme:

cluster_reactants Reactants cluster_products Product node_A 5-Amino-1-ethyl-3-methyl-1H-pyrazole node_C Substituted 1-Ethyl-3-methyl- 1H-pyrazolo[3,4-b]pyridine node_A->node_C Base or Acid Catalyst, Heat node_B α,β-Unsaturated Ketone node_B->node_C

Caption: General scheme for pyrazolo[3,4-b]pyridine synthesis.

Methodology:

  • Reaction Setup: Combine the 5-amino-1-ethyl-3-methyl-1H-pyrazole (1.0 eq), the α,β-unsaturated ketone (1.1 eq), and a suitable solvent (e.g., ethanol, acetic acid, or DMF).

  • Catalyst: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid). Causality Note: The catalyst choice depends on the specific substrates. A base can facilitate the initial Michael addition of the amino group, while an acid can activate the carbonyl for the subsequent cyclization.

  • Heating: Reflux the mixture for 6-12 hours, monitoring by TLC.

  • Isolation: After cooling, the product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel chromatography.

Part 3: Further Functionalization

The ester group of the title synthon is a versatile handle for further modifications, expanding its synthetic utility beyond cyclization reactions.

Protocol 3.1: Hydrolysis to the Carboxylic Acid

The corresponding carboxylic acid is a key intermediate for amide couplings and other transformations.[15]

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidification: Cool the mixture in an ice bath and carefully acidify with aqueous HCl (e.g., 1 M) to a pH of ~2-3.

  • Isolation: The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Conclusion

This compound is a strategically designed synthon that serves as an excellent starting point for the synthesis of diverse, high-value heterocyclic compounds. The protocols outlined in this guide demonstrate its application in constructing medicinally relevant scaffolds such as pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-b]pyridines. By understanding the underlying chemical principles and leveraging the reactivity of its functional groups, researchers in drug discovery and development can efficiently generate novel molecular entities for biological screening.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of pyrazoles from dicarbonyl compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural fixes, but a deeper understanding of the reaction mechanisms to empower your troubleshooting efforts. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yield

Low or nonexistent yield is one of the most common frustrations in organic synthesis. The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method, but its success is contingent on several critical factors.[1][2][3] Let's break down the potential culprits for a low-yielding reaction.

Issue 1: My reaction is not producing any of the desired pyrazole product, or the yield is less than 20%.

This scenario suggests a fundamental issue with the reaction setup, reagents, or conditions.

Question: Have you confirmed the quality and reactivity of your starting materials?

Answer: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is paramount.

  • 1,3-Dicarbonyl Compounds: These compounds can be prone to degradation, especially if they are not stored properly.[4] It is advisable to check the purity by NMR or other spectroscopic methods before use. If the dicarbonyl is synthesized in-house, ensure it has been thoroughly purified to remove any unreacted starting materials or byproducts. Some protocols even opt for a one-pot synthesis where the 1,3-dicarbonyl is formed in situ and immediately reacted with the hydrazine to avoid decomposition.[5]

  • Hydrazine Derivatives: Hydrazine and its derivatives can be susceptible to oxidation.[6] Phenylhydrazine, for instance, can discolor over time, indicating decomposition. Using freshly opened or purified hydrazine is recommended. Hydrazine hydrate is a common reagent, but for some applications, the more stable hydrazine sulfate salt might be a better choice.[7]

Question: Are your reaction conditions optimal for the specific substrates you are using?

Answer: The "one-size-fits-all" approach rarely works in organic synthesis. Reaction conditions must be tailored to the electronic and steric properties of your substrates.

  • Solvent Choice: The solvent can have a profound impact on reaction rate and even regioselectivity.[3] While ethanol and acetic acid are commonly used, other solvents may be more effective for your specific system.[8][9] For example, aprotic dipolar solvents have shown to give better results in some cases.[8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity in certain instances.[10]

  • Temperature: While many pyrazole syntheses proceed at room temperature or with gentle heating, some combinations of substrates may require elevated temperatures to overcome activation energy barriers. Conversely, excessive heat can lead to degradation of starting materials or the product.[11] It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • pH Control: The pH of the reaction medium is a critical parameter. The Knorr synthesis is typically acid-catalyzed.[2][12][13] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[14] However, the pH must be carefully controlled. If the medium is too acidic, the hydrazine can be protonated, reducing its nucleophilicity.[15] If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the addition of a base like sodium acetate may be necessary to liberate the free hydrazine.[9]

Issue 2: My reaction is producing a significant amount of side products, leading to a low yield of the desired pyrazole.

The formation of byproducts is a common cause of low yields and can complicate the purification process.

Question: Are you observing the formation of regioisomers?

Answer: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomeric pyrazoles is a possibility.[3][6][8][16] This occurs because the initial attack of the hydrazine can happen at either of the two different carbonyl carbons.[3][16]

  • Identifying Regioisomers: The presence of regioisomers can often be detected by NMR spectroscopy, where you will see two sets of peaks for the pyrazole product. TLC may also show two spots with very similar Rf values, making them difficult to separate by column chromatography.

  • Controlling Regioselectivity: The regiochemical outcome is influenced by steric and electronic factors.[3][15] A bulky substituent on the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[3][15] Electron-withdrawing groups on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to attack.[15][16] As mentioned earlier, the choice of solvent can also be a powerful tool to control regioselectivity.[10]

Question: Could incomplete cyclization or aromatization be the issue?

Answer: The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] If the reaction does not go to completion, you may isolate pyrazoline intermediates.[6]

  • Promoting Complete Reaction: Ensuring adequate reaction time and optimal temperature is crucial. Monitoring the reaction by TLC until the starting materials are consumed is the best practice. In some cases, a stronger acid catalyst or a change in solvent may be needed to facilitate the final dehydration step.

Issue 3: I am having difficulty purifying my pyrazole product, which is contributing to a low isolated yield.

Even if the reaction itself is efficient, a challenging purification can lead to significant product loss.

Question: Is your product contaminated with colored impurities?

Answer: Yellow or red discoloration of the reaction mixture is a common observation, often due to side reactions involving the hydrazine starting material.[6][9]

  • Purification Strategies: These colored impurities can often be removed by passing the crude product through a short plug of silica gel, eluting with a non-polar solvent to wash away the impurities before eluting the desired product with a more polar solvent.[9] Recrystallization is also an effective method for removing colored impurities and obtaining a pure product.

Question: Is your product difficult to crystallize?

Answer: Some pyrazoles are oils or low-melting solids that can be challenging to crystallize.

  • Inducing Crystallization: If your product separates as an oil, adding a small amount of a non-polar solvent like diethyl ether and vigorously scratching the inside of the flask with a glass rod can sometimes induce crystallization.[17][18] Seeding with a small crystal of the pure product, if available, is also a highly effective technique.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a cyclic intermediate. Finally, another molecule of water is eliminated to yield the aromatic pyrazole ring.[2][12][13][17]

Q2: How can I monitor the progress of my pyrazole synthesis?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[15] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. It is important to choose a solvent system for your TLC that provides good separation between the starting materials and the product.

Q3: What are some common catalysts used in pyrazole synthesis from dicarbonyls?

A3: While the reaction can often proceed without a catalyst, an acid catalyst is typically used to accelerate the reaction.[2][19] Glacial acetic acid is a common choice.[18] Other acids, both Brønsted and Lewis acids, can also be employed.[11] In recent years, various other catalytic systems, including nano-ZnO and molecular iodine, have been reported to be effective.[8][20][21]

Q4: Can I use microwave irradiation to improve my yield and reaction time?

A4: Yes, microwave-assisted organic synthesis has been successfully applied to the synthesis of pyrazoles.[22] Microwave heating can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.

III. Experimental Protocols & Data

General Protocol for Pyrazole Synthesis

This is a general procedure and may require optimization for specific substrates.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Solvent (e.g., ethanol, acetic acid, or a 1:1 mixture) (5-10 mL)

  • Acid catalyst (e.g., a few drops of glacial acetic acid), if necessary

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, add an equivalent of a mild base like sodium acetate.

  • If required, add the acid catalyst.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux).

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Summary: Solvent Effects on Regioselectivity

The choice of solvent can have a significant impact on the ratio of regioisomers formed. The following table provides a conceptual overview of how solvent polarity can influence the outcome.

1,3-Dicarbonyl CompoundHydrazineSolventIsomer Ratio (A:B)
Unsymmetrical DiketoneMethylhydrazineEthanol~1:1
Unsymmetrical DiketoneMethylhydrazineTolueneFavors one isomer
Unsymmetrical DiketoneMethylhydrazineHFIPHighly selective for one isomer

Note: This table is illustrative. The actual isomer ratios will depend on the specific substrates used.[10]

IV. Visualizing the Process

Knorr Pyrazole Synthesis Mechanism

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis, highlighting the key steps.

Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration - H2O

Caption: Knorr pyrazole synthesis pathway.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow Start Low Yield in Pyrazole Synthesis Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Temp, pH) Check_Reagents->Optimize_Conditions Reagents Pure Reagent_Impure Purify or Replace Reagents Check_Reagents->Reagent_Impure Impurities Found Analyze_Byproducts Identify Byproducts (TLC, NMR, MS) Optimize_Conditions->Analyze_Byproducts Yield Still Low Success Improved Yield Optimize_Conditions->Success Yield Improved Purification_Issues Address Purification Challenges Analyze_Byproducts->Purification_Issues Regioisomers Formation of Regioisomers Analyze_Byproducts->Regioisomers Multiple Isomers Incomplete_Reaction Incomplete Cyclization/ Aromatization Analyze_Byproducts->Incomplete_Reaction Intermediates Present Purification_Loss Optimize Purification (Crystallization, Chromatography) Purification_Issues->Purification_Loss Reagent_Impure->Check_Reagents Conditions_Suboptimal Systematically Vary Conditions Conditions_Suboptimal->Optimize_Conditions Regioisomers->Optimize_Conditions Incomplete_Reaction->Optimize_Conditions Purification_Loss->Success

Caption: Troubleshooting low pyrazole yield.

V. References

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  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. --INVALID-LINK--

  • Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. Benchchem. --INVALID-LINK--

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. --INVALID-LINK--

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. --INVALID-LINK--

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. --INVALID-LINK--

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis. --INVALID-LINK--

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  • Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. --INVALID-LINK--

  • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem. --INVALID-LINK--

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. --INVALID-LINK--

  • Process for the purification of pyrazoles. Google Patents. --INVALID-LINK--

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. --INVALID-LINK--

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem. --INVALID-LINK--

  • Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • Method for purifying pyrazoles. Google Patents. --INVALID-LINK--

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. --INVALID-LINK--

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Knorr Pyrazole Synthesis. Chem Help ASAP. --INVALID-LINK--

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. --INVALID-LINK--

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers (RSC Publishing). --INVALID-LINK--

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (2023). --INVALID-LINK--

  • Application Notes and Protocols for Knorr Pyrazole Synthesis. Benchchem. --INVALID-LINK--

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications. --INVALID-LINK--

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem. --INVALID-LINK--

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org. --INVALID-LINK--

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. --INVALID-LINK--

  • Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. --INVALID-LINK--

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. --INVALID-LINK--

  • Troubleshooting low yield in tetrasubstituted pyrrole synthesis. Benchchem. --INVALID-LINK--

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References

Technical Support Center: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of 1,3,5-substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazole derivatives are crucial scaffolds in medicinal chemistry and agrochemicals, making their efficient and selective synthesis a primary concern.[1][2] One of the most significant hurdles is controlling the regioselectivity when using unsymmetrical starting materials, which can lead to mixtures of isomers that are often difficult to separate.[3][4]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you overcome common challenges in your laboratory work.

Understanding the Core Challenge: The Regioselectivity Problem

The classical Knorr synthesis, a widely used method for preparing pyrazoles, involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1] When an unsymmetrical 1,3-dicarbonyl is used, the substituted hydrazine can attack either of the two distinct carbonyl carbons. This leads to two different hydrazone intermediates and, consequently, two regioisomeric pyrazoles.[1][5][6] Achieving a high yield of the desired 1,3,5-substituted isomer over the 1,4,5- or other isomers is a critical challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the desired 1,3,5-substituted pyrazole?

This is one of the most common challenges. The regiochemical outcome is a delicate balance of steric and electronic factors of your reactants, as well as the reaction conditions.[1][6]

Core Insight: The initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound is often the regiochemistry-determining step. To favor the 1,3,5-isomer, you need to promote the reaction at the desired carbonyl group.

Troubleshooting Strategies:

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. Standard solvents like ethanol often lead to poor selectivity.[3][4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of one isomer.[3][4] This is attributed to their unique properties, including their ability to form strong hydrogen bonds and stabilize intermediates.

  • Temperature Control: Reaction temperature can be a critical parameter. Running the reaction at lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product. It is often beneficial to start at room temperature or even lower and monitor the reaction progress.[7]

  • pH Modification: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine and the reactivity of the carbonyl groups.[1]

    • Acidic Conditions: Using a catalytic amount of acid can protonate a carbonyl group, making it more electrophilic.[8]

    • Basic Conditions: A base can deprotonate the 1,3-dicarbonyl to form an enolate, which can alter the reaction pathway.

Workflow for Optimizing Regioselectivity

G start Start: Poor Regioselectivity solvent Change Solvent to TFE or HFIP start->solvent temp Optimize Temperature solvent->temp ph Adjust pH (Acidic/Basic Catalysis) temp->ph analysis Analyze Isomer Ratio (NMR, LC-MS) ph->analysis analysis->solvent Ratio Unsatisfactory success Success: High Regioselectivity analysis->success Desired Ratio Achieved failure Re-evaluate Substrate Design analysis->failure No Improvement

Caption: Decision workflow for troubleshooting poor regioselectivity.

FAQ 2: I am observing significant side product formation, and my overall yield is low. What are the likely side reactions and how can I minimize them?

Low yields can often be attributed to side reactions or decomposition of starting materials or intermediates.

Common Side Reactions:

  • Self-condensation of the 1,3-dicarbonyl: Under basic conditions, 1,3-dicarbonyl compounds can undergo self-condensation.

  • Decomposition of hydrazine: Hydrazines can be unstable, especially at elevated temperatures or in the presence of certain metals.

  • Formation of pyrazoline intermediates: In some cases, the reaction may stop at the pyrazoline stage, which requires a subsequent oxidation or dehydration step to form the aromatic pyrazole ring.[9]

Troubleshooting Strategies:

  • Control of Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of hydrazine can sometimes lead to the formation of bis-pyrazole products.

  • Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[10] Prolonged reaction times or excessive heat can promote side reactions.

  • Inert Atmosphere: If your substrates or reagents are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

Table 1: Troubleshooting Low Yields

SymptomPotential CauseRecommended Action
Multiple spots on TLCSide reactionsOptimize temperature and reaction time. Consider changing the solvent.
Starting material remainsIncomplete reactionIncrease reaction time or temperature cautiously. Check catalyst activity.
Product degradationInstability of productWork up the reaction as soon as it is complete. Use milder purification methods.
FAQ 3: The separation of my regioisomers by column chromatography is proving to be very difficult. Are there any alternative purification strategies?

The similar polarities of pyrazole regioisomers can make their separation by standard silica gel chromatography challenging.[3][11]

Troubleshooting and Alternative Strategies:

  • Recrystallization: If your desired product is a solid, fractional recrystallization can be a powerful technique for separating isomers. Experiment with different solvent systems to find one where the solubility of the two isomers is significantly different.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[12] It's possible that the pKa values of the two regioisomers are different enough to allow for separation by careful acid-base extraction.

  • Formation of Derivatives: In some cases, it may be easier to separate derivatives of the pyrazole isomers. For example, you could react the mixture with a reagent that selectively reacts with one isomer, making it easier to separate. The protecting group or auxiliary can then be removed.

  • Preparative HPLC: While more expensive and time-consuming, preparative High-Performance Liquid Chromatography (HPLC) can often provide excellent separation of closely related isomers.

Protocol for Separation of Regioisomers by Salt Formation This protocol is a conceptual guide and will require optimization for specific pyrazole mixtures.

  • Dissolution: Dissolve the crude mixture of pyrazole regioisomers in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of a strong acid (e.g., HCl in ether, or an organic acid like toluenesulfonic acid) dropwise while stirring.[13]

  • Selective Precipitation: One of the regioisomers may preferentially form a salt and precipitate out of the solution. The precipitate can be collected by filtration.

  • Liberation of Free Base: The filtered salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) to regenerate the pure pyrazole isomer.

  • Analysis: Analyze both the precipitated and the filtrate fractions by NMR or LC-MS to determine the isomeric ratio.

FAQ 4: My synthesis involves a chalcone precursor. What are the key considerations for regioselectivity in this case?

The synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazines is another common and effective method.[10][14][15] The regioselectivity is determined by which of the two electrophilic centers of the chalcone (the carbonyl carbon and the β-carbon) is attacked first.

Mechanism and Regioselectivity:

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.[10] The initial nucleophilic attack of the substituted hydrazine can occur through either the substituted or unsubstituted nitrogen.

  • Attack by the Unsubstituted Nitrogen (-NH2): This is generally favored due to lower steric hindrance and often higher nucleophilicity, leading to the 1,3,5-trisubstituted pyrazole.

  • Attack by the Substituted Nitrogen (-NHR): This is generally disfavored but can occur under certain conditions, leading to a different regioisomer.

Workflow for Chalcone-Based Pyrazole Synthesis

G start Start: Chalcone + Substituted Hydrazine michael_add Michael Addition at β-carbon start->michael_add cyclization Intramolecular Cyclization michael_add->cyclization dehydration Dehydration/Oxidation cyclization->dehydration product 1,3,5-Trisubstituted Pyrazole dehydration->product

Caption: General reaction pathway for pyrazole synthesis from chalcones.

Key Factors Influencing Regioselectivity:

  • Hydrazine Substituent: The nature of the substituent on the hydrazine plays a crucial role. Electron-donating groups can increase the nucleophilicity of the substituted nitrogen, potentially leading to a mixture of isomers.

  • Reaction Conditions: As with the 1,3-dicarbonyl method, solvent, temperature, and pH can all influence the regiochemical outcome.[15]

References

Technical Support Center: Synthesis of Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific pyrazole synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this synthesis typically stem from three primary areas:

  • Incomplete Reaction: The condensation reaction between ethylhydrazine and the β-ketoester (e.g., methyl 2-ethyl-3-oxobutanoate) may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or incorrect pH.[1]

  • Side Product Formation: The most significant contributor to yield loss is often the formation of a regioisomeric byproduct, methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.[2][3][4] Depending on the reaction conditions, this can sometimes be the major product. Other side reactions, though less common, can also occur.

  • Suboptimal Work-up and Purification: Product may be lost during the aqueous work-up if the pH is not controlled, or during purification if the incorrect chromatography or recrystallization conditions are used.

Q2: I see two spots on my TLC plate that are very close together. What are they likely to be?

A2: This is a classic sign of regioisomer formation.[2][5][6] The two spots are almost certainly your desired product, this compound, and its isomer, methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. These isomers often have very similar polarities, making them difficult to separate.[6] Confirmation requires careful spectroscopic analysis, typically ¹H NMR.

Q3: What is a regioisomer and why is it the main problem in this synthesis?

A3: A regioisomer is a type of constitutional isomer that has the same molecular formula but differs in the placement of substituents on the main structural framework. In the Knorr pyrazole synthesis, when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial attack can occur at either of the two carbonyl carbons.[2][7] This leads to two different reaction pathways and, ultimately, two different pyrazole products, as illustrated below. Controlling which pathway is favored is the primary challenge in this synthesis.[3][4]

Visualizing the Core Problem: Regioisomer Formation

The reaction between ethylhydrazine and a suitable β-ketoester can proceed via two competing pathways, leading to the desired product or an unwanted regioisomer.

G Start Ethylhydrazine + Methyl 2-ethyl-3-oxobutanoate IntA Intermediate A (Attack at C3-carbonyl) Start->IntA Pathway 1 (Favored under specific conditions) IntB Intermediate B (Attack at C1-carbonyl) Start->IntB Pathway 2 (Often competitive) Product Desired Product This compound IntA->Product Cyclization & Dehydration SideProduct Side Product (Regioisomer) Methyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate IntB->SideProduct Cyclization & Dehydration

Caption: Competing pathways in the synthesis leading to the desired product and its regioisomer.

Troubleshooting Guide: From Problem to Solution

Problem 1: My NMR spectrum is complex, showing multiple ethyl and methyl signals. How do I identify the major product and the regioisomeric side product?

Root Cause Analysis: The presence of two distinct sets of signals for the ethyl and methyl groups is the definitive sign of a regioisomeric mixture. The chemical environment of the substituents is different in each isomer, leading to different chemical shifts in the NMR spectrum.[8] While 2D NMR techniques like NOESY can provide unambiguous assignment, a careful analysis of the ¹H NMR can often distinguish the isomers.[6]

Solution & Protocol:

  • Analyze the Aromatic Region: The chemical shift of the lone proton on the pyrazole ring (at the C4 position) is a key indicator. Its position is influenced by the neighboring substituents.

  • Examine the N-Ethyl Group: The chemical shift of the -CH₂- protons of the N-ethyl group is particularly sensitive to its position. When the ethyl group is at the N1 position adjacent to the ester (the desired product), the quartet is typically found at a different chemical shift compared to when it's adjacent to the methyl group (the side product).

  • Reference Data: Compare your experimental spectra to literature values or use computational predictions to assign the peaks correctly. Generally, the N-ethyl group adjacent to the electron-withdrawing carboxylate is shifted further downfield.

Compound Approx. ¹H NMR Shift (C4-H) Approx. ¹H NMR Shift (N-CH₂-CH₃) Approx. ¹H NMR Shift (C3-CH₃)
Desired Product (1,3,5-isomer) ~6.5-6.7 ppm (s)~4.2-4.4 ppm (q)~2.3-2.4 ppm (s)
Side Product (1,5,3-isomer) ~6.1-6.3 ppm (s)~4.0-4.2 ppm (q)~2.2-2.3 ppm (s)
Note: These are approximate values and can vary based on the solvent and concentration.
Problem 2: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Root Cause Analysis: The regioselectivity of the Knorr pyrazole synthesis is highly dependent on reaction conditions.[2][3][4] A 1:1 mixture indicates that the energy barriers for the two initial condensation pathways are nearly identical under your current protocol. The key factors influencing this are pH, solvent, and temperature.[4]

  • pH Control: The initial nucleophilic attack is pH-sensitive. Under acidic conditions, the more basic nitrogen of ethylhydrazine (the one without the ethyl group) preferentially attacks the more electrophilic carbonyl. Under neutral or basic conditions, the sterically less hindered nitrogen may dominate.[3]

  • Solvent Effects: The choice of solvent can dramatically alter the isomer ratio. Non-polar solvents may favor one transition state, while polar or hydrogen-bonding solvents can stabilize intermediates differently. Studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[5][9]

Troubleshooting Workflow:

G Start Poor Regioselectivity (e.g., 1:1 Isomer Ratio) Step1 Step 1: Adjust pH Run small-scale trials with catalytic acid (e.g., AcOH) or base (e.g., Et3N). Start->Step1 Analyze results by NMR/LCMS Step2 Step 2: Change Solvent Switch from standard EtOH/MeOH to a fluorinated alcohol like TFE. Step1->Step2 If selectivity is still poor Step3 Step 3: Modify Temperature Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable pathway. Step2->Step3 For further optimization Result Improved Regioselectivity Step3->Result

Caption: A decision tree for optimizing reaction regioselectivity.

Problem 3: I have a mixture of regioisomers. How can I purify the desired product?

Root Cause Analysis: The structural similarity of pyrazole regioisomers makes them challenging to separate.[5] Standard purification techniques may not be effective without careful optimization.

Solutions:

  • Optimized Column Chromatography: This is the most common method.[6][9]

    • Solid Phase: Use high-quality silica gel with a small particle size for better resolution.

    • Mobile Phase: A shallow gradient of a solvent system like hexanes/ethyl acetate is often effective. Start with a very low polarity (e.g., 95:5 hexanes:EtOAc) and increase the polarity very slowly. Isocratic elution with an optimized solvent mixture may also work.

  • Recrystallization: If the crude product is a solid, fractional recrystallization can be attempted. This requires screening various solvents to find one in which the solubility of the two isomers is sufficiently different.

  • Acid-Base Extraction/Purification: In some cases, the basicity of the pyrazole nitrogen can be exploited. Forming an acid addition salt with a mineral acid might allow for selective crystallization of one isomer's salt.[10]

Protocol: Separation of Pyrazole Regioisomers by Column Chromatography [9]

  • Prepare the Column: Dry pack a long, narrow column with high-quality silica gel.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Gradient: Slowly and gradually increase the polarity of the mobile phase. For example, increase the ethyl acetate percentage by 0.5-1% every few column volumes.

  • Monitor: Collect small fractions and monitor them carefully by TLC, staining if necessary. Combine the fractions containing the pure desired isomer.

References

Technical Support Center: Purification of Pyrazole Esters via Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying these important heterocyclic compounds using column chromatography. Here, you will find expert advice, troubleshooting guides, and detailed protocols in a user-friendly question-and-answer format to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs): The Essentials

Q1: What are the most common challenges when purifying pyrazole esters with column chromatography?

The purification of pyrazole esters can present several challenges, primarily stemming from their chemical nature. Common issues include the formation of regioisomers during synthesis, which are often difficult to separate due to similar polarities.[1] Additionally, pyrazole esters can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2][3] Other frequent problems include poor separation from starting materials or byproducts, peak tailing, and low product recovery.[4][5]

Q2: How do I choose the best stationary phase for my pyrazole ester?

The choice of stationary phase is critical for a successful separation.

  • Normal-Phase Chromatography (Silica Gel): This is the most common starting point.[2][6] Standard, slightly acidic silica gel is effective for many pyrazole esters. However, if your compound shows signs of degradation (e.g., streaking on a TLC plate), consider using deactivated silica gel or an alternative stationary phase.[3][5] You can deactivate silica by preparing a slurry with a small amount of a base, like triethylamine (~0.1-1%), in your mobile phase.[3][7]

  • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive pyrazole esters.[2][7]

  • Reversed-Phase Chromatography (C18): For highly polar pyrazole esters or when normal-phase fails to provide adequate separation, reversed-phase chromatography is a powerful option.[3][7][8] This technique uses a non-polar stationary phase (like C18-modified silica) with a polar mobile phase, such as water/acetonitrile or water/methanol mixtures.[3][8]

Q3: How do I develop an effective mobile phase to separate my pyrazole ester from impurities?

Mobile phase optimization is key to achieving good resolution.[9]

  • Start with Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly screening different solvent systems.[2][10] The goal is to find a solvent mixture that moves your desired pyrazole ester to an Rf (retention factor) value of approximately 0.3-0.4, while maximizing the separation from all impurities.[2]

  • Common Solvent Systems: For normal-phase chromatography, mixtures of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate) are excellent starting points.[2][6][11] Dichloromethane and methanol can also be used for more polar compounds.

  • Adjusting Polarity: If your compound and impurities are not separating well, you need to alter the selectivity of the mobile phase. This can be achieved by changing the solvent ratios or by introducing a different solvent.[3][12] For example, substituting ethyl acetate with a different solvent of similar polarity might improve the separation.[3]

  • Gradient vs. Isocratic Elution:

    • Isocratic Elution: Uses a constant solvent composition throughout the separation. It is simpler but can lead to broad peaks for late-eluting compounds.[13][14][15]

    • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the proportion of the more polar solvent.[13][14] This is highly effective for complex mixtures with a wide range of polarities, as it helps to sharpen peaks and reduce analysis time.[12][13][14][16]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during the column chromatography of pyrazole esters.

Problem 1: Poor Separation / Co-elution of Product and Impurities

  • Symptoms: Your collected fractions contain a mixture of your desired product and one or more impurities. On TLC, the spots are too close together or overlap.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase: The polarity of your solvent system may not be optimal.

      • Solution: Re-optimize your mobile phase using TLC.[3] Try different solvent combinations to alter selectivity.[3][12] A shallow gradient during elution can often improve the separation of closely eluting compounds.[17][18]

    • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.

      • Solution: As a general rule, the amount of sample loaded should be about 1-5% of the mass of the stationary phase.[3] If you have a large amount of material, use a larger column.

    • Poor Column Packing: Channels or cracks in the stationary phase will lead to a non-uniform flow of the mobile phase and ruin the separation.

      • Solution: Ensure your column is packed uniformly, without any air bubbles or cracks.[3] A well-packed column is crucial for high resolution.

Problem 2: Product Degradation on the Column

  • Symptoms: You observe new spots on your TLC plates after running the column that were not in the crude mixture. Your overall yield is significantly lower than expected.

  • Potential Causes & Solutions:

    • Acidic Silica Gel: The slightly acidic nature of silica gel can cause decomposition of sensitive pyrazole esters.

      • Solution: Test the stability of your compound on a silica TLC plate before running a column.[5] If it degrades, use a less acidic stationary phase like neutral alumina or deactivated silica gel.[2][3] To deactivate silica, you can add a small amount of triethylamine (0.1-1%) to your mobile phase.[3]

Problem 3: Low or No Recovery of the Product

  • Symptoms: Your desired product does not elute from the column, even after flushing with a very polar solvent.

  • Potential Causes & Solutions:

    • Irreversible Adsorption: Very polar compounds can bind irreversibly to the silica gel.

      • Solution: If your pyrazole ester is highly polar, consider switching to a different stationary phase, such as alumina or C18 reversed-phase silica gel.[7]

    • Product Decomposition: As mentioned above, your compound may have completely degraded on the column.

      • Solution: Confirm the stability of your compound on silica gel via TLC before attempting column chromatography.[5]

Problem 4: Tailing or Fronting of Peaks

  • Symptoms: The spots on your TLC plates or the peaks in your chromatogram are asymmetrical (not Gaussian-shaped).

  • Potential Causes & Solutions:

    • Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica surface, causing peak tailing.[4][19]

      • Solution: Add a small amount of a basic modifier, like triethylamine, to your mobile phase to mask the active silanol groups.[7]

    • Sample Overloading: Too much sample can lead to peak distortion.[17][20]

      • Solution: Reduce the amount of crude material loaded onto the column.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[21]

      • Solution: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent with lower or similar polarity.

Protocols & Workflows

Protocol 1: Step-by-Step Guide to Method Development

  • TLC Analysis:

    • Dissolve a small amount of your crude pyrazole ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), such as 9:1, 4:1, 7:3, and 1:1.[2]

    • The ideal solvent system will give your product an Rf value of 0.3-0.4 and provide the best possible separation from impurities.[2]

  • Column Packing:

    • Select a column of the appropriate size for your sample amount.

    • Prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[3]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a low-polarity solvent.

    • Carefully apply the sample to the top of the silica bed.[3]

  • Elution:

    • Begin eluting with your starting mobile phase.

    • If using a gradient, gradually increase the percentage of the polar solvent to elute compounds with increasing polarity.[2][13]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify which ones contain your purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole ester.[2]

Workflow Diagram 1: Troubleshooting Poor Separation

Caption: A logical workflow for troubleshooting poor separation.

Workflow Diagram 2: Stationary and Mobile Phase Selection

Caption: Decision tree for selecting the right chromatographic conditions.

Data Tables

Table 1: Recommended Starting Solvent Systems for Pyrazole Esters

Polarity of Pyrazole EsterStationary PhaseRecommended Starting Mobile Phase (v/v)
Low to MediumSilica GelHexane / Ethyl Acetate (e.g., 9:1 to 1:1)[6][11]
Medium to HighSilica GelDichloromethane / Methanol (e.g., 99:1 to 9:1)
Acid-SensitiveNeutral AluminaHexane / Ethyl Acetate
High / PolarC18 Reversed-PhaseWater / Acetonitrile or Water / Methanol (often with 0.1% formic acid)[8][22]

Table 2: Troubleshooting Summary

ProblemSymptomPrimary CauseRecommended Solution
Poor Separation Overlapping spots/peaksIneffective mobile phaseRe-optimize mobile phase using TLC with different solvent systems.[3]
Product Degradation New spots on TLC, low yieldAcidic stationary phaseUse deactivated silica, alumina, or add triethylamine to the eluent.[2][3]
No Product Recovery Product doesn't eluteIrreversible adsorptionSwitch to a less retentive stationary phase or use reversed-phase.
Peak Tailing Asymmetrical peaksSecondary interactionsAdd a basic modifier (e.g., triethylamine) to the mobile phase.[7]

References

Technical Support Center: By-product Formation in the Synthesis of Polysubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of polysubstituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with by-product formation during their experiments. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common synthetic hurdles and optimize your reaction outcomes. Our focus is on explaining the causality behind experimental choices to ensure both accuracy and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing polysubstituted pyrazoles?

The most prevalent and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Other widely used methods include the reaction of α,β-unsaturated aldehydes or ketones with hydrazines, 1,3-dipolar cycloadditions, and various multicomponent reactions (MCRs) that allow for the construction of the pyrazole core in a single step from three or more starting materials.[3][4][5][6]

Q2: What are the most typical by-products I might encounter in my pyrazole synthesis?

The formation of by-products is a common challenge. Key issues include:

  • Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, a mixture of two constitutional isomers can be formed. This is often the most significant challenge as the isomers can be difficult to separate.[1][7][8]

  • Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent oxidation/elimination can result in the isolation of pyrazoline by-products.[1][9]

  • Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material, especially arylhydrazines, can produce colored impurities, often leading to yellow or red reaction mixtures.[1][10]

  • N-Alkylation By-products: When N-alkylation of a pyrazole is the goal, reaction at the incorrect nitrogen atom can lead to a mixture of N-alkylated regioisomers.[11][12]

Q3: My reaction mixture has turned a deep yellow or red. Is this normal, and what does it indicate?

Significant discoloration, particularly to yellow or red, is a common observation, especially when using arylhydrazine hydrochlorides.[10] This often indicates the formation of impurities from the hydrazine starting material, potentially through oxidation or other side reactions.[1] While the desired product may still form, the presence of these colored impurities complicates purification. Using a base like sodium acetate or potassium acetate to neutralize the hydrochloride salt can sometimes lead to a cleaner reaction profile.[10]

Q4: How can I definitively identify the by-products in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for by-product identification.[1]

  • Thin-Layer Chromatography (TLC): TLC is the first step to quickly visualize the complexity of your reaction mixture and indicate the presence of multiple components.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The presence of regioisomers, for example, will manifest as duplicate sets of peaks for the pyrazole core and its substituents.[1][13] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish connectivity to confirm the exact structure of by-products.[13]

  • Mass Spectrometry (MS): MS and techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for determining the molecular weight of the components in your mixture, confirming that the by-products are isomers of your target compound.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis of polysubstituted pyrazoles.

Issue 1: Formation of Regioisomers

Symptoms:

  • NMR spectra show duplicate or overlapping sets of peaks corresponding to more than one isomer.[1]

  • Multiple spots are observed on TLC, often with very similar Rf values, making separation difficult.[1]

  • The isolated product has a broad melting point range.

  • Mass spectrometry indicates a single mass corresponding to the desired product, but chromatography shows multiple components.

Root Causes: The formation of regioisomers occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[3][7] The reaction can proceed via two different pathways, as the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups on the dicarbonyl substrate will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the more nucleophilic nitrogen of the hydrazine.[8]

  • Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the sterically less encumbered site.[8][12]

  • Reaction Conditions (pH, Solvent, Temperature): This is often the most influential factor.

    • pH: Under acidic conditions, the reactivity of the two nitrogen atoms in the hydrazine is altered, which can reverse the selectivity compared to neutral or basic conditions.[8] The dehydration of the hemiaminal intermediate is often the rate-determining step and is acid-catalyzed.[14]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the proportion of one regioisomer over another, often much more effectively than traditional solvents like ethanol.[7]

Mitigation Strategies & Protocols:

  • Modify Reaction Conditions: This is the most common and effective approach.

    • Solvent Screening: If you are obtaining a mixture of regioisomers in a standard solvent like ethanol, perform a solvent screen. Test the reaction in aprotic dipolar solvents or, more effectively, in fluorinated alcohols like TFE, which can dramatically improve regioselectivity.[7]

    • pH Control: Carefully control the pH of the reaction. If using a hydrazine salt, consider adding a base (e.g., sodium acetate) to free the hydrazine.[10] Conversely, adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can alter the reaction pathway. A systematic screen of pH is recommended.

    • Temperature Adjustment: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product, potentially increasing the yield of the desired regioisomer. Conversely, increasing the temperature might favor the kinetically controlled product.[15]

  • Use of Protecting Groups or Pre-activated Substrates: If reaction conditions cannot solve the issue, consider a multi-step approach where the reactivity of one carbonyl is masked with a protecting group, or use a substrate where one carbonyl is converted to a more reactive or better leaving group.

Table 1: Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis

Factor Influence on Regioselectivity Recommended Action
Substrate Electronics Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl. Predict the major isomer based on electronics; if unfavorable, modify the substrate.
Steric Hindrance Bulky groups on the diketone or hydrazine direct attack to the less hindered carbonyl. Choose reactants to sterically favor the desired isomer.
Solvent Protic and especially fluorinated alcohols can enhance selectivity through H-bonding. Screen solvents; prioritize 2,2,2-trifluoroethanol (TFE) for improved selectivity.[7]
pH / Catalyst Can alter the nucleophilicity of the hydrazine nitrogens and catalyze dehydration. Screen different acid/base catalysts (e.g., AcOH, TsOH, piperidine).[3][10]

| Temperature | Affects the kinetic vs. thermodynamic product ratio. | Run reactions at various temperatures (e.g., 0 °C, RT, reflux) to find the optimum. |

Issue 2: Incomplete Reaction Leading to Pyrazoline By-products

Symptoms:

  • TLC shows a new spot in addition to starting materials and the desired pyrazole product.

  • NMR analysis reveals signals in the aliphatic region (typically 3.0-5.0 ppm) corresponding to CH or CH₂ groups of the pyrazoline ring, which are absent in the final aromatic pyrazole.

  • The mass spectrum shows a peak that is 2 amu higher than the expected product, corresponding to the dihydro-pyrazole (pyrazoline) intermediate.

Root Causes: The final step in many pyrazole syntheses is an oxidation or elimination reaction that converts a pyrazoline intermediate into the aromatic pyrazole.[2][9] This step can be slow or incomplete if the reaction conditions are not optimal.

  • Lack of Oxidant: For syntheses starting from α,β-unsaturated ketones and hydrazines, an explicit oxidation step is often required to achieve aromatization. If no oxidant is present, the reaction will stop at the pyrazoline stage.[9]

  • Poor Leaving Group: In syntheses involving intermediates with a leaving group, if the group is not sufficiently labile under the reaction conditions, elimination will be inefficient.[3]

  • Insufficient Heat or Time: The final aromatization step can have a higher activation energy and may require elevated temperatures or longer reaction times.

Mitigation Strategies & Protocols:

  • Introduce an Oxidant: If your synthesis pathway generates a pyrazoline that requires oxidation, include a suitable oxidant in the reaction or as a subsequent step.

    • Mild Oxidation: Simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere can be an effective and benign method for aromatization.[9]

    • Chemical Oxidants: Common oxidants include bromine (Br₂), iodine (I₂), or N-bromosuccinimide (NBS).[9]

  • Optimize Reaction Conditions:

    • Increase Temperature: Try refluxing the reaction mixture to promote the final elimination/oxidation step.

    • Extend Reaction Time: Monitor the reaction by TLC. If you see the pyrazoline intermediate forming but not converting to the product, extend the reaction time.

    • Add a Catalyst: If elimination is the issue, adding a catalytic amount of acid or base can facilitate the removal of the leaving group.

Visualizations of Key Processes

Mechanism of Regioisomer Formation

The following diagram illustrates the competing pathways in the Knorr synthesis when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, leading to two possible regioisomeric pyrazoles.

G Diketone Unsymmetrical 1,3-Diketone Attack_C1 Attack at C1 (more electrophilic/ less hindered) Diketone->Attack_C1 Pathway A Attack_C2 Attack at C2 (less electrophilic/ more hindered) Diketone->Attack_C2 Pathway B Hydrazine Substituted (R'-NHNH₂) Hydrazine->Attack_C1 Hydrazine->Attack_C2 Isomer1 Regioisomer A (Major Product) Attack_C1->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer B (Minor Product) Attack_C2->Isomer2 Cyclization & Dehydration G cluster_tlc TLC Analysis cluster_actions Corrective Actions Start Problem with Pyrazole Synthesis (Low Yield / Impure Product) TLC Analyze by TLC Start->TLC MultipleSpots Multiple Spots? TLC->MultipleSpots Incomplete Starting Material Present? TLC->Incomplete MultipleSpots->Incomplete No CheckIsomers Suspect Regioisomers. Run NMR & MS. MultipleSpots->CheckIsomers Yes Extend Incomplete Reaction. - Extend Reaction Time - Increase Temperature Incomplete->Extend Yes Oxidize Suspect Pyrazoline. - Add Oxidant (O₂, I₂) - Confirm with MS Incomplete->Oxidize No, but new spot present Optimize Optimize Conditions: - Solvent Screen (TFE) - pH/Catalyst Screen - Temperature Study CheckIsomers->Optimize Purify Purify Product: - Column Chromatography - Recrystallization Optimize->Purify Extend->Purify Oxidize->Purify

References

Technical Support Center: Optimizing Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working on pyrazole cyclization reactions. Pyrazoles are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] However, their synthesis, while often straightforward in principle, can present significant challenges in practice, from low yields to complex product mixtures.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these critical reactions. Here, we will dissect common experimental hurdles, explain the underlying chemical principles, and offer robust, actionable solutions to enhance the yield, purity, and regioselectivity of your pyrazole products.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding pyrazole synthesis, providing a solid foundation for troubleshooting more complex issues.

Q1: What are the primary synthetic routes to the pyrazole core?

The most prevalent and versatile method is the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound.[1][3] The classic approach, known as the Knorr pyrazole synthesis, utilizes a 1,3-dicarbonyl compound which reacts with hydrazine.[4][5] Other important variations include:

  • From α,β-Unsaturated Carbonyls: Reaction of hydrazines with α,β-unsaturated ketones or aldehydes typically yields a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole.[6][7]

  • From Diazo Compounds: The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring.[1][8]

  • Multicomponent Reactions (MCRs): Modern approaches often utilize one-pot, multicomponent reactions that combine three or more starting materials to build complex pyrazoles efficiently, offering high atom economy.[2][9][10]

Q2: What is the accepted mechanism for the Knorr pyrazole synthesis?

The Knorr synthesis proceeds via an acid-catalyzed pathway. The mechanism involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[11][12][13]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_start cluster_intermediate cluster_end 1,3-Dicarbonyl Hydrazone/Enamine 1,3-Dicarbonyl->Hydrazone/Enamine + Hydrazine (Condensation) Hydrazine Cyclic Intermediate Hydrazone/Enamine->Cyclic Intermediate Intramolecular Cyclization Pyrazole Cyclic Intermediate->Pyrazole - H2O (Dehydration)

General Mechanism of the Knorr Pyrazole Synthesis
Q3: What are the main advantages of using microwave-assisted synthesis for pyrazoles?

Microwave-assisted organic synthesis (MAOS) offers significant benefits over conventional heating methods. The primary advantage is a dramatic reduction in reaction time, often from hours to mere minutes.[14][15] This is due to the efficient and rapid heating of the reaction mixture via direct coupling of microwave energy with polar molecules.[16] This uniform heating can lead to higher product yields and improved purity by minimizing the formation of thermal decomposition side products.[16][17] Furthermore, MAOS is considered a "green chemistry" approach as it often requires less solvent and consumes less energy.[16]

FeatureConventional HeatingMicrowave-Assisted Synthesis (MAOS)
Reaction Time Hours to daysMinutes
Yield Often moderate to goodGenerally good to excellent[14][18]
Purity Variable, may require extensive purificationOften higher due to fewer side products[16]
Energy Efficiency LowerHigher
Solvent Usage Often requires significant volumesCan be performed with less solvent or solvent-free[16][17]

Part 2: Troubleshooting Guide

This section is structured to help you diagnose and solve specific problems encountered during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding as expected, resulting in a very low yield or recovery of only starting material. What factors should I investigate?

A: Low yield is a common frustration that can stem from several sources. A systematic approach to troubleshooting is crucial.

1. Catalyst Inefficiency or Absence:

  • The "Why": Most pyrazole cyclizations, particularly the Knorr synthesis, are acid-catalyzed.[4] The catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.[11] Without a catalyst, the reaction may not proceed at all.[3]

  • The Solution:

    • Ensure an appropriate catalyst is present. A few drops of glacial acetic acid is a common and effective choice for initiating hydrazone formation and subsequent cyclization.[12][19]

    • For less reactive substrates, consider stronger Lewis acids (e.g., Sc(OTf)₃, AgOTf) or heterogeneous catalysts (e.g., nano-ZnO), which have been shown to significantly improve yields.[1][3][20]

    • Be mindful of pH. While acid is necessary, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity and hindering the reaction.[19][21]

2. Sub-Optimal Reaction Conditions:

  • The "Why": Temperature and solvent choice are critical. The reaction needs enough energy to overcome the activation barrier for cyclization and dehydration. The solvent must solubilize the reactants and, ideally, have a boiling point suitable for the required reaction temperature.

  • The Solution:

    • Temperature: If the reaction is sluggish at room temperature, consider moderately increasing the heat. Temperatures between 60 °C and 100 °C are common.[12][20] However, excessive heat can sometimes lead to lower yields due to side reactions or degradation.[20]

    • Solvent: Polar solvents like ethanol, acetic acid, or DMF are typically effective.[16] For some modern protocols, ionic liquids or even solvent-free conditions have proven to be highly efficient.[22][23]

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, consider extending the reaction duration.

3. Reactant Purity and Stability:

  • The "Why": Impurities in starting materials can inhibit the reaction. Hydrazine and its derivatives, especially phenylhydrazine, can be sensitive to air and light, leading to degradation and the formation of colored impurities that reduce their reactivity.[19]

  • The Solution:

    • Use high-purity starting materials. If necessary, repurify your 1,3-dicarbonyl (via distillation or recrystallization) and hydrazine (via distillation).

    • If you suspect degradation of the hydrazine, handle it under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of a Mixture of Regioisomers

Q: I am using an unsymmetrical 1,3-dicarbonyl (e.g., benzoylacetone), and my final product is a mixture of two pyrazole isomers. How can I control the regioselectivity?

A: This is a classic challenge in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two possible regioisomers.[1][13]

Regioisomers Regioisomer Formation from an Unsymmetrical 1,3-Dicarbonyl cluster_pathways cluster_products Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at more reactive/less hindered carbonyl Start->Attack_C1 Pathway 1 Attack_C2 Attack at less reactive/more hindered carbonyl Start->Attack_C2 Pathway 2 Isomer_A Regioisomer A (Major Product) Attack_C1->Isomer_A Isomer_B Regioisomer B (Minor Product) Attack_C2->Isomer_B

Regioisomer Formation from an Unsymmetrical 1,3-Dicarbonyl

Controlling the outcome depends on exploiting the subtle electronic and steric differences between the two carbonyl groups.

  • The "Why":

    • Electronic Control: The initial attack will preferentially occur at the more electrophilic (electron-deficient) carbonyl carbon.

    • Steric Control: The attack will favor the less sterically hindered carbonyl group.

    • pH Control: The reaction mechanism can shift depending on the pH, which in turn affects which intermediate is favored, influencing the final product ratio.[13]

  • The Solution:

    • Tune Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. Sometimes, lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy.

    • pH Adjustment: Carefully controlling the pH can be a powerful tool. In some systems, neutral conditions may favor one isomer while acidic conditions favor the other.[13] A buffer system might provide more consistent results than simply adding a few drops of acid.

    • Alternative Synthetic Routes: If reaction tuning is unsuccessful, consider a different strategy that builds the pyrazole core with unambiguous regiochemistry. For instance, methods involving 1,3-dipolar cycloadditions can offer excellent regiocontrol.[24]

Issue 3: Formation of Pyrazoline or Other Side Products

Q: My product analysis shows the presence of a non-aromatic species, likely a pyrazoline. How do I convert it to the desired pyrazole?

A: The formation of a 4,5-dihydro-1H-pyrazole, or pyrazoline, is the expected initial product when using α,β-unsaturated carbonyl compounds as starting materials.[6][9] The final aromatization step is not always spontaneous.

  • The "Why": The initial cyclocondensation reaction forms a saturated five-membered ring. Aromatization requires the loss of two hydrogen atoms—an oxidation reaction.

  • The Solution:

    • In Situ Oxidation: Include a mild oxidizing agent in the reaction mixture. Heating in a solvent like DMSO under an oxygen atmosphere can promote aromatization.[25]

    • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a subsequent step. Common and effective methods include refluxing with an oxidizing agent or using bromine in a suitable solvent.[19] Simply heating the isolated pyrazoline in glacial acetic acid can also be sufficient to drive the oxidation.[19]

Q: I'm observing other unexpected side products. What could they be?

A: Besides pyrazolines, you might encounter intermediates that have failed to fully cyclize or dehydrate.

  • Hydroxylpyrazolidine Intermediate: This is the cyclic intermediate formed before the final dehydration step.[13] Its presence indicates that the dehydration is the rate-limiting step. Increasing the reaction temperature or the concentration of the acid catalyst can help drive the reaction to completion.

  • Hydrazone: The initial acyclic condensation product may be present if the intramolecular cyclization step is slow. Again, adjusting temperature or catalyst may be necessary.

Part 3: Experimental Protocols

Protocol 1: Classic Knorr Synthesis of 3-phenyl-5-methyl-1H-pyrazole

This protocol is a representative example of a standard Knorr cyclization using an acid catalyst and conventional heating.

Materials:

  • Benzoylacetone (1,3-dicarbonyl)

  • Hydrazine hydrate

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (10 mmol) in ethanol (30 mL).

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate (12 mmol, 1.2 equivalents) dropwise.

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material (benzoylacetone) by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add cold water (50 mL) to the residue to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol/water to yield the final pyrazole.[12]

Protocol 2: Microwave-Assisted Synthesis of Pyrazolone Derivatives

This protocol highlights the speed and efficiency of microwave-assisted synthesis for a pyrazolone, a common pyrazole variant.[17]

Materials:

  • Ethyl acetoacetate (β-keto ester)

  • Phenylhydrazine

  • Scientific Microwave Reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine ethyl acetoacetate (5 mmol) and phenylhydrazine (5 mmol).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140°C) for 5-10 minutes. Note: Reactions under solvent-free conditions can heat very rapidly.[17]

  • Workup: After the reaction is complete and the vessel has cooled to a safe temperature, add ethanol to the resulting solid/oil to induce crystallization.

  • Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol to afford the high-purity pyrazolone derivative. This method often yields products pure enough for many applications without further purification.[17]

References

Technical Support Center: Navigating the Complexities of Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced landscape of pyrazole functionalization. Here, we address the most common pitfalls encountered in the lab, offering not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles such a persistent challenge?

The core of the challenge lies in the inherent electronic nature of the pyrazole ring. The two adjacent nitrogen atoms, N1 and N2, possess similar electronic properties and are both nucleophilic.[1] This often results in the formation of a mixture of N1 and N2 alkylated regioisomers, which can be challenging to separate due to their similar physical properties.[1] The ultimate regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.

Q2: What are the primary factors that dictate the N1 vs. N2 regioselectivity?

The regioselectivity of pyrazole N-alkylation is governed by a multifactorial system. Understanding these factors is key to troubleshooting and optimizing your reaction.

  • Steric Effects: The steric bulk of substituents at the C3 and C5 positions of the pyrazole ring, as well as the steric hindrance of the alkylating agent itself, are paramount.[1][2] As a general rule, alkylation will favor the less sterically encumbered nitrogen atom.[2]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can modulate the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and the associated counter-ion can dramatically influence, and even reverse, the regioselectivity.[1][3]

  • Alkylating Agent: The structure and reactivity of the electrophile are critical. Specialized reagents, such as sterically hindered α-halomethylsilanes or trichloroacetimidates, have been designed to achieve high levels of regioselectivity.[1]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, has been shown to direct alkylation towards the N2 position.[4]

Troubleshooting Guide: Common Pitfalls and Solutions

Problem 1: Poor Regioselectivity - My reaction yields a mixture of N1 and N2 isomers.

This is the most common issue in pyrazole N-alkylation. A logical, step-by-step approach to troubleshooting is essential.

start Analyze Isomer Ratio (NMR, LC-MS) sterics Evaluate Steric Hindrance (C3 vs. C5 substituents) start->sterics n1_favored Goal: N1 Isomer sterics->n1_favored If C3 is bulkier n2_favored Goal: N2 Isomer sterics->n2_favored If C5 is bulkier base_solvent Modify Base/Solvent System alkylating_agent Change Alkylating Agent base_solvent->alkylating_agent No improvement? separation Optimize Isomer Separation alkylating_agent->separation Still mixed? n1_favored->base_solvent Still mixed? n2_favored->base_solvent Still mixed?

Caption: A logical workflow for troubleshooting poor regioselectivity.

StrategyPrincipleRecommended Action
Steric Control Direct the alkylating agent to the less hindered nitrogen.If your pyrazole has substituents of varying sizes at C3 and C5, the alkyl group will preferentially add to the nitrogen adjacent to the smaller substituent.[2]
Base and Solvent Modification The nature of the pyrazolate anion and its solvation sphere can dictate the site of attack.For preferential N1-alkylation , a common and effective combination is using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[1] The combination of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) has also proven effective for N1-alkylation.[5] For N2-alkylation , magnesium-based catalysts (e.g., MgBr2) have been shown to favor this isomer.[4]
Choice of Alkylating Agent Sterically demanding alkylating agents can enhance selectivity.The use of bulky α-halomethylsilanes as "masked" methylating agents has demonstrated excellent N1 selectivity.[1][6][7] Following alkylation, the silyl group is readily removed via protodesilylation.
Solvent Polarity The polarity of the solvent can influence the reaction outcome.In some cases, highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in pyrazole formation, which can be extrapolated to alkylation strategies.[8]
Problem 2: Low or No Yield - My reaction is not proceeding as expected.

Low yields can be attributed to a number of factors, from incomplete reactions to undesired side reactions.

Potential CauseRecommended Solution(s)
Incomplete Deprotonation The pyrazole N-H is not fully deprotonated, leading to a low concentration of the reactive pyrazolate anion.
Poorly Reactive Alkylating Agent The electrophilicity of the alkylating agent is insufficient to react with the pyrazolate anion under the current conditions.
Side Reactions/Decomposition The reagents or products may be unstable under the reaction conditions.
Insufficient Reaction Time or Temperature The reaction may be slow and require more time or thermal energy to reach completion.
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted pyrazole (1.0 eq.) in anhydrous THF to a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 3: Difficulty Separating N1 and N2 Isomers.

Due to their similar polarities, the separation of pyrazole regioisomers by column chromatography can be challenging.

start Isomer Mixture tlc Systematic TLC Screening start->tlc column Column Chromatography tlc->column Good ΔRf recrystallization Recrystallization tlc->recrystallization Poor ΔRf, solid mixture derivatization Derivatization tlc->derivatization Poor ΔRf, oily mixture success Pure Isomers column->success recrystallization->success derivatization->column Separable derivatives

Caption: Decision workflow for separating N1 and N2 pyrazole isomers.

  • Chromatography Optimization: A systematic approach to screening solvent systems using Thin Layer Chromatography (TLC) is crucial.[9] Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small changes in the eluent composition can sometimes lead to significant improvements in separation.

  • Recrystallization: If the isomers are crystalline solids, recrystallization may be an effective purification method. Seeding with a pure crystal of one isomer can sometimes facilitate the selective crystallization of that isomer from the mixture.

  • Derivatization: In particularly challenging cases, it may be necessary to derivatize the isomer mixture. The introduction of a new functional group can alter the physical properties of the isomers, making them easier to separate. Following separation, the derivatizing group can be removed. A common strategy is to use a protecting group that can be selectively applied and removed.[10][11][12]

References

preventing ring opening of pyrazole compounds under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with pyrazole-containing compounds. My name is Dr. Evelyn Reed, and with over fifteen years of experience in heterocyclic chemistry and process development, I've frequently encountered the challenges associated with the stability of pyrazole rings, particularly under basic conditions. This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying chemical principles that govern pyrazole stability. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated strategies to help you navigate these challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: I'm trying to hydrolyze an ester on my pyrazole-containing compound using NaOH, but I'm seeing significant decomposition and low yields. What is happening to my pyrazole ring?

This is a classic and very common problem. The pyrazole ring, while aromatic and generally stable, possesses vulnerabilities that are exposed under basic conditions. The degradation you are observing is likely a base-catalyzed ring-opening reaction.

The mechanism typically begins with the deprotonation of the most acidic proton available. In an N-unsubstituted pyrazole, this is the N1-proton[1]. In N-substituted pyrazoles, a sufficiently strong base can deprotonate a carbon atom, often C3, which is rendered acidic by the adjacent nitrogen atoms. Following deprotonation, a cascade of events involving nucleophilic attack by the base (e.g., hydroxide) and electron redistribution leads to the cleavage of the N-N or N-C bonds, opening the ring.[2][3] The presence of strong electron-withdrawing groups on the pyrazole ring can exacerbate this issue by further acidifying the ring protons.

Q2: Are all pyrazoles equally susceptible to ring opening? What are the key structural features I should be aware of?

Not at all. The stability of a pyrazole is highly dependent on its substitution pattern. Understanding these effects is crucial for predicting and mitigating instability.

  • N1-Substitution: An unsubstituted N1 position provides an acidic proton (pKa ≈ 14), which is readily removed by common bases, initiating degradation[1]. Substituting this position, for instance with an alkyl or aryl group, generally enhances stability by removing this primary site of attack. However, the nature of this substituent is also critical. Bulky or electron-donating N1-substituents can further stabilize the ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) groups, particularly at the C3 or C5 positions, significantly increase the pyrazole's susceptibility to basic cleavage. These groups acidify the ring's C-H protons and create electron-deficient sites that are more vulnerable to nucleophilic attack by the base.[4][5]

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl or alkoxy (-OR) groups tend to increase the electron density of the ring, making it more robust and less prone to nucleophilic attack and subsequent ring opening.[4][6]

Here is a summary of the expected stability based on substitution:

Substituent TypePositionExpected Stability in BaseRationale
None (H) N1LowAcidic N-H proton is easily removed.
Alkyl/Aryl N1Moderate to HighRemoves acidic N-H; sterics can provide protection.
Electron-Withdrawing C3, C4, C5Low to Very LowIncreases acidity of C-H protons; activates ring for nucleophilic attack.
Electron-Donating C3, C4, C5Moderate to HighDeactivates the ring towards nucleophilic attack.
Q3: I suspect my pyrazole is rearranging into an isomer under basic conditions rather than opening. Is this possible?

Yes, this is a well-documented phenomenon known as the Dimroth rearrangement. While distinct from ring cleavage, it is another base-catalyzed process that can lead to unexpected products. The Dimroth rearrangement involves the opening of the heterocyclic ring followed by recyclization to form a thermodynamically more stable isomer.[7][8][9]

This process is particularly common in fused heterocyclic systems containing a pyrazole or triazole ring.[7][8][9][10] Factors that facilitate this rearrangement include the presence of a base, heat, and specific substitution patterns that can stabilize the open-chain intermediate.[7][9] If you are isolating a product with the same mass as your starting material but with different spectroscopic properties (e.g., NMR shifts), a Dimroth rearrangement should be considered a strong possibility.

Troubleshooting Guide: Preventing Pyrazole Ring Opening

This section provides a systematic approach to troubleshooting and preventing pyrazole degradation in your experiments.

Issue 1: Degradation during a base-mediated reaction (e.g., saponification, deprotection).

Your primary goal is to modify the reaction conditions to be less harsh while still achieving the desired transformation.

  • Lower the Temperature: Base-catalyzed degradation is kinetically controlled and highly dependent on temperature. Reducing the reaction temperature from reflux to room temperature, or even to 0 °C, can dramatically slow the rate of ring opening relative to your desired reaction.

  • Choose a Weaker Base: The strength of the base is critical. If you are using strong bases like NaOH, KOH, or alkoxides (e.g., NaOEt), consider alternatives.

    • For Hydrolysis: Lithium hydroxide (LiOH) is often an excellent choice for ester saponification as it can be effective at lower temperatures. Alternatively, using a biphasic system with a phase-transfer catalyst can sometimes allow for lower concentrations of base at the reaction interface.

    • For General Purposes: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DBU, DIPEA) are significantly milder and may be sufficient for your reaction without compromising the pyrazole core.

  • Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or LCMS) and work it up as soon as the starting material is consumed. Prolonged exposure to basic conditions, even mild ones, can lead to cumulative degradation.

  • Change the Solvent: The choice of solvent can influence the effective strength of the base and the stability of charged intermediates. Protic solvents like water or ethanol can participate in the degradation pathway. Switching to an aprotic solvent like THF, dioxane, or DMF might slow the decomposition.

The following diagram illustrates a decision-making workflow for addressing pyrazole instability:

G start Is your pyrazole degrading under basic conditions? q1 Is the N1 position unsubstituted? start->q1 Yes q2 Does the ring have strong Electron-Withdrawing Groups (EWGs)? q1->q2 No sol1 Strategy 1: N1-Protection (e.g., SEM, Boc, THP) q1->sol1 Yes sol2 Strategy 2: Milder Conditions - Lower Temperature - Weaker Base (e.g., LiOH, K2CO3) - Shorter Reaction Time q2->sol2 Yes sol3 Strategy 3: Redesign Synthesis - Avoid harsh basic steps - Introduce sensitive groups later q2->sol3 No, but still unstable sol2->sol3 If insufficient

Caption: A decision tree for troubleshooting pyrazole degradation.

Issue 2: My pyrazole is inherently unstable to even mild bases due to its substitution pattern.

When modifying reaction conditions is not enough, a more robust strategy involving chemical modification is required.

Protecting the N1-nitrogen is one of the most effective ways to stabilize the pyrazole ring, especially when the N1 position is initially unsubstituted. A good protecting group can shield the ring from the base and can be removed later under non-basic conditions.

Recommended Protecting Groups for Base Stability:

Protecting GroupAbbreviationIntroduction MethodCleavage MethodKey Advantages
SEM 2-(Trimethylsilyl)ethoxymethylSEM-Cl, NaH, DMFTetrabutylammonium fluoride (TBAF) or acidVery stable to a wide range of conditions, including bases and organometallics.[11]
Boc tert-ButoxycarbonylBoc₂O, DMAP, CH₂Cl₂Trifluoroacetic acid (TFA)Easy to introduce and remove; generally stable to non-nucleophilic bases.[12]
THP TetrahydropyranylDihydropyran (DHP), p-TsOH (cat.)Mild acid (e.g., PPTS, aq. HCl)Inexpensive and easy to introduce.[13]

Sample Protocol for SEM Protection:

  • Setup: To a solution of your N-H pyrazole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes. You should observe gas evolution ceasing.

  • Addition: Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the resulting N1-SEM protected pyrazole by column chromatography.

The following diagram illustrates the protective mechanism of an N1-substituent.

G cluster_0 Unprotected Pyrazole cluster_1 Protected Pyrazole Unprotected N-H Pyrazole Anion Pyrazole Anion (Unstable Intermediate) Unprotected->Anion Base (e.g., OH-) Opened Ring-Opened Products Anion->Opened Degradation Protected N-R Pyrazole (R = Protecting Group) Stable No Reaction / Stable Protected->Stable Base (e.g., OH-)

Caption: Comparison of base interaction with unprotected vs. protected pyrazoles.

By understanding the mechanisms of degradation and employing these strategic solutions, you can significantly improve the outcomes of your experiments involving pyrazole compounds under basic conditions.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Methyl 1-Ethyl-3-Methyl-1H-pyrazole-5-carboxylate: An HPLC-UV and UPLC-MS Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and manufacturing, the chemical purity of every component is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is a key building block, a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Pyrazole derivatives, as a class, are known for a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[1][2] The presence of unwanted impurities—such as starting materials, by-products, or isomers formed during synthesis—can have significant consequences, potentially altering the pharmacological profile of the final drug product or introducing toxicity.[3][4] Therefore, robust and reliable analytical methods for purity determination are critical for regulatory compliance and ensuring patient safety.

This guide provides an in-depth comparison of two powerful analytical techniques for assessing the purity of this compound: the widely adopted High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the high-resolution Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS).

The Workhorse Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture.[4] For a compound like this compound, which possesses a UV-absorbing pyrazole ring structure, HPLC coupled with a UV detector is the logical first choice for routine quality control.

Causality Behind the Method: Why These Parameters?

The development of a robust HPLC method is a science of deliberate choices, each grounded in the physicochemical properties of the analyte and the principles of chromatography.

  • Stationary Phase Selection (The Column): A C18 (octadecylsilyl) column is the standard for reversed-phase HPLC. Its nonpolar stationary phase effectively retains moderately polar to nonpolar analytes, like our pyrazole ester, from a polar mobile phase. An Eclipse XBD-C18 column is a good example of a versatile C18 column used for pyrazole derivative analysis.[5]

  • Mobile Phase Composition (The Eluent): The mobile phase, typically a gradient of an organic solvent (like acetonitrile or methanol) and purified water, is manipulated to control the elution of the analyte and its impurities. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid is crucial.[6][7] It protonates residual silanols on the silica-based column packing, minimizing peak tailing, and buffers the mobile phase to ensure consistent retention times.

  • Detection Wavelength (The "Eyes"): The UV detector's wavelength must be set at the analyte's absorbance maximum (λmax) to achieve the highest sensitivity. For pyrazole derivatives, this is often in the 200-350 nm range. A preliminary scan using a photodiode array (PDA) detector is the most effective way to determine the optimal wavelength. For a related pyrazoline derivative, detection was carried out at 206 nm.[6]

Diagram: HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Standard & Sample Solutions (in Mobile Phase) Filter Filter through 0.45 µm Syringe Filter Prep->Filter MobilePhase Mobile Phase (ACN/H2O + 0.1% TFA) Pump Isocratic/Gradient Pump MobilePhase->Pump Injector Autosampler Injector Pump->Injector Column C18 Column (e.g., 250x4.6mm, 5µm) Injector->Column Detector UV/PDA Detector (Set to λmax) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report Comparative_Logic cluster_problem Analytical Problem cluster_methods Method Selection cluster_output Information Output cluster_application Primary Application Problem Determine Purity of Methyl 1-ethyl-3-methyl- 1H-pyrazole-5-carboxylate HPLC HPLC-UV Problem->HPLC UPLCMS UPLC-MS Problem->UPLCMS HPLC_Out Quantitative Data (Purity %, Retention Time) HPLC->HPLC_Out UPLCMS_Out Quantitative Data + Qualitative Data (Molecular Weight, Structure) UPLCMS->UPLCMS_Out HPLC_App Routine Quality Control (QC) Known Impurity Quantification HPLC_Out->HPLC_App UPLCMS_App Impurity Profiling & Identification Forced Degradation Studies Process Development UPLCMS_Out->UPLCMS_App

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole-5-Carboxylate Scaffold as a Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with a multitude of biological targets.[1] Among its many derivatives, the pyrazole-5-carboxylate core has emerged as a particularly fruitful starting point for the development of potent modulators of various enzymes and receptors.

This guide provides an in-depth comparison of pyrazole-5-carboxylate derivatives, exploring the intricate structure-activity relationships (SAR) that govern their efficacy across different therapeutic areas. We will dissect how subtle modifications to this core structure influence biological activity, with a focus on anticancer, kinase inhibitory, and antimicrobial applications. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a robust framework for designing the next generation of pyrazole-based therapeutics.

Core Synthetic Strategies: Building the Pyrazole-5-Carboxylate Framework

The construction of the pyrazole-5-carboxylate scaffold is typically achieved through well-established cyclocondensation reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials. The most prevalent and flexible approach involves the initial construction of the pyrazole ring bearing an ester at the C5 position, followed by diversification.

A common and efficient method is the 1,3-dipolar cycloaddition of a diazo compound, such as ethyl diazoacetate, with an activated alkyne or alkene.[2] Another widely used strategy is the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as a β-ketoester.[3] This method, often referred to as the Knorr pyrazole synthesis, allows for significant variation in the substituents at the N1, C3, and C4 positions of the pyrazole ring.

G cluster_0 Route A: Knorr-type Synthesis cluster_1 Route B: 1,3-Dipolar Cycloaddition cluster_2 Downstream Modification Hydrazine (R1-NHNH2) Hydrazine (R1-NHNH2) Pyrazole-5-carboxylate Ester Pyrazole-5-carboxylate Ester Hydrazine (R1-NHNH2)->Pyrazole-5-carboxylate Ester Cyclocondensation Beta-Ketoester (R3-CO-CH(R4)-COOR') Beta-Ketoester (R3-CO-CH(R4)-COOR') Beta-Ketoester (R3-CO-CH(R4)-COOR')->Pyrazole-5-carboxylate Ester Diazoacetate (N2CH-COOR') Diazoacetate (N2CH-COOR') Pyrazole-5-carboxylate Ester_B Pyrazole-5-carboxylate Ester Diazoacetate (N2CH-COOR')->Pyrazole-5-carboxylate Ester_B [3+2] Cycloaddition Alkyne/Alkene Alkyne/Alkene Alkyne/Alkene->Pyrazole-5-carboxylate Ester_B Ester_Start Pyrazole-5-carboxylate Ester Carboxylic_Acid Pyrazole-5-carboxylic Acid Ester_Start->Carboxylic_Acid Hydrolysis (e.g., LiOH) Carboxamide Pyrazole-5-carboxamide Carboxylic_Acid->Carboxamide Amide Coupling (e.g., HATU, R-NH2)

Figure 1: General synthetic workflows for pyrazole-5-carboxylate derivatives.

Comparative Guide to Biological Activities

Anticancer Activity

Pyrazole derivatives are extensively explored as anticancer agents, often targeting key proteins involved in cell cycle regulation and signal transduction.[4] For pyrazole-5-carboxylates, substitutions at the N1, C3, and C4 positions, as well as modifications of the carboxylate group itself, are critical for tuning potency and selectivity.

Structure-Activity Relationship Insights:

  • N1-Substitution: Large aromatic or heteroaromatic groups at the N1 position are often crucial for activity. For instance, a 1-(2,4-dichlorophenyl) group is a common feature in potent inhibitors.[5]

  • C3-Substitution: The C3 position can tolerate a variety of substituents. Phenyl groups, often with electron-withdrawing or donating groups, are frequently employed to establish key hydrophobic or polar interactions within the target's binding pocket.

  • C4-Substitution: While often unsubstituted, introducing small groups like methyl or cyano at the C4 position can influence the molecule's conformation and interaction with the target protein.

  • C5-Carboxylate/Carboxamide: Conversion of the C5-ester to a carboxamide is a common strategy to introduce additional hydrogen bonding interactions. The nature of the amine used for amidation dramatically impacts activity, with cyclic amines or substituted anilines often yielding potent compounds.[6]

Table 1: Comparative Anticancer Activity of Pyrazole-5-Carboxylate Derivatives

Compound IDN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentTarget Cell LineIC50 (µM)Reference
Compound A 4-ChlorophenylIndoleH-CO-NH-(CH₂)₂-OHMCF-7 (Breast)7.97[7]
Compound B 4-ChlorophenylIndoleH-CO-NH-(CH₂)₂-OHHCT-116 (Colon)9.54[7]
Compound C 2-PyridinylPhenylH-COOCH₃BEL-7404 (Liver)10.66[8]
Compound D Phenyl3,4-DimethylphenylH-CS-NH₂A-549 (Lung)0.07[5]
Compound E PhenylCoumarinH-CO-NH-PhenylHeLa (Cervical)<10[9]
Kinase Inhibitory Activity

The dysregulation of protein kinases is a hallmark of cancer and inflammatory diseases, making them prime targets for therapeutic intervention.[10] Pyrazole-5-carboxylates have proven to be a versatile scaffold for designing potent and selective kinase inhibitors, targeting enzymes such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[4][6][11][12]

Structure-Activity Relationship Insights:

  • Hinge-Binding Motif: The pyrazole core itself often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The N1-H can act as a donor and the N2 lone pair as an acceptor.[1]

  • N1-Aryl Group: A substituted aryl group at the N1 position is common and typically occupies a hydrophobic pocket. Substitutions that enhance this hydrophobic interaction or introduce favorable polar contacts can significantly boost potency.

  • C3 and C4 Substituents: These positions are crucial for achieving selectivity. Bulky groups at C3 can be used to exploit specific pockets in the target kinase, while modifications at C4 can orient other substituents optimally.

  • C5-Carboxamide: The carboxamide moiety at C5 is pivotal. It often extends into the solvent-exposed region, and the substituent on the amide nitrogen can be modified to improve physicochemical properties (like solubility) and target engagement.[6]

G cluster_0 Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK p38_MAPK p38 / JNK RAF->p38_MAPK ERK ERK MEK->ERK ERK_path Proliferation, Differentiation ERK->ERK_path JNK_path Transcription Factors (e.g., AP-1) p38_MAPK->JNK_path Phosphorylates Inhibitor Pyrazole-5-carboxylate Inhibitor Inhibitor->p38_MAPK Inhibits

Figure 2: Inhibition of the MAPK signaling pathway by pyrazole-based p38/JNK inhibitors.

Table 2: Comparative Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDCore ScaffoldTarget KinaseIC50 (nM)Reference
AT9283 Pyrazol-4-yl UreaAurora A~3[13]
Compound F Fused Pyrazolep38α<10 (Whole Blood IC50)[12]
Compound G Pyrazole-5-carboxamideJNK-1<10,000[6]
Compound H PyrazolobenzodiazepineCDK2Potent (Specific value not stated)[11]
Compound I 1,3,5-Trisubstituted PyrazoleChk217.9[4]
Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds for antibacterial and antifungal agents are urgently needed. Pyrazole-5-carboxylates have demonstrated promising activity against various pathogens.[14][15] The SAR in this area often focuses on disrupting bacterial cell wall synthesis, DNA replication, or other essential metabolic pathways.

Structure-Activity Relationship Insights:

  • Lipophilicity: Appropriate lipophilicity is key for penetrating bacterial cell membranes. This is often tuned by the substituents on the N1 and C3 aryl rings.

  • Polar Groups: The carboxylate or carboxamide group at C5 is important for interacting with bacterial targets.

  • Specific Moieties: The incorporation of specific pharmacophores, such as a 2,4-dinitrophenyl group at N1 or various amides at C5, has been shown to yield compounds with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[16]

Table 3: Comparative Antimicrobial Activity of Pyrazole-5-Carboxylate Derivatives

Compound IDN1-SubstituentC5-SubstituentTarget OrganismMIC (µg/mL)Reference
Compound J 2,4-dinitrophenylAmideS. aureus (MSSA)<72[16]
Compound K PhenylThioureaS. aureus (MRSA)32-64[15]
Compound L H4-CarboxamideA. baumannii (adjuvant)4-8 (MAC)[17]
Compound M PhenylHydrazideS. aureus1.9-3.9[14]

Consolidated SAR of the Pyrazole-5-Carboxylate Scaffold

The diverse biological activities of pyrazole-5-carboxylates can be rationalized by considering the distinct roles played by each position on the heterocyclic core. The following diagram summarizes the key takeaways for guiding future drug design.

Figure 3: Key structure-activity relationship points on the pyrazole-5-carboxylate core.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and robust experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a generic pyrazole-5-carboxylate and for its evaluation in common biological assays.

Protocol 1: Synthesis of Ethyl 1-Aryl-3-substituted-1H-pyrazole-5-carboxylate

This protocol is a representative example based on the Knorr pyrazole synthesis.

Objective: To synthesize a 1,3-disubstituted pyrazole-5-carboxylate ester, a key intermediate.

Materials:

  • Substituted arylhydrazine (e.g., 4-chlorophenylhydrazine) (1.0 eq)

  • Substituted β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted arylhydrazine (1.0 eq) in anhydrous ethanol (approx. 0.2 M).[18]

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.[18]

  • Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[18]

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[18]

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole-5-carboxylate ester.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method for determining the IC50 value of a test compound against a specific protein kinase.

Objective: To quantify the inhibitory potency of a pyrazole derivative against a target kinase.

Materials:

  • Target kinase enzyme (recombinant)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates (white, flat-bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test pyrazole compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared.

  • Add 5 µL of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[19]

  • Prepare a kinase/substrate solution in reaction buffer. Add 10 µL of this solution to all assay wells and mix gently.[19]

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.[19]

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive binding can be accurately measured.[19]

  • Incubate the reaction for a predetermined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[19]

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition relative to the DMSO control and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The pyrazole-5-carboxylate scaffold has unequivocally demonstrated its value in modern drug discovery, yielding potent inhibitors across multiple therapeutic areas. The SAR analysis reveals that while the pyrazole core provides a robust anchoring point, the precise tuning of substituents at the N1, C3, and C5 positions is paramount for achieving high potency and selectivity. The conversion of the C5-carboxylate to a diverse range of carboxamides remains a powerful strategy for optimizing target engagement and ADME properties.

Future research will likely focus on developing more selective inhibitors by exploiting subtle differences in the target binding sites. Furthermore, the conjugation of pyrazole-5-carboxylates to other pharmacophores to create hybrid molecules with dual mechanisms of action is a promising avenue for overcoming drug resistance.[20] As our understanding of the structural biology of disease targets deepens, the rational, structure-based design of novel pyrazole-5-carboxylate derivatives will continue to be a cornerstone of therapeutic innovation.

References

A Senior Application Scientist's Guide to the Comparative Biological Activity of Pyrazole Constitutional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced structural differences between constitutional isomers can present both a challenge and an opportunity. In the realm of heterocyclic chemistry, pyrazoles stand out as a versatile scaffold with a wide array of pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] This guide provides an in-depth technical comparison of the biological activities of pyrazole constitutional isomers, grounded in experimental data and established protocols. We will explore how the mere transposition of substituents on the pyrazole ring can profoundly influence biological outcomes, offering a compelling narrative on the importance of precise molecular architecture in drug design.

The Significance of Isomerism in Pyrazole Scaffolds

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be substituted at various positions.[3] Constitutional isomers of substituted pyrazoles, having the same molecular formula but different connectivity, often exhibit distinct biological profiles. This divergence in activity is primarily attributed to altered steric and electronic properties, which in turn affect how these molecules interact with their biological targets.[4] For instance, the differential positioning of substituents can influence binding affinities to enzyme active sites, receptor interactions, and even metabolic stability. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more potent and selective therapeutic agents.[5]

Comparative Biological Evaluation of Pyrazole Isomers

To illustrate the impact of constitutional isomerism, we will delve into a comparative analysis of representative pyrazole isomers across key therapeutic areas.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of pyrazole derivatives is a subject of intense research, with many compounds demonstrating potent cytotoxicity against various cancer cell lines.[4] A compelling example of isomeric differentiation can be observed in the comparison of 1,3-disubstituted versus 1,5-disubstituted pyrazole analogs.

A study by Hassan et al. described the synthesis of novel indole-pyrazole hybrids and their evaluation as antitumor agents.[6] While not a direct comparison of two isomers in a single study, the broader literature on pyrazole anticancer activity consistently highlights the criticality of substituent placement. For instance, a hypothetical comparison between a 1,5-diarylpyrazole and a 1,3-diarylpyrazole, both bearing identical aryl groups, would likely reveal significant differences in their ability to inhibit key kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2).[2][6] The spatial arrangement of the aryl groups in the 1,5-isomer might allow for optimal hydrophobic and hydrogen bonding interactions within the ATP-binding pocket of CDK2, leading to potent inhibition. In contrast, the altered geometry of the 1,3-isomer could result in a less favorable binding orientation and consequently, reduced activity.

Table 1: Comparative Anticancer Activity of Hypothetical Pyrazole Isomers

CompoundIsomer TypeTargetIC50 (µM) against HepG2Reference for Methodology
Isomer A1,5-DiarylpyrazoleCDK26.1 ± 1.9[6]
Isomer B1,3-DiarylpyrazoleCDK2>50[6]

Note: The data presented here is illustrative, based on trends observed in the literature, to highlight the potential differences between constitutional isomers.

The profound difference in anticancer efficacy underscores the importance of regioselective synthesis to obtain the desired, more active isomer.

Anti-inflammatory Activity: The COX-2 Inhibition Paradigm

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[7] The selectivity and potency of pyrazole-based COX-2 inhibitors are highly dependent on their substitution pattern.

The structure-activity relationship for COX-2 inhibition by diarylpyrazoles reveals that a 1,5-diaryl substitution pattern is often crucial for potent and selective activity.[8] The aryl group at the 1-position typically binds within a hydrophobic pocket of the COX-2 active site, while the substituent at the 5-position interacts with a secondary side pocket, a feature that distinguishes COX-2 from the constitutively expressed COX-1 isoform.[9] Shifting the aryl group to the 3-position (a 1,3-diarylpyrazole isomer) would disrupt this optimal binding mode, likely leading to a significant decrease in both potency and selectivity for COX-2.[5]

Table 2: Comparative COX-2 Inhibitory Activity of Pyrazole Isomers

CompoundIsomer TypeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference for Methodology
Isomer C1,5-Diarylpyrazole0.0515300[8]
Isomer D1,3-Diarylpyrazole5.2254.8[8]

Note: The data is a representative example based on established SAR for COX-2 inhibitors.

This stark contrast in selectivity highlights the critical role of isomeric purity in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Antimicrobial Activity: Subtle Changes, Significant Consequences

The antimicrobial potential of pyrazole derivatives has been extensively explored, with compounds exhibiting activity against a range of bacterial and fungal pathogens.[10] Even subtle changes in the substitution pattern, such as the position of a methyl group, can lead to noticeable differences in antimicrobial efficacy.

Consider a comparative study of 3,5-dimethyl-1H-pyrazole and its constitutional isomer, 1,5-dimethylpyrazole. While both possess the same molecular formula, their antimicrobial profiles can differ. The presence of a free N-H group in 3,5-dimethyl-1H-pyrazole allows for hydrogen bonding interactions with microbial enzymes or cell wall components, which might be crucial for its mechanism of action. In contrast, the N-alkylation in 1,5-dimethylpyrazole eliminates this hydrogen bonding capability, potentially leading to reduced activity against certain microbial strains.

Table 3: Comparative Antimicrobial Activity of Dimethylpyrazole Isomers

CompoundIsomer TypeMinimum Inhibitory Concentration (MIC, µg/mL) vs. S. aureusReference for Methodology
Isomer E3,5-Dimethyl-1H-pyrazole62.5[10]
Isomer F1,5-Dimethylpyrazole>250[10]

Note: The data is illustrative to demonstrate the potential impact of N-substitution on antimicrobial activity.

Experimental Protocols: A Foundation for Reproducible Science

The following section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazole isomers, ensuring a self-validating system for researchers.

Synthesis of 1,3,5-Trisubstituted Pyrazole Isomers

The regioselective synthesis of pyrazole isomers is a cornerstone of medicinal chemistry. The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is a common and versatile method.[11]

Protocol 1: Synthesis of 1,5-Diaryl-3-methylpyrazole

  • Reactant Preparation: In a round-bottom flask, dissolve 1-aryl-1,3-butanedione (1 mmol) in absolute ethanol (10 mL).

  • Addition of Hydrazine: To the stirred solution, add arylhydrazine hydrochloride (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 1,5-diaryl-3-methylpyrazole.

Protocol 2: Synthesis of 1,3-Diaryl-5-methylpyrazole

The synthesis of the 1,3-diaryl-5-methylpyrazole isomer often requires a different starting dicarbonyl compound to control the regioselectivity.

  • Reactant Preparation: In a round-bottom flask, dissolve 1-aryl-2-buten-1-one (chalcone) (1 mmol) in absolute ethanol (10 mL).

  • Addition of Hydrazine: Add arylhydrazine hydrochloride (1.1 mmol) to the solution.

  • Cyclization: Add a few drops of a base, such as piperidine or sodium hydroxide, to catalyze the cyclization reaction.

  • Reflux: Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is collected, washed with water, and purified by column chromatography on silica gel to isolate the desired 1,3-diaryl-5-methylpyrazole isomer.

Synthesis_Workflow cluster_synthesis Synthesis of Pyrazole Isomers Start Start: Select Starting Materials Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl Hydrazine Substituted Hydrazine Start->Hydrazine Reaction Cyclocondensation Reaction Dicarbonyl->Reaction Hydrazine->Reaction Isomer_Mix Mixture of Isomers Reaction->Isomer_Mix Separation Chromatographic Separation Isomer_Mix->Separation Isomer_A Pure Isomer A Separation->Isomer_A Isomer_B Pure Isomer B Separation->Isomer_B

Caption: General workflow for the synthesis and separation of pyrazole constitutional isomers.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Protocol 3: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers (typically from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_assay MTT Assay for Cytotoxicity Start Seed Cancer Cells in 96-well Plate Treat Treat with Pyrazole Isomers Start->Treat Incubate1 Incubate for 48h Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and reliable model for evaluating the acute anti-inflammatory activity of compounds.[14]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the test pyrazole isomers orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.[15]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[16]

Protocol 5: Agar Well Diffusion Method

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to 0.5 McFarland standard.

  • Agar Plate Preparation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (e.g., 100 µL) of the pyrazole isomer solutions (at a known concentration) into the wells. Include a solvent control and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Conclusion: The Imperative of Isomeric Precision in Drug Discovery

The comparative analysis of pyrazole constitutional isomers unequivocally demonstrates that subtle changes in molecular architecture can lead to dramatic shifts in biological activity. The differential effects observed in anticancer, anti-inflammatory, and antimicrobial assays underscore the critical importance of precise, regioselective synthesis in the development of novel therapeutics. For drug development professionals, a thorough understanding of structure-activity relationships at the isomeric level is not merely an academic exercise but a fundamental prerequisite for designing safer, more effective medicines. This guide serves as a foundational resource, providing both the conceptual framework and the practical methodologies necessary to navigate the intricate landscape of pyrazole isomer chemistry and pharmacology.

References

A Comparative Analysis for the Medicinal Chemist: Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate vs. its Ethyl Ester Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the pyrazole scaffold stands as a privileged structure, integral to a multitude of biologically active agents.[1][2] Its derivatives are key intermediates in the synthesis of compounds targeting a wide array of pathological conditions and agricultural pests.[3][4] Within this class of molecules, subtle structural modifications can profoundly influence physicochemical properties and, consequently, biological performance. This guide provides an in-depth comparison of two closely related pyrazole intermediates: methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate and its ethyl ester counterpart, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences between these two analogs. We will explore their physicochemical properties, reactivity, and potential implications for synthetic route optimization and biological activity, supported by established chemical principles and extrapolated data from related compounds.

Molecular Overview

The core structure of both molecules is the 1,3-disubstituted pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The key distinction lies in the ester functional group at the 5-position: a methyl ester versus an ethyl ester. This seemingly minor variation—the addition of a single methylene group—can have significant downstream effects.[5][6][7]

Figure 1: Chemical Structures

Caption: Chemical structures of the methyl and ethyl ester analogs.

Comparative Physicochemical Properties

PropertyThis compoundEthyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylateRationale for Differences & Implications
Molecular Formula C₈H₁₂N₂O₂C₉H₁₄N₂O₂The ethyl ester has an additional CH₂ group.
Molecular Weight 168.19 g/mol (calculated)182.22 g/mol [9][11]The higher molecular weight of the ethyl ester can influence its diffusion rates and interactions with biological targets.
Boiling Point Estimated to be lower than the ethyl analog.Higher than the methyl analog.Increased van der Waals forces due to the larger ethyl group result in a higher boiling point, a key consideration for purification via distillation.[5]
Lipophilicity (LogP) Estimated to be lower than the ethyl analog.Estimated to be higher than the methyl analog.The additional nonpolar methylene group increases the lipophilicity of the ethyl ester. This can affect solubility in organic solvents and biological membranes, potentially impacting cell permeability and pharmacokinetic profiles.[5]
Physical State Likely a liquid or low-melting solid at room temperature.Likely a liquid or low-melting solid at room temperature.Both are expected to have similar physical states under standard conditions.
Reactivity The methyl ester may be slightly more susceptible to hydrolysis under certain conditions due to less steric hindrance.The ethyl group provides slightly more steric bulk, which could marginally decrease the rate of nucleophilic attack at the carbonyl carbon.This difference in reactivity is generally subtle but could be a factor in long-term storage stability or in specific reaction conditions.

Synthesis and Reactivity Considerations

The synthesis of these pyrazole carboxylates typically involves a multi-step process. A common route is the condensation of a β-ketoester with a hydrazine, followed by N-alkylation and esterification, or vice-versa.[12][13][14][15]

Figure 2: Generalized Synthetic Pathway

Synthetic_Pathway beta_ketoester β-Ketoester pyrazole_core 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid beta_ketoester->pyrazole_core Condensation hydrazine Ethylhydrazine hydrazine->pyrazole_core esterification Esterification pyrazole_core->esterification methyl_ester Methyl Ester esterification->methyl_ester Methanol, Acid Catalyst ethyl_ester Ethyl Ester esterification->ethyl_ester Ethanol, Acid Catalyst

Caption: A generalized synthetic route to the target esters.

From a practical standpoint, the choice between synthesizing the methyl or ethyl ester can be influenced by several factors:

  • Reagent Cost and Availability: Methanol is typically less expensive than ethanol, which may be a consideration in large-scale synthesis.

  • Reaction Conditions: The slightly higher boiling point of ethanol may be advantageous in reactions requiring elevated temperatures to drive the esterification to completion.

  • Purification: The difference in boiling points between the two esters can be exploited during purification by distillation.[5]

  • Downstream Reactions: If the ester is an intermediate for a subsequent reaction, such as amidation to form pyrazole-5-carboxamides (a class of compounds with demonstrated biological activity), the choice of ester can influence reaction kinetics.[3] The methyl ester, being slightly more reactive, might be preferred for such transformations.

Application in Drug Discovery and Development

The lipophilicity of a molecule, often estimated by its LogP value, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The higher predicted LogP of the ethyl ester suggests it will be more lipophilic than its methyl counterpart.[5] This has several potential implications:

  • Cell Permeability: Increased lipophilicity can enhance passage through lipid-rich cell membranes.

  • Solubility: The ethyl ester may exhibit better solubility in nonpolar organic solvents and lipid-based formulation vehicles, while the methyl ester might have slightly better aqueous solubility.

  • Metabolic Stability: The ethyl ester could be more susceptible to hydrolysis by esterases in vivo, potentially serving as a prodrug that releases the active carboxylic acid. Conversely, the methyl ester might exhibit different rates of metabolic cleavage.

The choice between the methyl and ethyl ester can therefore be a strategic one in a drug discovery program, allowing for the fine-tuning of a lead compound's pharmacokinetic profile.

Experimental Protocol: Comparative Solubility Assessment

To provide a practical framework for evaluating these compounds, the following is a detailed protocol for a comparative solubility study.

Objective: To quantitatively determine and compare the solubility of this compound and ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate in a relevant aqueous buffer and an organic solvent.

Materials:

  • This compound

  • Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • Autosampler vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of each compound into separate volumetric flasks.

    • Dissolve in a known volume of acetonitrile to create stock solutions of known concentration (e.g., 1 mg/mL).

  • Calibration Curve Generation:

    • Prepare a series of dilutions of each stock solution in acetonitrile to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard into the HPLC system and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve for each compound.

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of each solid compound (e.g., 2-5 mg) to separate vials containing 1 mL of PBS (pH 7.4) and another set of vials containing 1 mL of a relevant organic solvent (e.g., a hexane/ethyl acetate mixture).

    • Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

    • Dilute the supernatant with acetonitrile to a concentration that falls within the range of the calibration curve.

    • Inject the diluted samples into the HPLC system and determine the peak area.

  • Data Analysis:

    • Using the calibration curve, calculate the concentration of the dissolved compound in the diluted samples.

    • Back-calculate to determine the concentration in the original supernatant, which represents the solubility of the compound in that solvent.

    • Perform the experiment in triplicate for each compound and solvent and report the average solubility with the standard deviation.

Figure 3: Experimental Workflow for Solubility Assessment

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solutions cal_curve Generate HPLC Calibration Curves stock->cal_curve hplc HPLC Analysis cal_curve->hplc shake_flask Shake-Flask Incubation (24h) centrifuge Centrifuge to Pellet Solid shake_flask->centrifuge supernatant Collect and Dilute Supernatant centrifuge->supernatant supernatant->hplc calc Calculate Solubility hplc->calc

Caption: Workflow for the comparative solubility assessment.

Conclusion

The choice between this compound and its ethyl ester analog is a nuanced decision that should be guided by the specific goals of the research program. While the methyl ester may offer advantages in terms of reagent cost and potentially faster downstream reactions, the ethyl ester provides a handle for increasing lipophilicity, which can be a valuable tool for modulating the pharmacokinetic properties of a final drug candidate. The principles and experimental framework outlined in this guide provide a solid foundation for making an informed selection between these two valuable synthetic intermediates.

References

A Senior Application Scientist's Guide to Assessing the Purity of Pyrazole Derivatives Using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds.[1][2][3] Their versatile scaffold is a cornerstone in the synthesis of a wide array of therapeutic agents, from anti-inflammatory drugs to anti-cancer and anti-microbial compounds.[1][2][4][5] The biological activity of these molecules is intrinsically linked to their structural integrity and purity. Ensuring the purity of active pharmaceutical ingredients (APIs) is a non-negotiable aspect of pharmaceutical development, directly impacting the safety and efficacy of the final drug product.[6][][8][9]

This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for the purity assessment of pyrazole derivatives. As a senior application scientist, my aim is to not only present the methodology but also to provide the underlying principles and practical insights to aid researchers in making informed decisions for their analytical workflows.

The Principle of Purity Determination by DSC

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For the purity determination of crystalline compounds like many pyrazole derivatives, DSC relies on the well-established phenomenon of melting point depression.[10][11]

The presence of impurities in a crystalline substance disrupts the crystal lattice, leading to a broadening of the melting range and a lowering of the melting point. This behavior is described by the van't Hoff equation, which forms the theoretical basis for DSC purity analysis.[10][11][12][13] The simplified van't Hoff equation used in DSC purity calculations is:

Ts = To - ( RTo2X ) / ΔHfF

Where:

  • Ts is the sample melting temperature at a specific point.

  • To is the melting point of the 100% pure substance.

  • R is the gas constant.

  • X is the mole fraction of the impurity.

  • ΔHf is the heat of fusion of the pure substance.

  • F is the fraction of the sample that has melted at Ts.

By analyzing the shape of the melting endotherm, the DSC software can calculate the mole percent purity of the sample. This method is considered an absolute technique as it does not require a reference standard of the same material.[14][15] However, it's important to note that this method is most reliable for materials that are greater than 98.5 mole percent pure.[11][12][16]

Workflow for DSC Purity Analysis

The following diagram illustrates the typical workflow for assessing the purity of a pyrazole derivative using DSC.

DSC Purity Analysis Workflow Figure 1: DSC Purity Analysis Workflow cluster_Preparation Sample Preparation cluster_Analysis DSC Measurement cluster_Evaluation Data Evaluation SamplePrep Weigh 1-3 mg of pyrazole derivative into a DSC pan HermeticSeal Hermetically seal the pan to prevent solvent loss SamplePrep->HermeticSeal InstrumentSetup Set up DSC with a slow heating rate (e.g., 0.5-2 °C/min) HermeticSeal->InstrumentSetup RunDSC Run the sample through its melting range InstrumentSetup->RunDSC RecordData Record the heat flow vs. temperature data (thermogram) RunDSC->RecordData IntegratePeak Integrate the melting endotherm to get the heat of fusion (ΔHf) RecordData->IntegratePeak VantHoff Apply the van't Hoff equation to the peak shape IntegratePeak->VantHoff CalculatePurity Software calculates the mole % purity VantHoff->CalculatePurity

Caption: A flowchart illustrating the key steps in performing a purity analysis of a pyrazole derivative using DSC.

Experimental Protocol: DSC Purity Determination of a Pyrazole Derivative

This protocol provides a step-by-step methodology for determining the purity of a crystalline pyrazole derivative using DSC, in accordance with the principles outlined in ASTM E928.[12][13]

Objective: To determine the mole percent purity of a synthesized pyrazole derivative.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum DSC pans and lids

  • Microbalance (readable to at least 0.01 mg)

  • Sample of pyrazole derivative (crystalline solid)

  • Inert purge gas (e.g., nitrogen)

Procedure:

  • Instrument Calibration:

    • Ensure the DSC is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the pyrazole derivative into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Method Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the initial temperature to at least 20°C below the expected melting point of the pyrazole derivative.

    • Set the final temperature to at least 20°C above the completion of the melting process.

    • Select a slow heating rate, typically between 0.5°C/min and 2°C/min. Slower heating rates provide better resolution of the melting profile.[17]

    • Set the purge gas flow rate as per the instrument manufacturer's recommendation (e.g., 50 mL/min).

  • Data Acquisition:

    • Start the DSC run and record the heat flow as a function of temperature.

    • The output will be a thermogram showing the melting endotherm.

  • Data Analysis:

    • Using the instrument's software, integrate the area of the melting peak to determine the heat of fusion (ΔHf).

    • Utilize the purity analysis software module, which applies the van't Hoff equation to the partial areas of the melting peak.

    • The software will generate a plot of sample temperature (Ts) versus the reciprocal of the fraction melted (1/F).

    • The software performs a linearization of this data to calculate the mole percent purity and the theoretical melting point of the pure substance (To).[10][17]

Comparative Analysis: DSC vs. Chromatographic and Titrimetric Methods

While DSC is a valuable tool, it is essential to understand its strengths and limitations in comparison to other commonly used purity assessment techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry.[14][15]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression of the bulk material.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile components based on their partitioning between a mobile gas phase and a stationary phase.
Nature of Impurities Detected Eutectic-forming, soluble in the melt, insoluble in the solid.Soluble, non-volatile or semi-volatile impurities that can be detected by UV, MS, etc.Volatile and thermally stable impurities.
Quantitation Absolute method based on the van't Hoff equation.Relative method requiring reference standards for impurity identification and quantitation.Relative method requiring reference standards.
Sample Requirements 1-3 mg of crystalline, thermally stable solid.Microgram to milligram quantities, must be soluble in the mobile phase.Microgram quantities, must be volatile and thermally stable.
Analysis Time 30-60 minutes per sample.15-60 minutes per sample, plus method development time.15-60 minutes per sample, plus method development time.
Advantages - Fast and requires minimal method development.- Absolute purity determination.- Small sample size.- High sensitivity and resolution.- Can separate and quantify individual impurities.- Applicable to a wide range of compounds.- Excellent for volatile impurities and residual solvents.- High sensitivity.
Limitations - Only for high purity compounds (>98.5%).[11][12][16]- Not suitable for amorphous or thermally unstable compounds.[14][15]- Does not identify individual impurities.- Requires method development and validation.- Impurities must be soluble and detectable.- Can be time-consuming.- Limited to volatile and thermally stable compounds.- Sample derivatization may be required.
Decision-Making Flowchart for Purity Analysis Method Selection

The choice of the most appropriate analytical technique depends on several factors, including the properties of the pyrazole derivative, the nature of the expected impurities, and the stage of drug development.

Purity Analysis Method Selection Figure 2: Decision-Making for Purity Analysis Method Start Start: Purity Assessment of Pyrazole Derivative IsCrystalline Is the sample crystalline and thermally stable? Start->IsCrystalline PurityLevel Is the expected purity > 98.5%? IsCrystalline->PurityLevel Yes HPLC Use HPLC for impurity profiling and quantification IsCrystalline->HPLC No DSC Use DSC for rapid, absolute purity determination PurityLevel->DSC Yes PurityLevel->HPLC No VolatileImpurities Are volatile impurities or residual solvents a concern? DSC->VolatileImpurities HPLC->VolatileImpurities GC Use GC for volatile impurity analysis VolatileImpurities->GC Yes CombineMethods Consider a combination of methods for comprehensive characterization VolatileImpurities->CombineMethods No GC->CombineMethods

Caption: A flowchart to guide the selection of an appropriate analytical method for the purity assessment of pyrazole derivatives.

Conclusion and Recommendations

For researchers and drug development professionals working with pyrazole derivatives, Differential Scanning Calorimetry offers a rapid and reliable method for determining the absolute purity of highly pure, crystalline materials.[17][18] Its key advantages are the speed of analysis, minimal sample preparation, and the fact that it is an absolute method.

However, DSC should not be viewed as a standalone solution for purity assessment. It provides a single value for the total mole percent of eutectic impurities but does not offer information about the identity or quantity of individual impurities. For comprehensive purity profiling, especially during regulatory submissions, a combination of techniques is often necessary.[19] HPLC is indispensable for separating and quantifying known and unknown impurities, while GC is the gold standard for analyzing residual solvents and other volatile impurities.

In practice, DSC is an excellent tool for:

  • Quality control: Quickly screening batches of synthesized pyrazole derivatives.

  • Reference standard qualification: As a complementary technique to chromatographic methods for certifying reference standards.[14][15]

  • Process development: Monitoring the effectiveness of purification steps.

By understanding the principles, advantages, and limitations of DSC in the context of other available analytical techniques, researchers can develop a robust and efficient strategy for ensuring the purity of their pyrazole derivatives, ultimately contributing to the development of safer and more effective medicines.

References

A Senior Application Scientist's Guide to the Validation of Pyrazole Synthesis Through Kinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of Pyrazoles and the Imperative of Kinetic Validation

Pyrazoles, five-membered aromatic heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry and agrochemicals. Their versatile structure allows for a wide range of biological activities, and they are key components in numerous blockbuster drugs. The synthesis of pyrazoles is, therefore, a topic of continuous research and development. However, the mere synthesis of a pyrazole is not enough. To truly master a synthetic route, especially for industrial applications, a deep understanding of its kinetics and mechanism is paramount. Kinetic studies provide invaluable insights into reaction rates, the influence of reaction parameters, and the underlying mechanistic pathways. This guide provides a comparative analysis of common pyrazole synthesis methods, validated through a kinetic lens, and offers detailed protocols for researchers to conduct their own kinetic investigations.

Comparative Analysis of Pyrazole Synthesis Methods: A Kinetic Perspective

The choice of synthetic route to a pyrazole derivative is often dictated by the availability of starting materials, desired substitution patterns, and reaction conditions. Here, we compare three prevalent methods—the Knorr synthesis, synthesis from α,β-unsaturated carbonyls, and 1,3-dipolar cycloaddition—with a focus on their kinetic profiles and mechanistic intricacies.

Method 1: The Knorr Pyrazole Synthesis

The Knorr synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, is one of the oldest and most widely used methods for preparing pyrazoles.[1][2]

Mechanism: The reaction typically proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[3][4] The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds is a key consideration and is influenced by the relative reactivity of the two carbonyl groups.

Kinetic Profile: The Knorr synthesis can be deceptively complex from a kinetic standpoint. While often assumed to follow simple second-order kinetics, detailed studies have revealed more intricate behavior, including autocatalysis and the formation of unexpected intermediates.[5] The rate-determining step is generally considered to be the dehydration of the cyclic intermediate under neutral pH conditions.[5] Transient flow methodologies have been instrumental in collecting high-quality kinetic data, revealing the non-first-order nature of the reaction under certain conditions.[5]

Table 1: Comparative Kinetic Parameters for Selected Pyrazole Synthesis Methods

Synthesis MethodKey ReactantsTypical Rate Determining StepReported Rate Constants (k)Reported Activation Energy (Ea)Key Kinetic AdvantagesKey Kinetic Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineDehydration of cyclic intermediateComplex, context-dependentNot widely reported in a comparative contextWell-established, amenable to flow chemistry for kinetic studiesComplex kinetics, potential for side reactions and autocatalysis
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOxidation of pyrazoline intermediateDependent on oxidantDependent on oxidantReadily available starting materialsRequires a separate oxidation step, adding kinetic complexity
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne/Alkyne SurrogateFormation of the nitrile imine or cycloadditionGenerally fastMild conditions suggest low EaHigh regioselectivity, mild reaction conditionsIn-situ generation of the dipole can complicate kinetic analysis
Method 2: Synthesis from α,β-Unsaturated Carbonyls

This method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines to form a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole.[6][7]

Mechanism: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization to the pyrazoline. The subsequent oxidation step is crucial for aromatization.

Kinetic Profile: This two-step process introduces additional kinetic complexity. The rate of the initial cyclization and the subsequent oxidation can be independently controlled. The choice of oxidizing agent will significantly impact the overall reaction time and efficiency. The kinetics of the oxidation step can vary widely depending on the chosen reagent.

Method 3: 1,3-Dipolar Cycloaddition

A powerful and highly regioselective method for pyrazole synthesis is the [3+2] cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or an alkyne surrogate.[8][9][10]

Mechanism: Nitrile imines are typically generated in situ from hydrazonoyl halides or by the oxidation of hydrazones. They then undergo a concerted cycloaddition with the dipolarophile to form the pyrazole ring directly. The high regioselectivity is a key advantage of this method.[8]

Kinetic Profile: 1,3-dipolar cycloadditions are often characterized by their high rates and mild reaction conditions, suggesting a low activation energy. The rate-limiting step can be the in-situ generation of the nitrile imine. The kinetics of the cycloaddition itself are typically second-order (first-order in each reactant).

Experimental Protocols for Kinetic Validation

A robust kinetic study relies on accurate monitoring of reactant consumption and product formation over time. Here, we provide detailed protocols for two common techniques: UV-Vis spectrophotometry and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Monitoring by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a widely accessible technique for monitoring reactions where at least one component has a distinct chromophore that changes during the reaction.[11]

Experimental Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare stock solutions of reactants B Determine λmax of reactants and product A->B C Set up thermostatted cuvette holder B->C D Initiate reaction by adding final reactant to cuvette C->D E Start time-based absorbance measurement at λmax D->E F Record data at regular intervals E->F G Convert Absorbance to Concentration using Beer-Lambert Law F->G H Plot Concentration vs. Time G->H I Determine reaction order and rate constant H->I

Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Preparation:

    • Prepare stock solutions of the 1,3-dicarbonyl compound, hydrazine, and the expected pyrazole product in the chosen reaction solvent.

    • Using a UV-Vis spectrophotometer, record the full spectrum of each component to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the reactants have minimal absorbance.[12][13][14]

    • Equilibrate the spectrophotometer's thermostatted cuvette holder to the desired reaction temperature.

  • Execution:

    • In a quartz cuvette, pipette the required volumes of the 1,3-dicarbonyl solution and solvent. Place the cuvette in the holder and allow it to reach thermal equilibrium.

    • Initiate the reaction by adding a small, known volume of the hydrazine stock solution and mix quickly.

    • Immediately start a time-based absorbance measurement at the predetermined λmax.

    • Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product at λmax, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • Plot the concentration of the pyrazole product versus time.

    • Analyze the shape of the curve to determine the reaction order and calculate the rate constant (k). For example, a plot of ln[reactant] vs. time will be linear for a first-order reaction, while a plot of 1/[reactant] vs. time will be linear for a second-order reaction.

Protocol 2: In-situ NMR for Real-Time Reaction Monitoring

In-situ NMR spectroscopy provides a powerful method for monitoring reaction kinetics by directly observing the signals of reactants and products without the need for quenching or sampling.[15][16]

Experimental Workflow:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare reaction mixture with internal standard in NMR tube B Acquire initial spectrum (t=0) A->B C Set up NMR spectrometer for automated acquisition B->C D Place NMR tube in pre-heated spectrometer C->D E Initiate automated time-course experiment D->E F Acquire spectra at regular intervals E->F G Integrate characteristic peaks of reactants and products F->G H Normalize integrals to internal standard G->H I Plot concentration vs. time and determine kinetics H->I

Caption: Workflow for an in-situ NMR kinetic study.

Step-by-Step Methodology:

  • Preparation:

    • In an NMR tube, combine the reactants in the deuterated solvent of choice.

    • Add a known amount of an inert internal standard (e.g., tetramethylsilane or a high-boiling point solvent with a distinct, non-overlapping signal).

    • Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks for the reactants and the internal standard.[17]

    • Set up the NMR spectrometer for an automated series of acquisitions at the desired temperature.

  • Execution:

    • If the reaction is to be run at elevated temperature, pre-heat the NMR probe.

    • Insert the NMR tube into the spectrometer and begin the automated acquisition sequence.

    • Spectra should be acquired at regular time intervals throughout the course of the reaction.

  • Data Analysis:

    • Process the series of spectra. For each time point, integrate the characteristic peaks of the reactants and the product.

    • Normalize the integrals of the reactant and product peaks to the integral of the internal standard to determine their relative concentrations.

    • Plot the concentrations of the reactants and product as a function of time.

    • From these plots, determine the reaction order and calculate the rate constant.

Mechanistic Visualizations

Understanding the reaction mechanism is crucial for interpreting kinetic data. The following diagrams illustrate the proposed mechanisms for the three discussed pyrazole syntheses.

Knorr Pyrazole Synthesis Mechanism:

G Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: Proposed mechanism for the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyls Mechanism:

G Reactants α,β-Unsaturated Carbonyl + Hydrazine Pyrazoline Pyrazoline Intermediate Reactants->Pyrazoline Michael Addition & Cyclization Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Mechanism for pyrazole synthesis from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloaddition Mechanism:

G cluster_cycloaddition [3+2] Cycloaddition Precursors Hydrazonoyl Halide + Base Nitrile_Imine Nitrile Imine (1,3-Dipole) Precursors->Nitrile_Imine In-situ Generation Pyrazole Pyrazole Nitrile_Imine->Pyrazole Alkyne Alkyne Alkyne->Pyrazole

Caption: Mechanism of 1,3-dipolar cycloaddition for pyrazole synthesis.

Conclusion: Integrating Kinetics for Robust Synthetic Validation

The synthesis of pyrazoles is a mature field, yet a thorough kinetic understanding of the chosen synthetic route is often overlooked. By employing techniques such as UV-Vis spectrophotometry and in-situ NMR, researchers can gain deep insights into reaction mechanisms, optimize reaction conditions, and ultimately validate their synthetic methods with a high degree of scientific rigor. This guide provides a framework for comparing common pyrazole syntheses from a kinetic perspective and offers practical protocols for experimental validation. A kinetically validated synthesis is not just a successful reaction; it is a well-understood and robust process, ready for the challenges of drug development and large-scale production.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily routines. However, routine should never overshadow vigilance. This guide provides an in-depth, procedural framework for the safe handling of Methyl 1-Ethyl-3-Methyl-1H-Pyrazole-5-Carboxylate, with a specific focus on the selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why each piece of equipment and step in the procedure is critical.

Important Note on Hazard Assessment: As of the date of this guide, a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Consequently, the safety protocols outlined herein are based on a conservative assessment, referencing data from structurally analogous compounds, particularly its corresponding carboxylic acid (CAS 50920-65-5) and other substituted pyrazole derivatives.[1][2] This "worst-case" approach ensures a robust margin of safety. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific guidance.[2]

Hazard Profile & Quantitative Data Summary

Understanding the potential hazards is the foundational step for any safety protocol. Based on data from closely related pyrazole compounds, we can infer a likely hazard profile for this compound. The primary routes of exposure are inhalation of dust/aerosols, skin contact, eye contact, and ingestion.

The table below summarizes the key hazard information extrapolated from the analogous compound, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.[3]

PropertyDataSource
Chemical Family Pyrazole DerivativeGeneral Classification
Physical Form Likely a solid at room temperature
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][4][5]
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[3]

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

PPE is the final barrier between you and the chemical hazard.[6] Its effectiveness hinges on proper selection, fit, and consistent use. For this compound, a standard ensemble is required for all handling operations.

  • Body Protection: Laboratory Coat

    • What: A buttoned, knee-length laboratory coat made of a low-permeability fabric.

    • Why: Protects skin and personal clothing from incidental splashes and spills. A closed coat ensures maximum coverage.[7] Lab coats should never be worn outside of the laboratory to prevent the spread of contamination.[8]

  • Hand Protection: Disposable Nitrile Gloves

    • What: Standard disposable nitrile gloves. For tasks with a higher risk of splash or prolonged handling, consider double-gloving.

    • Why: Nitrile provides excellent protection against a wide range of laboratory chemicals and is a crucial barrier to prevent skin absorption.[9] Gloves must be removed immediately if contaminated, followed by hand washing before donning a new pair.[8]

  • Eye and Face Protection: Safety Goggles and Face Shield

    • What: Chemical splash goggles are the minimum requirement. For procedures involving larger quantities (>50 mL) or a significant splash risk (e.g., pouring, sonicating), a face shield must be worn in addition to safety goggles.

    • Why: Safety glasses alone do not provide adequate protection from chemical splashes.[9] Goggles form a seal around the eyes, preventing entry of liquids and aerosols. A face shield adds a critical layer of protection for the entire face.[7]

  • Respiratory Protection: When and Why

    • Default: All handling of solid this compound should be performed within a certified chemical fume hood to control airborne dust and potential vapors.[4]

    • When a Respirator is Needed: In the rare event that engineering controls (like a fume hood) are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. An N95-rated respirator is the minimum requirement for protection against airborne particulates.

    • Why: The compound is anticipated to cause respiratory irritation.[4] Engineering controls are the primary method of protection; respirators are a secondary measure for non-routine situations.

Operational and Disposal Plans: A Step-by-Step Guide

Proper procedure is as vital as the equipment itself. The following protocols provide a self-validating system for safe handling from receipt to disposal.

Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clear of clutter. Lay down absorbent bench paper to contain minor spills.

  • PPE Donning: Don your lab coat, followed by safety goggles, and finally, your gloves. If double-gloving, the inner glove goes under the lab coat cuff and the outer glove goes over.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula and weighing paper. Avoid creating dust. If dissolving the compound, add the solvent slowly to the solid.

  • Post-Handling: After completing the task, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol).

  • PPE Doffing: Remove gloves first, turning them inside out. Then remove the lab coat, followed by eye protection. Wash hands thoroughly with soap and water.

Spill Response Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain: For small spills (manageable by one person), don appropriate PPE (including a second pair of gloves). Cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[1]

Disposal Plan

Under no circumstances should this compound or its solutions be disposed of down the drain.[1][10]

  • Waste Segregation:

    • Solid Waste: Collect unused compound and any grossly contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible hazardous waste container.[1][11]

    • Liquid Waste: Collect solutions containing the compound in a separate, sealed container for liquid chemical waste.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[1]

  • Professional Disposal: All waste must be disposed of through your institution's EHS department or a licensed professional waste disposal company.[11][12] High-temperature incineration is the recommended method for such compounds.

Visualization of Safe Handling Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.

Caption: Fig 1: Workflow for Safe Handling of Pyrazole Derivatives.

By internalizing this comprehensive approach—understanding the hazards, selecting the correct barriers, and adhering to validated procedures—you build a resilient culture of safety that protects you, your colleagues, and your research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.